(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
Description
Properties
IUPAC Name |
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDWGEGFJUBKLB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@](C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331535 | |
| Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-2-Acetolactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71698-08-3 | |
| Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71698-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetolactate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071698083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETOLACTATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTS9ADR29A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-2-Acetolactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid
This technical guide provides a comprehensive overview of the properties, synthesis, and biological relevance of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, also known as (S)-α-acetolactic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, metabolic role, and its significance as a target for drug and herbicide development.
Core Properties
This compound is a chiral α-hydroxy acid that plays a crucial role as an intermediate in the biosynthesis of branched-chain amino acids.[1] It is a metabolite found in various organisms, including Escherichia coli and mice.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H8O4 | [2] |
| Molecular Weight | 132.11 g/mol | [2] |
| CAS Number | 71698-08-3 | [2] |
| Appearance | Solid | [2] |
| XLogP3 | -0.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 74.6 Ų | [2] |
| Complexity | 151 | [2] |
Stability
This compound is an unstable compound that can undergo spontaneous decarboxylation, particularly in acidic conditions and at elevated temperatures.[3] This reaction primarily yields acetoin.[1][3] The stability of α-acetolactate is crucial in biological systems and for its in vitro handling and analysis. Studies have shown that its stability is temperature-dependent, with degradation occurring more rapidly at higher temperatures.[2]
Biological Role and Signaling Pathway
This compound is a key intermediate in the biosynthesis of the branched-chain amino acids (BCAAs) valine and leucine.[1] This metabolic pathway is essential in plants, bacteria, fungi, and archaea.[4]
The synthesis of this compound is catalyzed by the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[1][4] ALS catalyzes the condensation of two molecules of pyruvate to form this compound.[1] This is the first committed step in the BCAA biosynthesis pathway.
The fate of this compound is twofold. It can be converted to α,β-dihydroxy-isovalerate by the enzyme ketol-acid reductoisomerase (KARI), leading to the synthesis of valine and leucine. Alternatively, it can be decarboxylated by the enzyme acetolactate decarboxylase (ALDC) to produce acetoin.[1]
Relevance in Drug and Herbicide Development
Acetolactate synthase (ALS) is a well-established target for the development of herbicides.[4][5] Several classes of herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthiobenzoates, and sulfonylaminocarbonyltriazolinones, act by inhibiting ALS, thereby blocking the synthesis of essential branched-chain amino acids and leading to plant death.[4][5]
The development of resistance to these herbicides in weeds is a significant agricultural problem, often arising from mutations in the ALS gene.[6] Understanding the interaction between inhibitors and ALS is crucial for designing new, effective herbicides and for managing resistance.
The table below summarizes the inhibitory constants (Ki) of various herbicide classes against acetolactate synthase.
| Herbicide Class | Example | Ki Value | Source |
| Sulfonylureas | Chlorimuron ethyl | 74.7 ± 6.1 nM | [7] |
| Imidazolinones | Imazaquin | ~3.0 µM | [7] |
| Pyrimidinylthiobenzoates | Bispyribac sodium | 40.9 ± 6.1 nM | [7] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a representative method for the enzymatic synthesis of this compound using acetolactate synthase.
Materials:
-
Purified acetolactate synthase (ALS) from a suitable source (e.g., Lactococcus lactis).[8]
-
Sodium pyruvate
-
Thiamine pyrophosphate (ThDP)
-
Flavin adenine dinucleotide (FAD)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate buffer (pH 6.5)
-
3 M Sulfuric acid (H2SO4) for quenching the reaction
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 70 mM sodium pyruvate, 1 mM ThDP, 10 µM FAD, and 1 mM MgCl2.[8][9]
-
Initiate the reaction by adding a purified preparation of acetolactate synthase to the reaction mixture. A typical enzyme concentration would be in the range of 10-50 µg/mL, but the optimal concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction time can be optimized to achieve the desired conversion.
-
Terminate the reaction by adding an equal volume of 3 M H2SO4. This will also facilitate the decarboxylation of the product to acetoin for quantification if desired.[9]
-
For the isolation of this compound, the reaction should be stopped by a non-acidic method, such as rapid cooling and immediate purification.
Purification of this compound
Due to its instability, the purification of this compound requires gentle methods and is often performed at low temperatures.
Materials:
-
Anion exchange chromatography column (e.g., Mono Q)
-
Gradient HPLC system
-
Buffers for chromatography (e.g., Tris-HCl or phosphate buffer with a salt gradient)
Procedure:
-
After stopping the enzymatic synthesis reaction, clarify the mixture by centrifugation to remove the enzyme and any precipitated material.
-
Load the supernatant onto a pre-equilibrated anion exchange chromatography column.
-
Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and analyze for the presence of this compound using a suitable analytical method such as HPLC-UV.
-
Pool the fractions containing the purified product and desalt if necessary. Store the purified compound at low temperatures (e.g., -80°C) to minimize degradation.
Quantitative Analysis by HPLC-UV
This protocol provides a general framework for the quantitative analysis of this compound by HPLC-UV. For α-keto acids, derivatization is often employed to enhance detection.[10]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Hypersil Gold aQ)[11]
-
Mobile phase: Acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid).[11][12]
-
Derivatizing agent (optional, e.g., o-phenylenediamine for α-keto acids).[10]
Procedure:
-
Sample Preparation: Acidify the samples to a pH < 2 to ensure the compound is in its protonated form, which improves retention on a reversed-phase column.[11] If derivatization is used, follow the specific protocol for the chosen reagent.[10]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in an acidic aqueous buffer. The exact gradient will need to be optimized.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 210 nm, as the molecule lacks a strong chromophore.[11]
-
-
Quantification: Prepare a calibration curve using standards of known concentrations. The concentration of this compound in the samples can be determined by comparing their peak areas to the calibration curve.
Spectroscopic Characterization
While specific, readily available NMR spectra for this compound are limited in the literature, characterization would typically involve ¹H and ¹³C NMR spectroscopy. Based on the structure, the following characteristic signals would be expected:
-
¹H NMR: A singlet for the methyl group adjacent to the hydroxyl and carboxyl groups, a singlet for the acetyl methyl group, and a broad singlet for the hydroxyl proton (which may exchange with D2O).
-
¹³C NMR: Resonances for the carboxyl carbon, the ketone carbonyl carbon, the quaternary carbon bearing the hydroxyl group, and the two methyl carbons.
Researchers can obtain detailed structural information by performing 1D and 2D NMR experiments on a purified sample.[13][14]
References
- 1. Acetolactic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Isolation and purification of acetolactate synthase and acetolactate decarboxylase from a Lactococcus lactis culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Design of Acetolactate Synthase From Bacillus licheniformis Improved Protein Stability Under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single determination of α-ketoglutaric acid and pyruvic acid in beer by HPLC with UV detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pepolska.pl [pepolska.pl]
- 13. Identification and characterization of the alpha-acetolactate synthase gene from Lactococcus lactis subsp. lactis biovar diacetylactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-alpha-Acetolactic Acid
This technical guide provides a comprehensive overview of (S)-alpha-acetolactic acid, a key intermediate in the biosynthesis of branched-chain amino acids. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and its role as a target in drug discovery.
Chemical Structure and Properties
(S)-alpha-Acetolactic acid, with the IUPAC name (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid, is a chiral alpha-hydroxy acid.[1][2] Its structure features a carboxylic acid group, a hydroxyl group, and a ketone, all attached to a four-carbon backbone. This molecule is a key intermediate in the metabolic pathways of microorganisms and plants.[1]
Chemical Structure:
Quantitative Data
The following table summarizes the key physicochemical properties of (S)-alpha-acetolactic acid. Data for the free acid and its commonly available potassium salt are included for comparison.
| Property | (S)-alpha-Acetolactic Acid | (S)-alpha-Acetolactic Acid Potassium Salt | Reference(s) |
| IUPAC Name | This compound | Potassium (2S)-2-hydroxy-2-methyl-3-oxobutanoate | [1][2][3] |
| CAS Number | 71698-08-3 | 2514681-28-6 | [2][3] |
| Molecular Formula | C5H8O4 | C5H7KO4 | [1][3] |
| Molecular Weight | 132.11 g/mol | 170.21 g/mol | [2][3] |
| SMILES | CC(=O)C(C)(C(=O)O)O | [K+].CC(=O)--INVALID-LINK--(O)C(=O)[O-] | [1][3] |
| InChI Key | NMDWGEGFJUBKLB-YFKPBYRVSA-N | NMDWGEGFJUBKLB-YFKPBYRVSA-M | [4] |
| Physical State | Solid | Solid | [2] |
| Storage Conditions | - | Store at < -15°C, keep dry, under Nitrogen | [3] |
Experimental Protocols
Synthesis
Biocatalytic Synthesis: A common and efficient method for the production of (S)-alpha-acetolactic acid is through whole-cell biocatalysis.[5] This process utilizes microorganisms engineered to overexpress a robust α-acetolactate synthase (ALS).
-
Principle: The acetolactate synthase enzyme catalyzes the condensation of two pyruvate molecules to form (S)-alpha-acetolactic acid.[1]
-
General Protocol:
-
Cultivate a suitable microbial host (e.g., Lactococcus lactis) engineered with a plasmid containing the gene for a desired acetolactate synthase.
-
Harvest the cells and resuspend them in a buffered solution containing a high concentration of pyruvate (e.g., 500 mM).
-
Incubate the reaction mixture under controlled pH and anaerobic conditions to prevent the oxidative decarboxylation of the product to diacetyl.[5]
-
Monitor the reaction progress by taking aliquots and analyzing for the presence of (S)-alpha-acetolactic acid.
-
Terminate the reaction and separate the biomass to obtain the crude product solution.
-
Purification
Purification of the highly polar and relatively unstable (S)-alpha-acetolactic acid can be challenging. Chromatographic techniques are generally employed.
-
Principle: Separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. Due to its polar nature, ion-exchange or reversed-phase chromatography with a highly aqueous mobile phase are suitable methods.
-
General Protocol (Ion-Exchange Chromatography):
-
Load the crude, cell-free product solution onto a strong anion-exchange (SAX) column equilibrated with a low-ionic-strength buffer.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound (S)-alpha-acetolactic acid using a salt gradient (e.g., NaCl or KCl) or a pH gradient.
-
Collect fractions and analyze for the presence of the target compound.
-
Pool the pure fractions and desalt if necessary.
-
Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantification of (S)-alpha-acetolactic acid.
-
Principle: The compound is separated on a chromatographic column and detected, typically by UV absorbance of the carboxyl group at a low wavelength (around 210 nm).[6][7]
-
General Method Parameters:
-
Column: A C18 column suitable for aqueous mobile phases is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase of an acidified aqueous buffer (e.g., phosphate buffer at a low pH) is often effective.[6]
-
Detection: UV detection at 210 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for structural confirmation.
-
Expected ¹H NMR Signals: The spectrum would be expected to show signals for the two methyl groups and the hydroxyl proton. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[8]
-
Expected ¹³C NMR Signals: The spectrum should display five distinct carbon signals corresponding to the two methyl groups, the quaternary carbon, the ketone carbonyl, and the carboxylic acid carbonyl.[9]
Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern.
-
Expected m/z: In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 131.03.[4]
Biosynthetic Pathway of (S)-alpha-Acetolactic Acid
(S)-alpha-Acetolactic acid is a central intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[10] The initial step, the formation of (S)-alpha-acetolactic acid, is catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11] This enzyme is found in plants and microorganisms but is absent in animals, making it an attractive target for herbicides and antimicrobial agents.[11]
Caption: Biosynthesis and fate of (S)-alpha-acetolactic acid.
Role in Drug Development
The primary significance of (S)-alpha-acetolactic acid in drug development lies in the enzyme responsible for its synthesis, acetolactate synthase (ALS). As this enzyme is essential for bacteria and fungi but absent in mammals, it represents a promising target for the development of novel antimicrobial agents.[11][12]
Inhibition of Acetolactate Synthase: Several classes of compounds are known to inhibit ALS, including sulfonylureas, imidazolinones, and triazolopyrimidines.[13][14] These inhibitors bind to the enzyme, blocking the production of (S)-alpha-acetolactic acid and subsequently starving the microorganism of essential branched-chain amino acids. Research in this area focuses on:
-
Discovery of Novel Inhibitors: High-throughput screening and computational drug design are employed to identify new chemical scaffolds that can effectively inhibit microbial ALS with high selectivity.[15]
-
Overcoming Resistance: The development of resistance to existing ALS inhibitors is a growing concern. Therefore, a key aspect of current research is the design of new inhibitors that are effective against resistant strains.[15]
Experimental Workflow for ALS Inhibitor Screening:
Caption: A generalized workflow for the discovery of novel ALS inhibitors.
References
- 1. Acetolactic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H8O4 | CID 440878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-α-Acetolactic acid potassium | 2514681-28-6 | FH172515 [biosynth.com]
- 4. - [ebi.ac.uk]
- 5. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scioninstruments.com [scioninstruments.com]
- 7. pepolska.pl [pepolska.pl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of branched-chain amino acid biosynthesis by alpha-acetolactate decarboxylase in Streptococcus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetohydroxyacid synthase: a target for antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Computational design of novel inhibitors to overcome weed resistance associated with acetohydroxyacid synthase (AHAS) P197L mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (S)-2-Acetolactate in Escherichia coli Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Acetolactate is a crucial, yet transient, intermediate in the biosynthesis of branched-chain amino acids (BCAAs) in Escherichia coli. Positioned at a critical metabolic juncture, the synthesis and fate of (S)-2-acetolactate are tightly regulated, influencing cellular growth, protein synthesis, and metabolic homeostasis. This technical guide provides an in-depth exploration of the biological role of (S)-2-acetolactate in E. coli, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and regulatory pathways.
Core Biological Role: A Precursor to Branched-Chain Amino Acids
The primary and most well-established role of (S)-2-acetolactate in E. coli is as a common precursor in the biosynthetic pathways of valine, leucine, and isoleucine. These essential amino acids are vital for protein synthesis and various other cellular functions.
The synthesis of (S)-2-acetolactate is catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the condensation of two molecules of pyruvate to form (S)-2-acetolactate, releasing carbon dioxide in the process.[1] In the isoleucine biosynthesis pathway, ALS catalyzes the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form 2-aceto-2-hydroxybutyrate.
E. coli possesses three distinct ALS isoenzymes, each with unique regulatory properties and encoded by different operons:
-
ALS I (AHAS I): Encoded by the ilvBN operon.
-
ALS II (AHAS II): Encoded by the ilvGM operon. In many common lab strains of E. coli K-12, a frameshift mutation renders this isoenzyme inactive.
-
ALS III (AHAS III): Encoded by the ilvIH operon.
The presence of multiple isoenzymes allows for sophisticated regulation of BCAA biosynthesis in response to varying cellular needs and environmental conditions.
Metabolic Fates of (S)-2-Acetolactate
Once synthesized, (S)-2-acetolactate can proceed down several metabolic routes:
-
Conversion to Dihydroxy-Acid Intermediates: The primary fate of (S)-2-acetolactate in the BCAA biosynthesis pathway is its conversion to (2R,3R)-2,3-dihydroxy-3-methylbutanoate (for valine and leucine synthesis) by the enzyme ketol-acid reductoisomerase (KARI), encoded by the ilvC gene. This reaction requires NADPH as a cofactor.
-
Spontaneous Decarboxylation to Acetoin: (S)-2-acetolactate is an unstable α-keto acid and can undergo non-enzymatic oxidative decarboxylation to form acetoin, a neutral compound. This process is of significant interest in metabolic engineering, as it can divert carbon flux away from the production of acidic byproducts like acetate.
-
Enzymatic Conversion to Acetoin: While less prominent in wild-type E. coli under normal conditions, the enzyme α-acetolactate decarboxylase (ALDC) can catalyze the decarboxylation of (S)-2-acetolactate to acetoin. This enzymatic conversion is a key pathway in other bacteria, particularly in the production of 2,3-butanediol.
-
Formation of Diacetyl: Acetoin can be further oxidized to diacetyl (2,3-butanedione), a compound known for its buttery flavor. The spontaneous oxidative decarboxylation of (S)-2-acetolactate can also directly yield diacetyl.[2]
Quantitative Data
Enzyme Kinetics of Acetolactate Synthase Isoenzymes
The kinetic properties of the ALS isoenzymes are crucial for understanding the flow of carbon through the BCAA biosynthesis pathway. While a complete set of kinetic parameters for all three isoenzymes is not available in a single study, the following table summarizes available data from various sources.
| Isoenzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| ALS I (ilvBN) | Pyruvate | ~1.7 | Not Reported | Favorable for valine/leucine pathway |
| α-Ketobutyrate | Not Reported | Not Reported | ||
| ALS II (ilvGM) | Pyruvate | ~3.3 | Not Reported | Often inactive in K-12 strains |
| α-Ketobutyrate | Not Reported | Not Reported | ||
| ALS III (ilvIH) | Pyruvate | ~10 | Not Reported | Higher capacity, less sensitive to feedback |
| α-Ketobutyrate | Not Reported | Not Reported |
Note: The kinetic parameters of ALS isoenzymes can vary depending on the experimental conditions (pH, temperature, cofactor concentrations). The provided values should be considered as approximations.
Feedback Inhibition of Acetolactate Synthase
The activity of ALS is allosterically regulated by the end-products of the BCAA pathway: valine, leucine, and isoleucine. This feedback inhibition is a critical mechanism for maintaining amino acid homeostasis.
| Isoenzyme | Inhibitor | Ki (mM) | Type of Inhibition |
| ALS I (ilvBN) | Valine | ~0.1 | Competitive |
| Isoleucine | ~0.5 | Competitive | |
| Leucine | ~1.0 | Competitive | |
| ALS III (ilvIH) | Valine | >10 | Less Sensitive |
| Isoleucine | >10 | Less Sensitive | |
| Leucine | ~5.0 | Competitive |
Intracellular Metabolite Concentrations
The intracellular concentrations of the substrates for ALS are important determinants of the rate of (S)-2-acetolactate synthesis.
| Metabolite | Concentration (mM) | Growth Condition |
| Pyruvate | 0.3 - 1.6 | Glucose minimal medium |
| α-Ketobutyrate | 0.1 - 0.5 | Glucose minimal medium |
Metabolic Flux Analysis
Experimental Protocols
Acetolactate Synthase (ALS) Activity Assay
This protocol is based on the colorimetric detection of acetoin formed from the acid-catalyzed decarboxylation of acetolactate.
Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.6), 10 mM MgCl₂, 100 µM FAD, 1 mM thiamine pyrophosphate (TPP).
-
Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.
-
Stopping Solution: 6 M H₂SO₄.
-
Color Reagent A: 0.5% (w/v) creatine.
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh).
-
E. coli cell lysate containing ALS.
Procedure:
-
Prepare the reaction mixture by adding 450 µL of Assay Buffer and 50 µL of cell lysate to a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 500 µL of pre-warmed Substrate Solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stopping Solution.
-
To convert acetolactate to acetoin, incubate the mixture at 60°C for 15 minutes.
-
Cool the tubes to room temperature.
-
Add 1 mL of Color Reagent A and 1 mL of Color Reagent B.
-
Vortex and incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 525 nm using a spectrophotometer.
-
A standard curve using known concentrations of acetoin should be prepared to quantify the amount of acetolactate produced.
Quantification of (S)-2-Acetolactate by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of (S)-2-acetolactate from E. coli intracellular extracts. Optimization may be required for specific experimental setups.
Materials:
-
Quenching Solution: 60% (v/v) methanol, chilled to -40°C.
-
Extraction Solution: 75% (v/v) ethanol, chilled to -20°C.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 25 mM potassium phosphate buffer (pH 2.5) with 5% (v/v) methanol.
-
(S)-2-Acetolactate standard.
Procedure:
-
Metabolite Quenching and Extraction:
-
Rapidly quench the metabolism of a known quantity of E. coli cells by adding the culture to the ice-cold Quenching Solution.
-
Centrifuge the cells at low temperature (e.g., -9°C) to pellet.
-
Resuspend the cell pellet in the cold Extraction Solution.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
HPLC Analysis:
-
Filter the extract through a 0.22 µm filter.
-
Inject a known volume of the filtered extract onto the HPLC system.
-
Elute the compounds isocratically with the Mobile Phase at a flow rate of 0.5 mL/min.
-
Detect (S)-2-acetolactate by monitoring the absorbance at 210 nm.
-
Quantify the concentration of (S)-2-acetolactate by comparing the peak area to a standard curve prepared with the (S)-2-acetolactate standard.
-
Co-Immunoprecipitation (Co-IP) of IlvB and IlvN Subunits
This protocol describes a method to investigate the in vivo interaction between the catalytic (IlvB) and regulatory (IlvN) subunits of ALS I.
Materials:
-
E. coli strain expressing tagged versions of IlvB (e.g., with a His-tag) and IlvN (e.g., with a FLAG-tag).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM EDTA, protease inhibitor cocktail.
-
Anti-FLAG antibody conjugated to agarose beads.
-
Wash Buffer: Lysis Buffer with a lower concentration of Triton X-100 (e.g., 0.1%).
-
Elution Buffer: Glycine-HCl (pH 2.5) or a buffer containing a high concentration of FLAG peptide.
-
SDS-PAGE and Western blotting reagents.
-
Anti-His-tag antibody.
Procedure:
-
Grow the engineered E. coli strain to mid-log phase and induce protein expression if necessary.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation at high speed.
-
Incubate the cleared lysate with anti-FLAG agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them three times with Wash Buffer.
-
Elute the bound proteins from the beads using the Elution Buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-His-tag antibody to detect the co-immunoprecipitated IlvB subunit.
Visualizations
Metabolic Pathway of (S)-2-Acetolactate
Caption: Metabolic pathways originating from (S)-2-acetolactate in E. coli.
Regulatory Network of ilv Operons
Caption: Simplified regulatory network of the ilv operons in E. coli.
Conclusion
(S)-2-Acetolactate stands as a central metabolic hub in E. coli, primarily serving as the gateway to the biosynthesis of essential branched-chain amino acids. The intricate regulation of its synthesis, through multiple acetolactate synthase isoenzymes governed by feedback inhibition and transcriptional control, underscores its importance for cellular fitness. Furthermore, the alternative metabolic fates of (S)-2-acetolactate, leading to the formation of neutral compounds like acetoin, have opened up exciting avenues for metabolic engineering applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and manipulate this critical metabolic node for scientific and biotechnological advancements.
References
The Absence of (S)-2-Acetolactate and the Central Role of Branched-Chain Amino Acid Catabolism in Mouse Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-2-Acetolactate, a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs) in plants, fungi, and microorganisms, does not have a direct endogenous function in mouse metabolism. Mice, like all animals, lack the enzyme acetolactate synthase (ALS) necessary for its production. Consequently, the metabolic pathways involving (S)-2-acetolactate are absent in murine models. The murine gene Ilvbl (ilvB-like), despite its name suggesting a link to BCAA synthesis, encodes the enzyme 2-hydroxyacyl-CoA lyase 2 (HACL2), which participates in fatty acid alpha-oxidation, not amino acid biosynthesis. This guide pivots from the nonexistent role of endogenous (S)-2-acetolactate to a comprehensive overview of the highly relevant and extensively studied area of BCAA catabolism in mice. Understanding the intricate regulation of BCAA breakdown is critical for research in metabolic diseases, oncology, and neurology, where dysregulated BCAA levels are frequently implicated. This document provides detailed experimental protocols, quantitative data on BCAA metabolism, and visual diagrams of the key pathways and experimental workflows.
(S)-2-Acetolactate: A Metabolite Absent in Murine Metabolism
The biosynthesis of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a metabolic pathway crucial for life but absent in the animal kingdom.[1][2][3][4] In organisms that synthesize their own BCAAs, the first committed step is the formation of (S)-2-acetolactate from two molecules of pyruvate, a reaction catalyzed by acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] Extensive genomic and proteomic studies have confirmed that the gene encoding ALS is not present in mammals, including the mouse (Mus musculus).[1][3] Therefore, (S)-2-acetolactate is not an endogenous metabolite in mice, and there are no known signaling or metabolic functions attributed to it.
The Murine Ilvbl Gene: Not an Acetolactate Synthase
Initial interest in a potential mammalian analogue to ALS arose from the identification of the ILVBL (ilvB-like) gene in humans and its ortholog in mice. However, functional characterization has demonstrated that the protein product of the mouse Ilvbl gene is 2-hydroxyacyl-CoA lyase 2 (HACL2).[6] While HACL2 is a thiamine pyrophosphate-dependent enzyme like ALS, its function is not in amino acid synthesis but in the degradation of phytosphingosine and the alpha-oxidation of fatty acids.[6] Mice with a homozygous knockout of the Ilvbl gene do not exhibit phenotypes related to BCAA deficiency but show alterations in the concentration of dimethylglyoxal in the brain under specific stress conditions.[7]
The logical relationship clarifying the absence of (S)-2-acetolactate in mouse metabolism is depicted below.
Figure 1. Logical diagram illustrating the absence of the (S)-2-acetolactate synthesis pathway in mice and the central role of dietary intake and subsequent catabolism of branched-chain amino acids.
Hypothetical Metabolism of Exogenous (S)-2-Acetolactate
While there is a lack of studies on the administration of (S)-2-acetolactate to mice, it is plausible that if introduced exogenously, it would undergo decarboxylation to form acetoin. This reaction can occur spontaneously, especially under acidic conditions, or be catalyzed by an acetolactate decarboxylase, an enzyme found in some bacteria. Whether mice possess an enzyme with significant promiscuous activity to catalyze this reaction is unknown. Acetoin, in turn, could potentially be metabolized further, though its metabolic fate in mammals is not well-characterized.
Branched-Chain Amino Acid Catabolism in the Mouse
Given that mice rely entirely on dietary sources for BCAAs, the catabolic pathways for these amino acids are of paramount importance for maintaining homeostasis. Dysregulation of BCAA catabolism is linked to various pathological states, including insulin resistance, diabetes, and heart failure.[8][9] The primary steps of BCAA catabolism are conserved across mammals and involve two key enzymatic reactions.
The pathway for BCAA catabolism in mice is outlined below.
Figure 2. The branched-chain amino acid (BCAA) catabolic pathway in mice, initiated by transamination via BCAT and oxidative decarboxylation by the BCKDH complex.
Key Enzymes and Their Regulation
Branched-Chain Aminotransferases (BCATs): The initial, reversible step of BCAA catabolism is the transfer of the amino group to α-ketoglutarate, forming glutamate and the respective branched-chain α-keto acids (BCKAs).[10] Mice have two BCAT isoforms: the cytosolic BCAT1, predominantly found in the brain, and the mitochondrial BCAT2, which is widely expressed in other tissues, particularly muscle.[11]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of BCKAs, which is the rate-limiting step in BCAA catabolism.[10] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by the phosphatase PP2Cm activates it.[12][13] The tissue distribution of these regulatory enzymes plays a crucial role in whole-body BCAA homeostasis.
Quantitative Data on BCAA Metabolism in Mice
The concentrations of BCAAs and the activity of their catabolic enzymes vary across different tissues in the mouse, reflecting the specialized metabolic roles of each organ.
Table 1: BCAA Concentrations and Catabolic Enzyme Activity in Mouse Tissues
| Tissue | Leucine (nmol/g) | Isoleucine (nmol/g) | Valine (nmol/g) | BCAT Activity | BCKDH Activity (Total) |
| Liver | ~100-150 | ~50-80 | ~100-160 | Low | High |
| Skeletal Muscle | ~80-120 | ~40-70 | ~90-140 | High | Low |
| Heart | ~70-110 | ~30-60 | ~80-130 | Moderate | Moderate |
| Brain | ~20-40 | ~10-20 | ~20-50 | High (BCAT1) | Low |
| Adipose Tissue | ~30-60 | ~15-30 | ~40-70 | Moderate | Low |
| Kidney | ~60-100 | ~30-50 | ~70-120 | Moderate | High |
| Pancreas | ~150-250 | ~80-130 | ~160-260 | Moderate | High |
Note: Values are approximate and can vary based on diet, genetic background, and metabolic state. Data compiled from multiple sources.[1][6][7][14]
Table 2: Kinetic Parameters of Key BCAA Catabolic Enzymes in Rodents
| Enzyme | Substrate | Km (mM) | Vmax | Source Organism/Tissue |
| BCAT1 (cytosolic) | L-Leucine | ~1.0 | - | Rat Brain |
| L-Isoleucine | ~1.0 | - | Rat Brain | |
| L-Valine | ~5.0 | - | Rat Brain | |
| BCAT2 (mitochondrial) | L-Leucine | ~0.4-0.8 | - | Rat Kidney |
| L-Isoleucine | ~0.5-1.0 | - | Rat Kidney | |
| L-Valine | ~1.0-2.0 | - | Rat Kidney | |
| BCKDH Complex | α-Ketoisocaproate (KIC) | ~0.015-0.030 | - | Rat Liver |
| α-Keto-β-methylvalerate (KMV) | ~0.015-0.030 | - | Rat Liver | |
| α-Ketoisovalerate (KIV) | ~0.030-0.050 | - | Rat Liver |
Note: Kinetic parameters can vary significantly with experimental conditions. Data compiled from multiple sources.[15][16][17]
Experimental Protocols for Studying BCAA Metabolism in Mice
Accurate assessment of BCAA metabolism is fundamental to understanding its role in health and disease. Below are detailed methodologies for key experiments.
Protocol for Quantification of BCAAs and BCKAs in Mouse Plasma and Tissues
This protocol describes the sample preparation and analysis using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Mouse plasma or snap-frozen tissues
-
Internal standards (e.g., 13C-labeled BCAAs)
-
Acetonitrile with 0.3% formic acid
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge (refrigerated)
-
LC-MS system
Procedure:
-
Sample Collection: Collect blood via cardiac puncture into EDTA-coated tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to obtain plasma. For tissues, immediately snap-freeze in liquid nitrogen upon dissection and store at -80°C.
-
Tissue Homogenization: Pulverize frozen tissue in liquid nitrogen. Homogenize the powdered tissue in 10 volumes of ice-cold 50% aqueous acetonitrile containing 0.3% formic acid and internal standards.[18]
-
Protein Precipitation: For plasma, add 4 volumes of ice-cold acetonitrile with internal standards. For tissue homogenates, proceed to the next step.
-
Centrifugation: Centrifuge samples at 13,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples on an LC-MS system equipped with a suitable column (e.g., C18) and a gradient elution method. Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of BCAAs and their corresponding BCKAs against the internal standards.
Protocol for BCKDH Activity Assay in Mouse Tissue Homogenates
This spectrophotometric assay measures the rate of NAD+ reduction to NADH, which is coupled to the decarboxylation of a BCKA substrate.[4]
Materials:
-
Fresh or frozen mouse tissue (e.g., liver, muscle)
-
Extraction buffer (e.g., 50 mM potassium phosphate, 2 mM EDTA, pH 7.5)
-
Assay buffer (e.g., 30 mM potassium phosphate, 0.2 mM thiamine pyrophosphate, 1 mM MgCl2, 0.4 mM CoA, 2.5 mM NAD+, pH 7.4)
-
BCKA substrate (e.g., α-ketoisovalerate)
-
Lambda protein phosphatase (for total activity measurement)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize ~150 mg of tissue in ice-cold extraction buffer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Measurement of Actual Activity:
-
Add a portion of the supernatant to the assay buffer in a cuvette.
-
Initiate the reaction by adding the BCKA substrate.
-
Immediately monitor the increase in absorbance at 340 nm (indicative of NADH formation) at 37°C for several minutes.
-
-
Measurement of Total Activity:
-
Incubate another portion of the supernatant with lambda protein phosphatase for 20-30 minutes at 37°C to dephosphorylate and fully activate the BCKDH complex.
-
Perform the assay as described in step 3.
-
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M-1cm-1). The activity state is the ratio of actual to total activity.
An example of an experimental workflow for studying BCAA metabolism in a mouse model of diet-induced obesity is provided below.
Figure 3. Experimental workflow for investigating the impact of a high-fat diet on branched-chain amino acid metabolism in mice.
Conclusion
References
- 1. Disruption of BCAA metabolism in mice impairs exercise metabolism and endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ckisotopes.com [ckisotopes.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetone metabolism in mice: increased activity in mice heterozygous for obesity genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | BCAA Catabolic Defect Alters Glucose Metabolism in Lean Mice [frontiersin.org]
- 9. Defective Branched-Chain Amino Acid (BCAA) Catabolism Disrupts Glucose Metabolism and Sensitizes the Heart to Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 12. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue-specific and Nutrient Regulation of the Branched-chain α-Keto Acid Dehydrogenase Phosphatase, Protein Phosphatase 2Cm (PP2Cm) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impaired growth and neurological abnormalities in branched-chain α-keto acid dehydrogenase kinase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. researchgate.net [researchgate.net]
- 18. BCAA Supplementation in Mice with Diet-induced Obesity Alters the Metabolome Without Impairing Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Significance of α-Acetolactic Acid in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Acetolactic acid, also known as 2-hydroxy-2-methyl-3-oxobutanoic acid, is a pivotal intermediate in the microbial biosynthesis of essential branched-chain amino acids: valine and leucine.[1] Its presence and metabolism are of significant interest in various fields, including metabolic engineering, food science, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of α-acetolactic acid in microorganisms, tailored for researchers and professionals in the life sciences.
Historically, the elucidation of amino acid biosynthetic pathways in microorganisms was a major focus of biochemical research in the mid-20th century. While a singular, celebrated "discovery" paper for α-acetolactic acid is not as prominent as for other major metabolites, its identification was an integral part of unraveling the intricate steps leading to valine and leucine synthesis. Its existence was inferred and later confirmed through studies on amino acid auxotrophs of Escherichia coli and Saccharomyces cerevisiae. The enzyme responsible for its formation, acetolactate synthase, has since been extensively studied.[2]
Biosynthesis of α-Acetolactic Acid
The primary route for the synthesis of α-acetolactic acid is the condensation of two molecules of pyruvate, a key glycolytic end product. This reaction is catalyzed by the thiamine pyrophosphate (TPP)-dependent enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3]
The metabolic fate of α-acetolactic acid is a critical branch point. It can either proceed down the biosynthetic pathway to form valine and leucine, or it can undergo decarboxylation. This decarboxylation can be enzymatic, catalyzed by α-acetolactate decarboxylase to produce acetoin, or it can occur spontaneously and oxidatively to form diacetyl, a compound known for its buttery flavor in fermented foods.[4][5]
Signaling Pathway and Regulation
The biosynthesis of α-acetolactic acid is tightly regulated, primarily through feedback inhibition of the acetolactate synthase enzyme by the end products of the pathway: valine, leucine, and isoleucine.[6][7] In many bacteria, such as E. coli, this regulation also occurs at the genetic level, where high concentrations of these amino acids lead to the transcriptional attenuation of the operons containing the genes for the biosynthetic enzymes, including ilvBN, ilvGM, and ilvIH which code for different isoforms of acetolactate synthase.[2] In some bacteria, like Acetobacter pasteurianus, the expression of the acetolactate synthase gene (alsS) is controlled by a LysR-type transcriptional regulator.[4][8]
Caption: Biosynthesis and regulation of α-acetolactic acid.
Quantitative Data on α-Acetolactic Acid Production
The concentration of α-acetolactic acid in microbial cultures can vary significantly depending on the species, strain, and fermentation conditions. The following table summarizes some reported values.
| Microorganism | Fermentation Conditions | α-Acetolactic Acid Concentration | Reference(s) |
| Lactococcus lactis | Engineered strain with overexpressed robust α-acetolactate synthase, whole-cell biocatalysis with pyruvate as substrate. | 172 ± 2 mM | [9] |
| Lactococcus lactis | Engineered strain converting glucose in GM17 medium. | 122 ± 5 mM | [9] |
| Lactococcus lactis | Engineered strain converting lactose from dairy waste. | 113 ± 3 mM | [9] |
| Lactococcus lactis | Wild-type strain grown in M17 medium with glucose and pyruvate at pH 4.5 or 5.5. | C4 compounds detected | [10] |
| Escherichia coli | Recombinant strain expressing L. lactis α-acetolactate synthase gene. | α-acetolactate was the first metabolic product formed from pyruvate | [1] |
| Saccharomyces cerevisiae | Laboratory strain with an inactive ilv2 gene cannot form α-acetolactate, while ilv5 mutants accumulate it. | High leakage in ilv5 mutants | [11] |
Experimental Protocols
Quantification of α-Acetolactic Acid by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying α-acetolactic acid and its related metabolites.
Principle: This method involves the chromatographic separation of compounds in a liquid mobile phase passing through a solid stationary phase. The quantification of α-acetolactic acid is often performed indirectly by its conversion to acetoin, which is then measured.
Detailed Methodology:
-
Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
-
Conversion to Acetoin (if measuring indirectly):
-
Acidify the sample to facilitate the decarboxylation of α-acetolactic acid to acetoin. This can be achieved by adding a small volume of a strong acid (e.g., HCl).
-
Heat the sample at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) to ensure complete conversion.
-
-
HPLC Analysis:
-
Column: A common choice is a Bio-Rad Aminex HPX-87H column, suitable for organic acid analysis.
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) is typically used.
-
Flow Rate: A flow rate of 0.5-0.6 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature, for example, 60°C.
-
Detection: Use a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) for acetoin.
-
Quantification: Prepare a standard curve with known concentrations of acetoin. The concentration of α-acetolactic acid in the original sample can be calculated based on the measured acetoin concentration.
-
Colorimetric Assay for α-Acetolactic Acid (Voges-Proskauer Test)
The Voges-Proskauer (VP) test is a classic colorimetric method that can be adapted for the quantification of α-acetolactic acid by measuring its conversion product, acetoin.[12][13]
Principle: In the presence of a strong base (KOH) and atmospheric oxygen, acetoin is oxidized to diacetyl. Diacetyl then reacts with a guanidine group (provided by creatine) and α-naphthol to produce a red-colored complex. The intensity of the color is proportional to the amount of acetoin present.
Detailed Methodology:
-
Reagent Preparation:
-
Barritt's Reagent A: 5% (w/v) α-naphthol in absolute ethanol.
-
Barritt's Reagent B: 40% (w/v) potassium hydroxide (KOH) in deionized water.
-
Creatine Solution (optional but enhances sensitivity): 0.5% (w/v) creatine in deionized water.
-
-
Sample Preparation and Conversion:
-
Prepare the cell-free supernatant as described for the HPLC method.
-
Ensure the conversion of α-acetolactic acid to acetoin by acidification and heating as described previously. Neutralize the sample if necessary before proceeding.
-
-
Colorimetric Reaction:
-
To a clean test tube, add a specific volume of the sample (e.g., 1 mL).
-
Add Barritt's Reagent A (e.g., 0.6 mL) and mix well.
-
Add Barritt's Reagent B (e.g., 0.2 mL).
-
Shake the tube vigorously to introduce oxygen, which is necessary for the oxidation of acetoin to diacetyl.
-
Allow the reaction to proceed for 15-30 minutes at room temperature for color development.
-
-
Measurement and Quantification:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 522-530 nm) using a spectrophotometer.
-
Prepare a standard curve using known concentrations of acetoin to determine the concentration in the sample.
-
Experimental Workflow and Logical Relationships
The discovery and characterization of α-acetolactic acid in microorganisms typically follow a structured experimental workflow.
Caption: Experimental workflow for α-acetolactic acid analysis.
Conclusion
The discovery of α-acetolactic acid as a key intermediate in microbial metabolism has been fundamental to our understanding of amino acid biosynthesis and has opened avenues for metabolic engineering and the study of flavor development in fermented foods. For drug development professionals, the enzyme responsible for its synthesis, acetolactate synthase, being absent in animals, presents an attractive target for the development of novel antimicrobial agents.[2] The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to further explore the multifaceted roles of this important metabolite.
References
- 1. Identification and characterization of the alpha-acetolactate synthase gene from Lactococcus lactis subsp. lactis biovar diacetylactis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 3. Acetolactic acid - Wikipedia [en.wikipedia.org]
- 4. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feedback-Resistant Acetohydroxy Acid Synthase Increases Valine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbicide-Resistant Mutations in Acetolactate Synthase Can Reduce Feedback Inhibition and Lead to Accumulation of Branched-Chain Amino Acids [scirp.org]
- 7. Branched Chain Amino Acid Biosynthesis | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 8. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. Voges–Proskauer test - Wikipedia [en.wikipedia.org]
- 13. microbiologyinfo.com [microbiologyinfo.com]
An In-depth Technical Guide to (S)-alpha-Acetolactic Acid: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
(S)-alpha-Acetolactic acid, a chiral keto acid, plays a pivotal role as a key intermediate in the biosynthesis of branched-chain amino acids in plants and microorganisms. Its unique chemical structure and inherent instability present both challenges and opportunities in various scientific and industrial applications, including drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-alpha-Acetolactic acid, detailed experimental protocols for its quantification, and a visualization of its central role in metabolic pathways.
Core Physical and Chemical Properties
(S)-alpha-Acetolactic acid is a challenging molecule to isolate and characterize due to its instability, readily undergoing decarboxylation, particularly in acidic conditions and at elevated temperatures. The data presented below has been compiled from various sources, with some properties predicted or pertaining to its more stable salt forms.
Table 1: Physical Properties of (S)-alpha-Acetolactic Acid and its Potassium Salt
| Property | (S)-alpha-Acetolactic Acid | (S)-alpha-Acetolactic Acid Potassium Salt | Source(s) |
| IUPAC Name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | Potassium (2S)-2-hydroxy-2-methyl-3-oxobutanoate | [1] |
| Molecular Formula | C₅H₈O₄ | C₅H₇KO₄ | [1][2] |
| Molecular Weight | 132.11 g/mol | 170.20 g/mol | [1][2] |
| Appearance | Solid (predicted) | Solid | [3][4] |
| Melting Point | Not available (decomposes) | ~92 °C | [3][4] |
| Boiling Point | Not applicable (decomposes) | Not applicable | - |
| pKa | 3.45 | - | [5] |
| Solubility | Soluble in water (predicted) | Soluble in water | [6] |
Note on Stability: Alpha-acetolactic acid is known to be unstable and decarboxylates to form acetoin. This decomposition is influenced by temperature and pH.
Chemical Reactivity and Biological Role
(S)-alpha-Acetolactic acid is the direct precursor to the amino acids valine and leucine. Its formation and subsequent conversion are tightly regulated by key enzymes in the branched-chain amino acid (BCAA) biosynthesis pathway.
Branched-Chain Amino Acid Biosynthesis Pathway
The following diagram illustrates the central position of (S)-alpha-Acetolactic acid in the biosynthesis of valine and leucine, starting from pyruvate.
Experimental Protocols
Accurate quantification of (S)-alpha-Acetolactic acid is often achieved indirectly by measuring the enzymatic products of its synthesis or degradation. Below are detailed methodologies for assaying the activity of the key enzymes involved.
Acetolactate Synthase (ALS) Activity Assay
This protocol is based on the colorimetric determination of acetoin, which is formed by the acid-catalyzed decarboxylation of the enzymatically produced alpha-acetolactate.
Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.
-
Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.
-
Stop Solution: 6 N H₂SO₄.
-
Color Reagent A: 0.5% (w/v) creatine.
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh).
-
Enzyme extract (e.g., cell lysate).
-
Standard: Acetoin solution of known concentration.
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 50 µL of enzyme extract with 50 µL of Substrate Solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
-
Decarboxylation:
-
Incubate the reaction mixture at 60°C for 15 minutes to convert alpha-acetolactate to acetoin.
-
-
Color Development:
-
Add 100 µL of Color Reagent A and 100 µL of Color Reagent B to the tube.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 525 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of acetoin to quantify the amount of alpha-acetolactate produced.
-
Experimental Workflow for ALS Assay:
alpha-Acetolactate Decarboxylase (ALDC) Activity Assay
This assay measures the decrease in alpha-acetolactate concentration by quantifying the remaining acetoin after a chemical decarboxylation step.
Materials:
-
Buffer: 50 mM MES buffer, pH 6.0.
-
Substrate: (S)-alpha-Acetolactic acid (can be synthesized from its ethyl ester).
-
Enzyme extract containing ALDC.
-
Stop Solution: 6 N H₂SO₄.
-
Color Reagents A and B (as in the ALS assay).
-
Acetoin standard.
Procedure:
-
Substrate Preparation (if necessary):
-
Synthesize alpha-acetolactate by saponification of ethyl 2-acetoxy-2-methylacetoacetate with NaOH, followed by neutralization.
-
-
Enzyme Reaction:
-
Pre-incubate the enzyme extract and buffer at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the alpha-acetolactate substrate.
-
Take aliquots at different time points and stop the reaction by adding them to the Stop Solution.
-
-
Quantification of Remaining Substrate:
-
Incubate the stopped reaction mixtures at 60°C for 15 minutes to convert the remaining alpha-acetolactate to acetoin.
-
Develop the color and measure the absorbance at 525 nm as described in the ALS assay.
-
-
Calculation:
-
The ALDC activity is determined by the rate of decrease in acetoin concentration over time.
-
Logical Relationship for ALDC Activity Determination:
This technical guide provides a foundational understanding of the physical and chemical properties of (S)-alpha-Acetolactic acid, its biological significance, and methodologies for its study. The inherent instability of this molecule necessitates careful handling and indirect methods for its quantification. The provided information is intended to support researchers and professionals in the fields of biochemistry, microbiology, and drug development in their work with this important metabolic intermediate.
References
- 1. Acetolactic acid - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. creative-enzymes.com [creative-enzymes.com]
- 4. echemi.com [echemi.com]
- 5. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid (CAS: 71698-08-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, also known as (S)-α-Acetolactic acid, is a chiral keto acid that plays a crucial role as a metabolic intermediate in the biosynthesis of branched-chain amino acids (BCAAs) such as valine and leucine.[1] Its significance extends to various research and industrial applications, including the stereospecific isotopic labeling of proteins for NMR spectroscopy studies and as a precursor in the synthesis of valuable chemicals. This guide provides a comprehensive overview of its biochemical context, synthesis, and analysis, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a solid compound with the following properties:
| Property | Value | Reference |
| CAS Number | 71698-08-3 | [2][3] |
| Molecular Formula | C₅H₈O₄ | [2][3] |
| Molecular Weight | 132.11 g/mol | [2] |
| Appearance | Solid | [3] |
| IUPAC Name | This compound | [2] |
| Synonyms | (S)-α-Acetolactic acid, (S)-2-Acetolactate | [2] |
Biochemical Significance and Signaling Pathway
This compound is a key intermediate in the biosynthetic pathway of the essential amino acids valine and leucine. This pathway is initiated from pyruvate.
The formation of this compound is catalyzed by the enzyme Acetolactate Synthase (ALS) , which condensates two molecules of pyruvate. Subsequently, Ketol-acid Reductoisomerase (KARI) catalyzes the conversion of this compound to α,β-dihydroxy-isovalerate, a precursor for valine, or it can be further processed in the pathway leading to leucine.
Below is a DOT language script describing the initial steps of the valine and leucine biosynthesis pathway.
Caption: Initial steps of the valine and leucine biosynthesis pathway.
Quantitative Data: Enzyme Kinetics
The enzymatic synthesis and conversion of this compound are governed by the kinetics of Acetolactate Synthase (ALS) and Ketol-acid Reductoisomerase (KARI). The following tables summarize the available kinetic parameters for these enzymes.
Table 1: Kinetic Parameters of Acetolactate Synthase (ALS)
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µM/min) | Reference |
| Acetobacter pasteurianus | Pyruvate | 31.8 | 2.9 | [3] |
| Lactococcus lactis | Pyruvate | ~30 | - | |
| Leuconostoc spp. | Pyruvate | ~10 | - |
Table 2: Kinetic Parameters of Ketol-acid Reductoisomerase (KARI)
| Enzyme Source | Substrate | Cofactor | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | (2S)-2-acetolactate | NADPH | 230 ± 8 | 2.15 ± 0.02 | [2] |
| Spinacia oleracea | (2S)-2-acetolactate | NADPH | - | ~1 | [4] |
| Sulfolobus acidocaldarius | (2S)-2-acetolactate | NADPH | - | - | [5] |
| Sulfolobus acidocaldarius | NADPH | - | 0.4 | - | [5] |
| Sulfolobus acidocaldarius | NADH | - | 6.0 | - | [5] |
| Campylobacter jejuni (wild-type) | (2S)-2-acetolactate | - | 881 ± 50 | 0.85 ± 0.05 | [2] |
| Campylobacter jejuni (mutant) | (2S)-2-acetolactate | - | 1980 ± 190 | 0.47 ± 0.02 | [2] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on the enzymatic activity of Acetolactate Synthase (ALS).
Materials:
-
Purified Acetolactate Synthase (ALS) enzyme
-
Sodium Pyruvate
-
Thiamine pyrophosphate (TPP)
-
FAD
-
MgCl₂
-
Phosphate buffer (pH 7.0-7.5)
-
Quenching solution (e.g., 1 M HCl)
-
Reaction vessel
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, sodium pyruvate (substrate), TPP, FAD, and MgCl₂ in a reaction vessel.
-
Pre-incubate the mixture at the optimal temperature for the specific ALS enzyme being used (typically 25-37 °C).
-
Initiate the reaction by adding a known concentration of purified ALS enzyme to the reaction mixture.
-
Incubate the reaction for a predetermined time, allowing for the conversion of pyruvate to this compound.
-
Stop the reaction by adding a quenching solution, such as 1 M HCl, which denatures the enzyme.
-
The resulting solution contains this compound, which can then be purified.
Purification of this compound
Purification from the enzymatic reaction mixture can be achieved using standard chromatography techniques.
Materials:
-
Reaction mixture from the enzymatic synthesis.
-
Ion-exchange chromatography column (e.g., a strong anion exchanger).
-
Elution buffers (e.g., a gradient of NaCl or another salt in a suitable buffer).
-
Fraction collector.
-
Analytical system for monitoring fractions (e.g., HPLC or LC-MS).
Procedure:
-
Centrifuge the quenched reaction mixture to remove any precipitated protein.
-
Load the supernatant onto a pre-equilibrated ion-exchange chromatography column.
-
Wash the column with the starting buffer to remove unbound components.
-
Elute the bound this compound using a salt gradient.
-
Collect fractions using a fraction collector.
-
Analyze the fractions to identify those containing the pure compound.
-
Pool the pure fractions and desalt if necessary.
-
Lyophilize or concentrate the pooled fractions to obtain the purified solid compound.
Isotopic Labeling of Proteins for NMR Spectroscopy
This protocol outlines the general steps for using isotopically labeled (e.g., ¹³C) this compound as a precursor for labeling valine and leucine residues in proteins expressed in E. coli.
Materials:
-
E. coli expression strain.
-
Minimal media (e.g., M9) prepared with D₂O for deuteration.
-
Isotopically labeled this compound (e.g., ¹³C labeled).
-
Other necessary nutrients and antibiotics.
-
Standard equipment for protein expression and purification.
Procedure:
-
Grow a starter culture of the E. coli expression strain in a rich medium (e.g., LB).
-
Inoculate the minimal media (in D₂O) with the starter culture.
-
Grow the cells to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Simultaneously, add the isotopically labeled this compound to the culture. The cells will take up the precursor and incorporate the isotopic label into the newly synthesized valine and leucine residues of the target protein.
-
Continue the culture for several hours to allow for protein expression and label incorporation.
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
The purified, isotopically labeled protein is now ready for NMR analysis.
Analytical Methods and Spectroscopic Data
The analysis of this compound can be performed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show signals for the two methyl groups and the hydroxyl proton. The chemical shifts will be influenced by the adjacent carbonyl and carboxyl groups.
Predicted ¹³C NMR Chemical Shifts: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the carboxyl carbon, the ketone carbonyl carbon, the quaternary carbon bearing the hydroxyl group, and the two methyl carbons.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC and LC-MS are valuable for the separation, identification, and quantification of this compound.
HPLC:
-
Column: A reversed-phase C18 column or a column suitable for organic acid analysis.
-
Mobile Phase: An acidic mobile phase, such as water with a small percentage of formic acid or acetic acid, and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the presence of the carbonyl group.
LC-MS:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for the analysis of carboxylic acids, detecting the [M-H]⁻ ion.
-
Expected m/z: For this compound (C₅H₈O₄, MW = 132.11), the expected deprotonated molecule [M-H]⁻ would have an m/z of approximately 131.03.
Experimental Workflow Visualization
The following DOT script visualizes a general experimental workflow for the enzymatic synthesis and subsequent analysis of this compound.
Caption: Workflow for synthesis and analysis.
Conclusion
This compound is a biochemically significant molecule with important applications in scientific research, particularly in the field of structural biology. This guide has provided a detailed overview of its properties, biochemical role, synthesis, and analysis. The provided data and protocols are intended to be a valuable resource for researchers and professionals working with this compound. Further research to obtain and publish detailed experimental spectroscopic data would be a valuable contribution to the scientific community.
References
- 1. Methyl 2-hydroxy-2-methyl-3-oxobutyrate 98 72450-34-1 [sigmaaldrich.com]
- 2. This compound | C5H8O4 | CID 440878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. EP0500188A2 - Process for the preparation of alpha-acetolactic acid - Google Patents [patents.google.com]
- 5. CN1119212A - Process for preparing, separating and purifying acetolactate synthetase - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methyl-3-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2-methyl-3-oxobutanoic acid, also known as α-acetolactic acid, is a chiral molecule of significant biological importance. Its stereochemistry plays a crucial role in its metabolic fate and biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of the stereoisomers of 2-hydroxy-2-methyl-3-oxobutanoic acid, with a particular focus on the naturally occurring (S)-enantiomer. This document details biosynthetic and chemical synthesis strategies, analytical methods for enantiomeric separation, and the metabolic pathways in which this molecule is a key intermediate.
Introduction
2-Hydroxy-2-methyl-3-oxobutanoic acid possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (S)-2-hydroxy-2-methyl-3-oxobutanoic acid and (R)-2-hydroxy-2-methyl-3-oxobutanoic acid. The (S)-enantiomer is a key metabolic intermediate in the biosynthesis of the branched-chain amino acids valine and leucine in plants and microorganisms.[1][2] Due to the stereospecificity of the enzymes involved in its biosynthesis, the (S)-form is the predominantly found enantiomer in biological systems.[3] The (R)-enantiomer is not naturally synthesized in these pathways, and its biological significance is less understood. A thorough understanding of the properties and synthesis of both enantiomers is critical for research in metabolic engineering, drug discovery, and synthetic biology.
Physicochemical Properties of Stereoisomers
Quantitative data comparing the specific physicochemical properties of the (R)- and (S)-enantiomers of 2-hydroxy-2-methyl-3-oxobutanoic acid are not extensively reported in publicly available literature. However, based on the principles of stereochemistry, enantiomers exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents), but differ in their interaction with plane-polarized light (optical rotation) and in their interactions with other chiral molecules.
| Property | (S)-2-hydroxy-2-methyl-3-oxobutanoic acid | (R)-2-hydroxy-2-methyl-3-oxobutanoic acid |
| Molecular Formula | C₅H₈O₄ | C₅H₈O₄ |
| Molecular Weight | 132.11 g/mol [4] | 132.11 g/mol |
| Appearance | Solid[4] | Solid (presumed) |
| CAS Number | 71698-08-3[4] | 26011-30-3[5] |
| Optical Rotation | Specific value not readily available, but will be equal in magnitude and opposite in sign to the (R)-enantiomer. | Specific value not readily available, but will be equal in magnitude and opposite in sign to the (S)-enantiomer. |
Synthesis of Stereoisomers
The synthesis of the stereoisomers of 2-hydroxy-2-methyl-3-oxobutanoic acid can be approached through two main strategies: biosynthetic methods, which are highly enantioselective for the (S)-enantiomer, and chemical synthesis, which can be designed to produce either a racemic mixture or, through asymmetric approaches, an excess of one enantiomer.
Biosynthesis of (S)-2-hydroxy-2-methyl-3-oxobutanoic acid
The exclusive natural production of the (S)-enantiomer is carried out by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][6] This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the condensation of two molecules of pyruvate to form (S)-α-acetolactate.[3]
Experimental Protocol: Enzymatic Synthesis of (S)-α-Acetolactate
This protocol is a representative procedure based on the known function of acetolactate synthase.
Materials:
-
Purified acetolactate synthase (ALS)
-
Pyruvate
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
FAD (flavin adenine dinucleotide) may be required for some ALS variants for proper folding and stability.[3]
-
Phosphate buffer (pH 7.5)
-
Quenching solution (e.g., sulfuric acid)
-
Analytical system for product quantification (e.g., colorimetric assay after conversion to acetoin, or chiral HPLC)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MgCl₂, TPP, and FAD (if required).
-
Add pyruvate to the reaction mixture to the desired final concentration.
-
Initiate the reaction by adding a purified preparation of acetolactate synthase.
-
Incubate the reaction at an optimal temperature for the enzyme (typically 30-37 °C) for a defined period.
-
Terminate the reaction by adding a quenching solution, such as a strong acid.
-
Analyze the reaction mixture for the production of (S)-α-acetolactate. A common method involves the acid-catalyzed decarboxylation of α-acetolactate to acetoin, which can then be quantified colorimetrically using the Voges-Proskauer reaction. For direct enantiomeric analysis, chiral HPLC would be employed.
Chemical Synthesis
Chemical synthesis offers a route to both the racemic mixture and, through stereoselective methods, to the individual enantiomers.
Racemic Synthesis:
A common approach to the synthesis of the racemic methyl ester of 2-hydroxy-2-methyl-3-oxobutanoic acid involves the α-hydroxylation of a β-dicarbonyl compound, such as methyl 2-methylacetoacetate.[7][8] Subsequent hydrolysis of the ester yields the racemic acid.
Experimental Protocol: Racemic Synthesis of Methyl 2-hydroxy-2-methyl-3-oxobutanoate
This protocol is adapted from general procedures for the α-hydroxylation of β-dicarbonyl compounds.[7]
Materials:
-
Methyl 2-methylacetoacetate
-
Samarium (III) iodide (SmI₃)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve methyl 2-methylacetoacetate in a mixture of THF and water.
-
Add catalytic amounts of I₂ and SmI₃ to the solution.
-
Stir the reaction mixture at room temperature under an air atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain racemic methyl 2-hydroxy-2-methyl-3-oxobutanoate.[7]
-
Subsequent hydrolysis of the methyl ester using standard conditions (e.g., with a base like lithium hydroxide followed by acidic workup) will yield racemic 2-hydroxy-2-methyl-3-oxobutanoic acid.
Asymmetric Synthesis and Chiral Resolution:
Enantioselective synthesis of either the (R)- or (S)-enantiomer can be achieved using chiral auxiliaries or catalysts. Alternatively, the racemic mixture can be separated into its constituent enantiomers through chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Experimental Protocol: Chiral Resolution by HPLC
This is a generalized protocol for the chiral separation of α-hydroxy acids. The specific conditions would require optimization for 2-hydroxy-2-methyl-3-oxobutanoic acid.
Materials:
-
Racemic 2-hydroxy-2-methyl-3-oxobutanoic acid
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® or a protein-based column)
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol, and additives like trifluoroacetic acid for normal phase; or aqueous buffers with organic modifiers for reversed-phase)
-
HPLC system with a suitable detector (e.g., UV or mass spectrometer)
Procedure:
-
Dissolve the racemic mixture in a suitable solvent compatible with the mobile phase.
-
Equilibrate the chiral HPLC column with the chosen mobile phase. The selection of the stationary and mobile phases is critical and often determined through screening.
-
Inject the sample onto the column.
-
Elute the enantiomers with the mobile phase at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and thus separation.
-
Detect the separated enantiomers as they elute from the column.
-
Collect the fractions corresponding to each enantiomer for further use.
Biological Significance and Signaling Pathways
The (S)-enantiomer of 2-hydroxy-2-methyl-3-oxobutanoic acid is a crucial intermediate in the biosynthetic pathways of the essential amino acids valine and leucine in plants and microorganisms.[1][2][9]
Valine and Leucine Biosynthesis
The biosynthesis of valine and leucine begins with the formation of (S)-α-acetolactate from two molecules of pyruvate, a reaction catalyzed by acetolactate synthase (ALS).[3][6] (S)-α-acetolactate then serves as a branch point.
-
To Valine: (S)-α-acetolactate undergoes a series of enzymatic reactions including isomerization, reduction, dehydration, and finally transamination to yield valine.
-
To Leucine: The pathway to leucine branches off from an intermediate in the valine pathway, α-ketoisovalerate. This intermediate is converted through several steps involving different enzymes to ultimately form leucine.[1]
The biological role of the (R)-enantiomer is not well-established. It is not produced in the canonical branched-chain amino acid biosynthesis pathways. It is plausible that if introduced into a biological system, it may interact differently with enzymes and receptors, potentially acting as an inhibitor or having other off-target effects. However, specific data on the biological activity of (R)-2-hydroxy-2-methyl-3-oxobutanoic acid is scarce.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of Valine and Leucine from Pyruvate.
Caption: Workflow for Chemical Synthesis and Resolution.
Conclusion
The stereoisomers of 2-hydroxy-2-methyl-3-oxobutanoic acid represent a fascinating case study in the importance of stereochemistry in biological systems. The (S)-enantiomer is a well-established intermediate in essential amino acid biosynthesis, produced with high fidelity by acetolactate synthase. In contrast, the synthesis and biological role of the (R)-enantiomer are less explored, presenting opportunities for future research. The methodologies for the synthesis and separation of these enantiomers, while not exhaustively documented for the free acid, can be reasonably inferred from related compounds and provide a framework for researchers in the field. Further investigation into the specific properties and biological activities of the (R)-enantiomer could unveil novel applications in metabolic engineering and drug development.
References
- 1. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetolactic acid - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 7. Leucine -MetwareBio [metwarebio.com]
- 8. METHYL 2-HYDROXY-2-METHYL-3-OXOBUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 9. Valine - Wikipedia [en.wikipedia.org]
The Central Role of (S)-2-Acetolactate in Valine and Leucine Biosynthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a fundamental metabolic pathway in plants, fungi, archaea, and bacteria.[1] This pathway is absent in animals, making these essential amino acids that must be obtained through diet. (S)-2-Acetolactate serves as the critical branch-point intermediate for the synthesis of both valine and leucine. The enzyme responsible for its formation, Acetolactate Synthase (ALS), is a primary site of metabolic regulation and a key target for the development of herbicides and potential antimicrobial agents. This guide provides an in-depth examination of the biochemical role of (S)-2-acetolactate, the enzymes involved in its formation and conversion, quantitative kinetic data, detailed experimental protocols for pathway analysis, and implications for drug development.
The Valine and Leucine Biosynthetic Pathway
The synthesis of valine and leucine begins with pyruvate, a central metabolite derived from glycolysis. The pathway involves a series of four shared enzymatic reactions to produce α-ketoisovalerate, the direct precursor to valine and the starting point for the leucine-specific branch. (S)-2-Acetolactate is the product of the first committed step in this sequence.
The overall pathway from pyruvate to valine and the branch to leucine is depicted below.
Key Enzymes and Regulation
Acetolactate Synthase (ALS / AHAS)
Acetolactate Synthase (EC 2.2.1.6), also known as Acetohydroxyacid Synthase (AHAS), catalyzes the first crucial step in the pathway.[2] It is a thiamine pyrophosphate (ThDP)-dependent enzyme that stereospecifically condenses two molecules of pyruvate to form (S)-2-acetolactate, releasing carbon dioxide.[3]
-
Structure: ALS typically exists as a dimer or tetramer of catalytic subunits, often associated with smaller regulatory subunits.[4] The catalytic subunit has three domains that bind ThDP, Mg2+, and Flavin Adenine Dinucleotide (FAD), although FAD is not directly involved in catalysis but is crucial for structural integrity.[3][5]
-
Mechanism: The reaction involves the ThDP-carbanion attacking the carbonyl carbon of the first pyruvate molecule, followed by decarboxylation. The resulting intermediate then attacks a second pyruvate molecule to form (S)-2-acetolactate.[3]
-
Regulation: ALS is the primary site of regulation for the entire pathway. It is subject to feedback inhibition by the end-products valine and leucine, which often act synergistically.[5][6] In organisms like E. coli, multiple ALS isozymes exist with different sensitivities to these inhibitors, allowing for fine-tuned control of BCAA synthesis.[2]
Ketol-acid Reductoisomerase (KARI)
Ketol-acid Reductoisomerase (EC 1.1.1.86), also known as acetohydroxy acid isomeroreductase, is a bifunctional enzyme that catalyzes the second and third steps of the pathway.[7][8] It converts (S)-2-acetolactate into (R)-2,3-dihydroxy-isovalerate.
-
Mechanism: This conversion is a two-step process involving an initial Mg(II)-dependent alkyl migration (isomerization) to form a 2-keto intermediate, followed by an NADPH-dependent reduction of the keto group.[9]
-
Cofactors: KARI requires a divalent metal ion (typically Mg²⁺) and NADPH as cofactors for its activity.[9][10]
Subsequent Enzymes
-
Dihydroxyacid Dehydratase (DHAD, EC 4.2.1.9): This enzyme catalyzes the dehydration of (R)-2,3-dihydroxy-isovalerate to form α-ketoisovalerate.[11][12]
-
Branched-chain Amino Acid Aminotransferase (BCAT, EC 2.6.1.42): In the final step of valine synthesis, BCAT transfers an amino group from an amino donor like glutamate to α-ketoisovalerate, yielding valine.[13][14] The α-ketoisovalerate also serves as the substrate for the leucine-specific pathway, beginning with its condensation with acetyl-CoA.[15]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the key enzymes in the BCAA pathway provide insight into the efficiency and regulation of the metabolic flux. Data varies significantly between organisms.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| AHAS | Thermotoga maritima | Pyruvate | 16,400 ± 2,000 | 246 ± 7 (U/mg) | [16] |
| KARI | Corynebacterium glutamicum | (S)-2-Acetolactate | 881 ± 50 | 0.85 ± 0.05 | [17] |
| KARI | Escherichia coli | (S)-2-Acetolactate | 230 ± 8 | 2.15 ± 0.02 | [17] |
| KARI (Engineered) | Corynebacterium glutamicum | (S)-2-Acetolactate | 1,980 ± 190 | 0.47 ± 0.02 | [17] |
| KARI (Engineered) | Escherichia coli | (S)-2-Acetolactate | 490 ± 25 | 0.75 ± 0.01 | [17] |
Table 1: Selected Michaelis-Menten kinetic parameters for Acetohydroxyacid Synthase (AHAS) and Ketol-acid Reductoisomerase (KARI). Note: The kcat for AHAS from T. maritima is reported in Units/mg.
Experimental Protocols
Standard Assay for Acetolactate Synthase (ALS/AHAS) Activity
This protocol is based on the widely used colorimetric method that measures the formation of acetoin from the enzymatic product, (S)-2-acetolactate.[16][18]
Principle: The assay is a two-step process. First, the enzyme reaction is allowed to proceed, producing (S)-2-acetolactate. The reaction is then stopped with acid, which simultaneously catalyzes the decarboxylation of acetolactate to acetoin. In the second step, the acetoin is quantified by its reaction with creatine and α-naphthol under alkaline conditions, which forms a stable red-colored complex measured at 525 nm.[16][19]
Workflow Diagram:
Materials:
-
Reaction Buffer (pH 7.2): 200 mM Potassium Phosphate, 100 mM Sodium Pyruvate, 10 mM MgCl₂, 1 mM Thiamine Diphosphate (ThDP), 10 µM FAD.[19]
-
Stopping Reagent: 10% (v/v) H₂SO₄.[19]
-
Color Reagent A: 0.5% (w/v) Creatine.
-
Color Reagent B: 5% (w/v) α-Naphthol in 4 M NaOH (prepare fresh).
-
Enzyme preparation (e.g., purified enzyme or cell-free extract).
-
Acetoin standard solution for calibration curve.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 500 µL of the Reaction Buffer.
-
Pre-incubation: Equilibrate the tube at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiation: Start the reaction by adding a known amount of the enzyme preparation (e.g., 50 µL). Mix gently.
-
Enzymatic Reaction: Incubate at 37°C for a fixed period (e.g., 30 minutes). Ensure this time is within the linear range of the reaction.
-
Termination and Decarboxylation: Stop the reaction by adding 50 µL of 10% H₂SO₄. This lowers the pH and initiates the conversion of acetolactate to acetoin.
-
Incubate the stopped reaction mixture at 60°C for 15 minutes to ensure complete decarboxylation.[19]
-
Color Development: Add 500 µL of Color Reagent A (Creatine) followed by 500 µL of Color Reagent B (α-Naphthol). Vortex immediately.
-
Incubate at 60°C for 15 minutes, then allow the mixture to stand at room temperature for 15 minutes to stabilize the color.[16][19]
-
Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 525 nm against a blank (a reaction with no enzyme).
-
Quantification: Determine the concentration of acetoin produced using a standard curve prepared with known concentrations of acetoin. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of acetolactate per minute under the specified conditions.[16]
Implications for Drug and Herbicide Development
The absence of the BCAA biosynthesis pathway in animals makes its enzymes, particularly ALS, ideal targets for herbicides and potential antimicrobial agents.[1]
-
Herbicides: ALS is the target for at least five distinct classes of commercial herbicides, including sulfonylureas, imidazolinones, and triazolopyrimidines. These compounds are potent, low-dosage inhibitors that bind to a site near the active center, preventing substrate access and halting BCAA synthesis, which is lethal to the plant.[1][4]
-
Antimicrobial Agents: As the pathway is essential for many pathogenic bacteria and fungi, the enzymes within it, including ALS and KARI, are attractive targets for the development of novel antibiotics and antifungals.[10] The structural and mechanistic differences between microbial and plant enzymes could be exploited to design species-specific inhibitors.
Conclusion
(S)-2-Acetolactate is the linchpin in the metabolic route from central carbon metabolism to the essential branched-chain amino acids valine and leucine. The enzyme that produces it, Acetolactate Synthase, serves as a critical control point through feedback regulation and is a proven target for chemical inhibitors. A thorough understanding of the pathway's enzymology, kinetics, and regulation is paramount for researchers in metabolic engineering, crop science, and infectious disease, providing a foundation for enhancing nutritional value in plants and developing next-generation antimicrobials and environmentally benign herbicides.
References
- 1. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. news-medical.net [news-medical.net]
- 5. Branched Chain Amino Acid Biosynthesis | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 6. Presentation biosynthesis of valine , leucine and isoleucine | PPTX [slideshare.net]
- 7. proteopedia.org [proteopedia.org]
- 8. Ketol-acid reductoisomerase - Wikipedia [en.wikipedia.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Bacterial and plant ketol-acid reductoisomerases have different mechanisms of induced fit during the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 14. Branched-chain amino acid aminotransferase (BCAT) | MedChemExpress [medchemexpress.eu]
- 15. pnas.org [pnas.org]
- 16. Characterization of acetohydroxyacid synthase from the hyperthermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AHAS Assay. [bio-protocol.org]
An In-depth Technical Guide on the Stability and Storage of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of chemical compounds is paramount to ensuring experimental reproducibility and the integrity of research findings. This guide provides a comprehensive overview of the stability and recommended storage practices for (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, also known as (S)-α-acetolactic acid. While specific, long-term stability data for this compound is not extensively published, this document synthesizes information from safety data sheets of structurally similar compounds, general knowledge of α-keto acid chemistry, and recommended analytical procedures for stability assessment.
Chemical Properties and Inherent Stability
This compound is a chiral α-keto acid with the molecular formula C₅H₈O₄.[1][2] Its structure, featuring a carboxylic acid, a ketone, and a tertiary alcohol on the same backbone, suggests potential routes for degradation. The presence of multiple functional groups makes the molecule susceptible to various reactions, including oxidation, decarboxylation, and interactions with other reactive species. Studies on related α-ketoacyl peptides have shown that the α-keto acid moiety can be reactive, potentially catalyzing hydrolysis or participating in further degradation reactions such as the formation of Schiff bases.[3]
Recommended Storage Conditions
To minimize degradation and maintain the purity of this compound, proper storage is crucial. The following conditions are recommended based on general laboratory practices for similar chemical entities and supplier guidelines for related compounds.[4][5]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.[4][5] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |
| Container | Use a tightly sealed, opaque container. | Prevents exposure to moisture and light.[4] |
| Environment | Store in a dry, well-ventilated place.[1] | Avoids hydrolysis and absorption of moisture. |
| Handling | Avoid repeated freeze-thaw cycles. Aliquot if necessary. | Prevents physical degradation and moisture introduction. |
Some suppliers indicate that the compound is stable for shipment at room temperature, suggesting short-term stability under ambient conditions.[6] However, for long-term storage and to ensure the highest purity for experimental use, the more stringent conditions outlined above are advisable.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been fully elucidated in the literature, based on the chemistry of α-keto acids, several potential degradation routes can be hypothesized.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H8O4 | CID 440878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ethyl 2-hydroxy-2-methyl-3-oxobutanoate (4-¹³C, 99%; 2-methyl-Dâ, 98%) (ðððð ) - Cambridge Isotope Laboratories, CDLM-10508-0.25C [isotope.com]
- 6. theclinivex.com [theclinivex.com]
Solubility Profile of (S)-α-Acetolactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (S)-α-acetolactic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document combines reported values with qualitative assessments based on the compound's chemical structure. It also includes standardized experimental protocols for solubility determination and a visualization of the relevant metabolic pathway.
Core Concepts: Understanding the Solubility of (S)-α-Acetolactic Acid
(S)-α-Acetolactic acid is a chiral α-hydroxy acid with the chemical formula C₅H₈O₄. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a ketone, dictates its solubility. The presence of these polar functional groups allows for hydrogen bonding, suggesting a high affinity for polar solvents. Conversely, its small aliphatic backbone provides some nonpolar character.
Data Presentation: Quantitative and Qualitative Solubility
Table 1: Quantitative Solubility of (S)-α-Acetolactic Acid
| Solvent | Chemical Formula | Solubility (at 25°C, unless otherwise noted) |
| Water | H₂O | 286.0 mg/mL (Predicted) |
| Ethanol | C₂H₅OH | Data not available |
| Methanol | CH₃OH | Data not available |
| Acetone | C₃H₆O | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available |
Qualitative Solubility Assessment:
Based on the principle of "like dissolves like," the following qualitative estimations can be made:
-
Water: As a small, polar organic acid with multiple hydrogen bond donors and acceptors, (S)-α-acetolactic acid is expected to be highly soluble in water, which is supported by the predicted high value.
-
Methanol and Ethanol: These polar protic solvents are capable of hydrogen bonding and are likely to be excellent solvents for (S)-α-acetolactic acid.
-
Acetone and Dimethyl Sulfoxide (DMSO): These are polar aprotic solvents. While they cannot donate hydrogen bonds, they can accept them. Therefore, (S)-α-acetolactic acid is expected to be soluble in these solvents, though perhaps to a different extent than in protic solvents.
Experimental Protocols: Determining Solubility
For researchers wishing to determine the precise solubility of (S)-α-acetolactic acid in specific solvents, the following established methodologies are recommended.
Method 1: Isothermal Shake-Flask Method
This is a widely recognized and reliable method for determining the equilibrium solubility of a solid in a liquid.
-
Preparation: Add an excess amount of solid (S)-α-acetolactic acid to a known volume of the selected solvent in a sealed, thermostated flask. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the necessary equilibration time.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, the saturated solution should be filtered through a sub-micron filter (e.g., 0.22 µm) that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of the dissolved compound.
-
Quantification: Accurately measure the concentration of (S)-α-acetolactic acid in the clear, saturated filtrate. This can be achieved using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A robust method that can separate the analyte from any potential impurities. A calibration curve with known concentrations of (S)-α-acetolactic acid must be prepared.
-
Gas Chromatography (GC): If the compound is thermally stable or can be derivatized to become volatile.
-
UV-Vis Spectroscopy: If the compound has a chromophore and a unique absorbance maximum. A calibration curve is also required.
-
-
Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was taken.
Method 2: Potentiometric Titration
For an acidic compound like (S)-α-acetolactic acid, its solubility in aqueous solutions can be determined by titration.
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the Isothermal Shake-Flask Method (steps 1-3).
-
Titration: Take a precise volume of the saturated filtrate and titrate it with a standardized solution of a strong base (e.g., NaOH).
-
Endpoint Detection: Monitor the pH of the solution throughout the titration using a calibrated pH meter. The equivalence point, where the acid has been completely neutralized by the base, can be determined from the titration curve (the point of maximum inflection).
-
Calculation: Use the volume and concentration of the titrant at the equivalence point to calculate the molar concentration of (S)-α-acetolactic acid in the saturated solution.
Mandatory Visualization: Metabolic Pathway of (S)-α-Acetolactic Acid
(S)-α-Acetolactic acid is a key intermediate in the biosynthesis of the branched-chain amino acids valine and leucine. The following diagram illustrates its position in this metabolic pathway.
Caption: Biosynthetic pathway of valine and leucine from pyruvate.
The Natural Occurrence of (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, also known by its trivial name (S)-α-acetolactic acid, is a chiral keto acid that plays a pivotal role as a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its biosynthetic pathways, reported concentrations in various organisms, and detailed experimental protocols for its detection and quantification.
Natural Occurrence and Biosynthesis
This compound is a naturally occurring metabolite found in a wide range of organisms, including bacteria, archaea, fungi, and plants.[2][3][4] Its presence is intrinsically linked to the metabolic pathway responsible for the synthesis of essential amino acids.
The biosynthesis of this compound is the first committed step in the valine and leucine biosynthetic pathways. The reaction is catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS) (EC 2.2.1.6).[5] This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the condensation of two molecules of pyruvate to form this compound.[1]
In the parallel pathway for isoleucine synthesis, ALS catalyzes the condensation of one molecule of pyruvate and one molecule of 2-oxobutanoate to produce (2S)-2-aceto-2-hydroxybutanoate.
Metabolic Fate
Following its synthesis, this compound is rapidly converted to 2,3-dihydroxy-3-methylbutanoate by the enzyme acetohydroxy acid isomeroreductase (also known as ketol-acid reductoisomerase) in the presence of NADPH. This is a crucial step in the biosynthesis of valine and leucine.
Alternatively, this compound can undergo spontaneous, non-enzymatic oxidative decarboxylation to diacetyl, a compound known for its buttery aroma, particularly in fermented beverages.[5][6] In some microorganisms, the enzyme α-acetolactate decarboxylase can directly convert α-acetolactate to acetoin, a flavorless precursor to 2,3-butanediol.[7]
Quantitative Data on Natural Occurrence
Quantitative data on the intracellular concentrations of this compound are limited and can vary significantly depending on the organism, growth conditions, and metabolic state. The transient nature of this intermediate, being rapidly converted in the BCAA pathway, makes its quantification challenging.
The following table summarizes available data on the concentration of this compound and related metabolites in different organisms. It is important to note that much of the available data pertains to genetically modified organisms or specific fermentation conditions designed to enhance its production.
| Organism | Strain | Condition | Metabolite | Concentration | Reference |
| Lactococcus lactis | Engineered Strain | Fermentation Broth | α-acetolactate | 172 ± 2 mM | [3] |
| Lactococcus lactis | Engineered Strain | Glucose Medium | α-acetolactate | 122 ± 5 mM | [8] |
| Lactococcus lactis | Engineered Strain | Dairy Waste Medium | α-acetolactate | 113 ± 3 mM | [8] |
| Escherichia coli | K12 | Aerobic, Glucose | Acetyl-CoA | 0.05-1.5 nmol/mg dry wt (20-600 µM) | |
| Escherichia coli | K12 | Aerobic, Glucose | Malonyl-CoA | 0.01-0.23 nmol/mg dry wt (4-90 µM) |
Note: The data for Lactococcus lactis represents production in engineered strains and may not reflect natural intracellular concentrations. The data for Escherichia coli shows concentrations of related metabolites in the central carbon metabolism. Direct quantification of intracellular this compound in wild-type organisms under physiological conditions remains an area for further research.
Experimental Protocols
The quantification of this compound can be approached through direct analytical methods or indirect enzymatic assays.
Colorimetric Method (Westerfeld Assay)
This is a classic and widely used indirect method that relies on the conversion of α-acetolactate to acetoin, which then reacts with creatine and α-naphthol to produce a colored complex.
Principle: this compound is unstable and decarboxylates to acetoin under acidic conditions and heat. Acetoin, in the presence of creatine and α-naphthol in an alkaline solution, forms a red-colored complex that can be quantified spectrophotometrically.
Detailed Protocol:
-
Sample Preparation:
-
For intracellular analysis, quench metabolic activity rapidly (e.g., using cold methanol) and extract metabolites.
-
For extracellular analysis, centrifuge the culture to remove cells and use the supernatant.
-
-
Decarboxylation:
-
To 100 µL of the sample, add 10 µL of 6 M H₂SO₄.
-
Incubate at 60°C for 15 minutes to convert α-acetolactate to acetoin.
-
-
Colorimetric Reaction:
-
Add 100 µL of a freshly prepared solution of 0.5% (w/v) creatine.
-
Add 100 µL of a freshly prepared solution of 5% (w/v) α-naphthol in 2.5 M NaOH.
-
Incubate at room temperature for 20-30 minutes.
-
-
Measurement:
-
Measure the absorbance at 525 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of acetoin. Calculate the concentration of α-acetolactate in the sample based on the standard curve, accounting for the stoichiometry of the conversion.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a highly sensitive and specific method for the direct quantification of organic acids, including this compound, after derivatization.
Principle: Organic acids are volatileized by chemical derivatization, typically silylation, which makes them amenable to separation by gas chromatography and detection by mass spectrometry.
Detailed Protocol:
-
Extraction:
-
Lyophilize biological samples (e.g., cell pellets, plant tissue).
-
Extract organic acids using a solvent mixture (e.g., methanol/water/chloroform).
-
-
Derivatization:
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or methyl chloroformate.
-
Incubate at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to separate the analytes.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard of the analyte or a structurally similar compound for accurate quantification.
-
Generate a calibration curve with derivatized standards of this compound.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust method for the analysis of non-volatile organic acids without the need for derivatization.
Principle: The separation of organic acids is achieved on a reverse-phase or ion-exchange column with an aqueous mobile phase. Detection is typically performed using a UV detector or a mass spectrometer (LC-MS).
Detailed Protocol:
-
Sample Preparation:
-
Extract metabolites as described for GC-MS.
-
Reconstitute the dried extract in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Use a suitable column, such as a C18 column, with an acidic mobile phase (e.g., water with 0.1% formic acid) to ensure the analyte is in its protonated form.
-
An isocratic or gradient elution can be used to achieve separation.
-
-
Detection:
-
For UV detection, monitor the absorbance at a low wavelength (e.g., 210 nm).
-
For LC-MS, use electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound. An internal standard can be used to improve accuracy.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound.
Experimental Workflow for Quantification
Caption: General workflow for the quantification of this compound.
Conclusion
This compound is a vital, albeit transient, metabolite in the biosynthesis of essential branched-chain amino acids across a vast array of organisms. While its direct quantification in natural systems presents challenges due to its rapid turnover, various robust analytical techniques are available to researchers. This guide provides a foundational understanding of its natural occurrence and the methodologies required for its study, aiming to support further research into the regulation of BCAA biosynthesis and its potential applications in drug development and biotechnology. Further studies focusing on the precise quantification of its intracellular pools in diverse organisms under physiological conditions are warranted to gain a more complete understanding of its metabolic significance.
References
- 1. 901. Acetolactate, alpha- decarboxylase (WHO Food Additives Series 40) [inchem.org]
- 2. Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Branched‐chain amino acid synthesis is coupled to TOR activation early in the cell cycle in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ehe.com.au [ehe.com.au]
Enzymatic Synthesis of (S)-2-Acetolactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of (S)-2-acetolactate, a key chiral intermediate in the biosynthesis of branched-chain amino acids and a valuable building block in the pharmaceutical and fine chemical industries. This document details the core aspects of the synthesis, including the key enzyme, acetolactate synthase, relevant metabolic pathways, experimental protocols for synthesis and analysis, and a summary of quantitative data from various microbial sources.
Introduction
(S)-2-Acetolactate, also known as (S)-α-acetolactate, is a chiral α-hydroxy keto acid that serves as the precursor to the essential amino acids valine and leucine.[1] Its stereospecific synthesis is of significant interest for the production of enantiomerically pure compounds. Enzymatic synthesis, employing acetolactate synthase (ALS), offers a highly selective and efficient alternative to traditional chemical methods, which often involve harsh reaction conditions and result in racemic mixtures.
Acetolactate synthase (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), is a thiamine pyrophosphate (ThDP)-dependent enzyme that catalyzes the condensation of two molecules of pyruvate to form (S)-2-acetolactate.[2][3] This enzyme is found in bacteria, archaea, fungi, and plants.[3] The catalytic mechanism involves the ThDP-mediated decarboxylation of the first pyruvate molecule to form a hydroxyethyl-ThDP intermediate, which then nucleophilically attacks the carbonyl carbon of a second pyruvate molecule.[2]
Metabolic Pathway
(S)-2-Acetolactate is a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs). The pathway begins with the conversion of L-threonine to α-ketobutyrate for isoleucine synthesis, while pyruvate serves as the precursor for valine and leucine synthesis. Acetolactate synthase catalyzes the first committed step in the valine and leucine biosynthetic pathways.
Quantitative Data
The efficiency of (S)-2-acetolactate synthesis is dependent on the source of the acetolactate synthase and the reaction conditions. The following tables summarize key quantitative data from studies on ALS from various microorganisms.
Table 1: Kinetic Parameters of Acetolactate Synthase (ALS) from Various Microbial Sources
| Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Bacillus subtilis | Pyruvate | 13.6 - 27.26 | 6.9 | 7.0 | 55 | [4] |
| Escherichia coli K-12 (AHAS I) | Pyruvate | 4.15 | - | 7.5 | 37 | [5] |
| Klebsiella pneumoniae | Pyruvate | 8.0 | - | 5.8 | - | [2] |
| Acetobacter pasteurianus (AlsS1) | Pyruvate | - | - | 6.5 | 55 | [5] |
| Lactococcus lactis | Pyruvate | 70 | - | 6.5 - 7.0 | - | [2] |
Note: '-' indicates data not available in the cited sources.
Table 2: Production Titers and Yields of α-Acetolactate using Whole-Cell Biocatalysts
| Microbial System | Substrate | Product Titer | Yield | Reference(s) |
| Engineered Lactococcus lactis | Pyruvate | 172 ± 2 mM | - | [4] |
| Engineered Lactococcus lactis | Glucose | 122 ± 5 mM | - | [4] |
| Engineered Lactococcus lactis | Lactose (in dairy waste) | 113 ± 3 mM | - | [4] |
| Engineered Corynebacterium glutamicum | Glucose | > 0.7 g/L (Acetoin) | - | |
| Engineered E. coli | - | 870 mg/L (Acetoin) | - |
Note: Data for acetoin, a downstream product of α-acetolactate, is included as an indicator of pathway flux. '-' indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of (S)-2-acetolactate.
Expression and Purification of Recombinant Acetolactate Synthase
This protocol describes the expression of recombinant ALS in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector containing the ALS gene (e.g., from Bacillus subtilis)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Lysozyme
-
DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells.
-
Culture: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged ALS with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Purity Check: Analyze the purity of the enzyme by SDS-PAGE.
Enzymatic Synthesis of (S)-2-Acetolactate
This protocol outlines the batch synthesis of (S)-2-acetolactate using purified ALS.
Materials:
-
Purified acetolactate synthase (ALS)
-
Reaction buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.0)
-
Sodium pyruvate (substrate)
-
Thiamine pyrophosphate (ThDP) (cofactor)
-
Magnesium chloride (MgCl2) (cofactor)
-
Flavin adenine dinucleotide (FAD) (cofactor)
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Reaction Setup: In a reaction vessel, prepare the reaction mixture containing:
-
50 mM Potassium Phosphate buffer (pH 7.0)
-
100 mM Sodium pyruvate
-
1 mM Thiamine pyrophosphate (ThDP)
-
5 mM Magnesium chloride (MgCl2)
-
10 µM Flavin adenine dinucleotide (FAD)
-
-
Enzyme Addition: Add the purified ALS to the reaction mixture to a final concentration of 0.1-1 mg/mL.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific ALS used (e.g., 37-55°C) with gentle agitation for a desired period (e.g., 4-24 hours).
-
Reaction Termination: Terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes) or by adding an acid (e.g., HCl to a final pH of 2-3).
-
Product Analysis: Analyze the formation of (S)-2-acetolactate using the methods described below.
Analysis of (S)-2-Acetolactate
4.3.1. Colorimetric Assay (for activity measurement)
This method is based on the acid-catalyzed decarboxylation of α-acetolactate to acetoin, which then reacts with creatine and α-naphthol to form a colored complex.
Procedure:
-
To a sample of the reaction mixture, add an equal volume of 6 N H2SO4.
-
Incubate at 60°C for 15 minutes to decarboxylate α-acetolactate to acetoin.
-
Add 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5 N NaOH.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 525 nm. A standard curve of acetoin should be prepared for quantification.
4.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a more precise method for the quantification and chiral analysis of (S)-2-acetolactate.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
Procedure:
-
Sample Preparation: Centrifuge the terminated reaction mixture to remove precipitated protein. Filter the supernatant through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mobile phase for chiral separation, often a mixture of hexane and isopropanol or an aqueous buffer with an organic modifier. The exact composition needs to be optimized for the specific column used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where α-acetolactate absorbs (e.g., 210 nm).
-
-
Quantification: Quantify the amount of (S)-2-acetolactate by comparing the peak area to a standard curve prepared with a known concentration of the compound.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
The enzymatic synthesis of (S)-2-acetolactate using acetolactate synthase presents a highly efficient and stereoselective method for the production of this valuable chiral intermediate. This guide has provided a comprehensive overview of the underlying biochemistry, detailed experimental protocols, and a summary of key quantitative data. By leveraging the information presented, researchers and drug development professionals can effectively implement and optimize the enzymatic synthesis of (S)-2-acetolactate for their specific applications. Further research into novel and more robust acetolactate synthases from diverse microbial sources, along with process optimization using whole-cell biocatalysts, will continue to enhance the industrial viability of this green and sustainable synthetic route.
References
- 1. Catalytic insights of acetolactate synthases from different bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Based Design of Acetolactate Synthase From Bacillus licheniformis Improved Protein Stability Under Acidic Conditions [frontiersin.org]
- 3. Structural and Kinetic Comparison of Acetolactate Synthase and Acetohydroxyacid Synthase from Klebsiella pneumoniae [scholarworks.indianapolis.iu.edu]
- 4. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, also known as (S)-α-acetolactic acid, is a key chiral intermediate in the biosynthesis of branched-chain amino acids and a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document provides a detailed protocol for the chemical synthesis of this compound. The synthesis is a three-step process commencing with the racemic α-hydroxylation of methyl 2-methylacetoacetate, followed by the hydrolysis of the resulting methyl ester to the racemic carboxylic acid, and concluding with the chiral resolution of the racemate to yield the desired (2S)-enantiomer. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry due to the often differing physiological activities of enantiomers. This compound is a chiral α-hydroxy-β-keto acid that serves as a crucial intermediate in various biological pathways. Its stereospecific synthesis is a key step in the development of certain therapeutic agents. While enzymatic methods for its production are known, a robust chemical synthesis is highly desirable for large-scale production and for researchers without access to specialized biocatalytic systems. The protocol detailed herein provides a practical chemical approach to obtain the enantiomerically pure this compound.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a three-step sequence:
-
Racemic Synthesis of Methyl 2-hydroxy-2-methyl-3-oxobutanoate: The synthesis begins with the α-hydroxylation of commercially available methyl 2-methylacetoacetate.
-
Hydrolysis to Racemic 2-hydroxy-2-methyl-3-oxobutanoic Acid: The methyl ester is then saponified to the corresponding carboxylic acid.
-
Chiral Resolution: The racemic acid is resolved using a chiral amine to isolate the desired (2S)-enantiomer.
Figure 1. Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Racemic Synthesis of Methyl 2-hydroxy-2-methyl-3-oxobutanoate
This procedure is adapted from a known method for the α-hydroxylation of β-dicarbonyl compounds.[1]
Materials:
-
Methyl 2-methylacetoacetate
-
Samarium (III) iodide (SmI₃)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, combine methyl 2-methylacetoacetate (2 mmol), iodine (I₂, 0.04 mmol, 2 mol%), and samarium (III) iodide (SmI₃, 0.1 mmol, 5 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) and deionized water (2 mL) to the flask.
-
Stir the reaction mixture at 25 °C under an air atmosphere for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 to 1:5 ratio) as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield racemic methyl 2-hydroxy-2-methyl-3-oxobutanoate as a colorless oil.
Expected Yield and Characterization:
| Compound | Form | Yield | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (100 MHz, CDCl₃) δ (ppm) | ESI-MS (m/z) |
| Methyl 2-hydroxy-2-methyl-3-oxobutanoate | Colorless oil | ~95% | 4.22 (s, 1H), 3.77 (s, 3H), 2.26 (s, 3H), 1.57 (s, 3H)[1] | 205.0, 171.6, 81.1, 53.4, 24.3, 22.0[1] | 147.1 [M+H]⁺[1] |
Step 2: Hydrolysis to Racemic 2-hydroxy-2-methyl-3-oxobutanoic Acid
This is a standard saponification procedure for esters.
Materials:
-
Racemic methyl 2-hydroxy-2-methyl-3-oxobutanoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Separatory funnel
Procedure:
-
Dissolve the racemic methyl 2-hydroxy-2-methyl-3-oxobutanoate (1.5 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.65 mmol) in water (5 mL).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield racemic 2-hydroxy-2-methyl-3-oxobutanoic acid.
Step 3: Chiral Resolution of Racemic 2-hydroxy-2-methyl-3-oxobutanoic Acid
This is a general procedure for the resolution of a racemic carboxylic acid using a chiral amine. Brucine is a commonly used resolving agent for acids.[2]
Materials:
-
Racemic 2-hydroxy-2-methyl-3-oxobutanoic acid
-
(-)-Brucine
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolve the racemic 2-hydroxy-2-methyl-3-oxobutanoic acid (1 mmol) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (-)-brucine (1 mmol) in a minimal amount of warm methanol.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature.
-
If no crystals form, add acetone dropwise until turbidity persists, then warm the solution until it becomes clear and allow it to cool slowly.
-
Allow the diastereomeric salt to crystallize, which may take several hours to days.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol/acetone. This first crop of crystals should be enriched in one diastereomer.
-
The mother liquor can be concentrated to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.
-
To isolate the free acid, suspend the crystalline diastereomeric salt in water and add 1M HCl until the pH is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) should be determined by chiral HPLC or by converting the acid to a diastereomeric ester and analyzing by NMR.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent(s) | Yield | Purity/ee |
| 1 | Methyl 2-methylacetoacetate | Racemic Methyl 2-hydroxy-2-methyl-3-oxobutanoate | I₂, SmI₃ | THF, Water | ~95% | Racemic |
| 2 | Racemic Ester | Racemic 2-hydroxy-2-methyl-3-oxobutanoic Acid | NaOH, HCl | Methanol, Water, Diethyl ether | High | Racemic |
| 3 | Racemic Acid | This compound | (-)-Brucine, HCl | Methanol, Acetone, Diethyl ether | <50% | >95% ee |
Logical Relationships in Chiral Resolution
The core principle of chiral resolution is the conversion of a mixture of enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated.
Figure 2. Logical diagram of the chiral resolution process.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the three-step procedure of racemic synthesis, hydrolysis, and chiral resolution, researchers can obtain the desired enantiomerically pure product. The provided data tables and diagrams are intended to facilitate the understanding and implementation of this synthetic route in a laboratory setting. This protocol is a valuable resource for chemists involved in the synthesis of chiral building blocks for drug discovery and development.
References
Application Notes and Protocols for the Analytical Detection of (S)-2-Acetolactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of (S)-2-Acetolactate, a key intermediate in the biosynthesis of branched-chain amino acids. The following protocols are designed for use in research and drug development settings, offering both indirect colorimetric and direct chromatographic approaches.
Method 1: Indirect Colorimetric Quantification of (S)-2-Acetolactate via the Westerfeld Assay
This method relies on the acid-catalyzed decarboxylation of (S)-2-Acetolactate to acetoin, which is then quantified colorimetrically. This assay is suitable for high-throughput screening and enzymatic activity studies of acetolactate synthase (ALS).
Principle
(S)-2-Acetolactate is unstable and readily undergoes decarboxylation in an acidic environment to form acetoin. The acetoin produced is then reacted with creatine and α-naphthol under alkaline conditions to yield a colored complex that can be measured spectrophotometrically at approximately 525 nm. The intensity of the color is directly proportional to the initial concentration of (S)-2-Acetolactate.
Experimental Workflow
Quantification of (S)-α-Acetolactic Acid Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of (S)-α-acetolactic acid using High-Performance Liquid Chromatography (HPLC). Due to the inherent instability of α-acetolactic acid, which readily undergoes decarboxylation to acetoin, precise and reliable quantification requires carefully controlled analytical methods. Two primary HPLC-based protocols are presented: a direct analysis method using ion-exclusion chromatography with UV detection, and a more sensitive method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by reversed-phase HPLC analysis. These protocols are designed to be adaptable for various research and drug development applications where monitoring of (S)-α-acetolactic acid is critical.
Introduction
(S)-α-Acetolactic acid is a key chiral intermediate in the biosynthesis of branched-chain amino acids, specifically valine and leucine, in microorganisms and plants. Its quantification is crucial in metabolic engineering, herbicide development, and fermentation process monitoring. The primary analytical challenge in measuring α-acetolactic acid is its chemical instability, as it is prone to spontaneous decarboxylation, particularly under acidic conditions or at elevated temperatures, yielding acetoin. Therefore, HPLC methods for its analysis must be optimized for speed and employ conditions that minimize degradation.
This application note details two robust HPLC methods for the quantification of (S)-α-acetolactic acid:
-
Method 1: Direct Analysis by Ion-Exclusion Chromatography. This method separates the acidic analyte from other sample components without derivatization, offering a straightforward approach for samples with relatively high concentrations of the analyte.
-
Method 2: Pre-Column Derivatization with 2,4-DNPH followed by RP-HPLC. This method enhances sensitivity and specificity by converting the keto acid into a stable, chromophoric hydrazone derivative, allowing for detection at longer wavelengths where matrix interference is often lower.
Chemical Pathway: Decarboxylation of (S)-α-Acetolactic Acid
The inherent instability of (S)-α-acetolactic acid is a critical consideration for its quantification. The molecule readily undergoes non-enzymatic oxidative decarboxylation to form the neutral compound acetoin. This reaction is accelerated by heat and acidic conditions.
Application Note: Quantitative Analysis of 2-Acetyllactic Acid in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Acetyllactic acid is an α-keto acid that can provide insights into metabolic pathways related to amino acid and carbohydrate metabolism. Accurate quantification of this metabolite in biological matrices is crucial for understanding its role in various physiological and pathological states. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile organic compounds.[1] However, due to the low volatility of organic acids like 2-acetyllactic acid, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[2][3] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 2-acetyllactic acid from biological samples.
Principle The method involves the extraction of 2-acetyllactic acid from a biological matrix, followed by a chemical derivatization process to increase its volatility. The most common derivatization technique for compounds containing active hydrogen atoms (like the hydroxyl and carboxyl groups in 2-acetyllactic acid) is silylation.[2][3] This process replaces the active hydrogens with a trimethylsilyl (TMS) group, significantly reducing the compound's polarity and increasing its volatility.[4] The resulting TMS-derivatized 2-acetyllactic acid is then separated and detected by GC-MS. Quantification is achieved by comparing the analyte's response to that of an internal standard.
Visualized Experimental and Metabolic Workflow
The following diagrams illustrate the key processes involved in the analysis and the potential metabolic context of 2-acetyllactic acid.
References
Applications of (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid in Metabolomics: A Detailed Overview
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid , also known as (S)-α-Acetolactic Acid , is a key intermediate metabolite in the biosynthesis of branched-chain amino acids (BCAAs), specifically valine and leucine. Its central role in this fundamental metabolic pathway positions it as a significant molecule of interest in the field of metabolomics, particularly in studies concerning microbial metabolism, metabolic engineering, and the investigation of metabolic disorders. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the metabolomic applications of this compound.
Application Notes
The primary application of monitoring this compound in metabolomics lies in its ability to provide insights into the flux and regulation of the BCAA biosynthesis pathway. Alterations in the levels of this metabolite can be indicative of metabolic reprogramming in various organisms, including bacteria, yeast, and plants, as well as in disease states in mammals.
1. Microbial Metabolomics and Metabolic Engineering:
In microorganisms such as Escherichia coli and Lactococcus lactis, this compound is a critical node in the production of valine and leucine.[1] Its quantification is essential in metabolic engineering efforts aimed at:
-
Overproduction of BCAAs: Monitoring the intracellular concentration of (S)-α-acetolactic acid can help identify bottlenecks and optimize genetic modifications to enhance the yield of these essential amino acids.
-
Redirecting Carbon Flux: In engineered strains, the accumulation or depletion of this intermediate provides direct evidence of the success of redirecting carbon flow from central carbon metabolism towards BCAA synthesis. For instance, expressing the Bacillus subtilis acetolactate synthase in E. coli has been shown to channel excess pyruvate to α-acetolactate.
-
Understanding Microbial Physiology: Studying the levels of this compound under different growth conditions can reveal regulatory mechanisms governing amino acid biosynthesis and overall cellular metabolism.
2. Biomarker Discovery in Disease:
While less explored in human metabolomics, the BCAA pathway, and by extension its intermediates, are gaining attention as potential biomarkers for metabolic diseases. Dysregulation of BCAA metabolism has been linked to insulin resistance, type 2 diabetes, and obesity. Although direct measurement of this compound in clinical samples is not yet routine, its position as a precursor suggests that its levels could be altered in these conditions. Further research in this area could establish it as a novel biomarker for early diagnosis or monitoring of metabolic disorders.
3. Agriculture and Plant Science:
In plants, the BCAA biosynthesis pathway is a target for several herbicides. Monitoring the levels of this compound and other pathway intermediates can be used to:
-
Elucidate Herbicide Mechanism of Action: Understanding how herbicides disrupt this pathway can aid in the development of more effective and specific agents.
-
Improve Crop Yield: Genetic modification of the BCAA pathway to enhance the nutritional content of crops can be guided by metabolomic analysis of key intermediates like (S)-α-acetolactic acid.
Quantitative Data Summary
Direct quantitative data for this compound in metabolomics studies is limited due to its inherent instability. It readily undergoes non-enzymatic decarboxylation to acetoin. Therefore, many studies quantify it indirectly by measuring the acetoin formed after controlled decarboxylation.
| Biological System | Condition | Method of Quantification | Reported Concentration/Level |
| Lactococcus lactis | Whole-cell biocatalysis with pyruvate | Colorimetric assay after conversion to acetoin | Up to 20.6 ± 0.3 mM after 5 hours at pH 5.5 |
| Lactococcus lactis | Optimized whole-cell biocatalysis | HPLC after conversion to acetoin | 172 ± 2 mM |
| Alcoholic Beverages | Brewing process | GC-MS of downstream products (diacetyl and acetoin) | Levels of α-acetolactate inferred from kinetic modeling |
Experimental Protocols
The quantification of the unstable α-keto acid, this compound, requires specific sample handling and analytical strategies to prevent its degradation. Below are detailed protocols for its analysis.
Protocol 1: Indirect Quantification by Conversion to Acetoin followed by HPLC Analysis
This protocol is adapted from methods used in microbial metabolomics and is suitable for quantifying (S)-α-acetolactic acid in bacterial cultures or fermentation broths.
1. Sample Collection and Quenching: a. Rapidly withdraw a known volume of cell culture (e.g., 1 mL). b. Immediately quench metabolic activity by mixing with a cold quenching solution (e.g., 4 mL of 60% methanol at -40°C). c. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at -20°C to pellet the cells. d. Discard the supernatant and store the cell pellet at -80°C until extraction.
2. Metabolite Extraction: a. Resuspend the cell pellet in a cold extraction solvent (e.g., 500 µL of 75% ethanol). b. Lyse the cells by a suitable method (e.g., bead beating, sonication) while keeping the sample on ice. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove cell debris. d. Transfer the supernatant containing the metabolites to a new tube.
3. Conversion of α-Acetolactate to Acetoin: a. Take a defined volume of the metabolite extract (e.g., 100 µL). b. Acidify the sample by adding a small volume of a strong acid (e.g., 5 µL of 2 M H₂SO₄) to facilitate the decarboxylation of α-acetolactate to acetoin. c. Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to ensure complete conversion. d. Prepare a parallel "reference" sample that is not subjected to the acid and heat treatment to measure the baseline acetoin concentration.
4. HPLC Analysis of Acetoin: a. Analyze both the treated and reference samples by HPLC. b. HPLC System: A standard HPLC system with a suitable column for organic acid analysis (e.g., Aminex HPX-87H). c. Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄). d. Flow Rate: 0.5 mL/min. e. Column Temperature: 60°C. f. Detection: Refractive Index (RI) detector or UV detector at 210 nm. g. Quantification: Create a standard curve of acetoin to determine its concentration in the samples.
5. Calculation of α-Acetolactate Concentration: a. The concentration of α-acetolactate is calculated by subtracting the acetoin concentration in the reference sample from the acetoin concentration in the acid-treated sample.[2] b. A correction factor may be needed to account for the stoichiometry of the conversion.[2]
Protocol 2: Derivatization-based GC-MS Analysis for α-Keto Acids
This protocol is a general approach for the analysis of α-keto acids, which can be adapted for this compound. Derivatization is necessary to improve the volatility and stability of the analyte for GC-MS analysis.
1. Sample Preparation and Extraction: a. Follow steps 1a-2d from Protocol 1 to obtain a metabolite extract. b. Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization: a. Oximation: To protect the keto group, add a solution of a hydroxylamine reagent (e.g., 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine) to the dried extract. b. Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes). c. Silylation: To derivatize the hydroxyl and carboxyl groups, add a silylating agent (e.g., 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA). d. Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
3. GC-MS Analysis: a. GC System: A gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). c. Injection: Inject a small volume of the derivatized sample (e.g., 1 µL) in splitless mode. d. Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C). e. MS System: Operate in electron ionization (EI) mode. f. Data Acquisition: Scan a mass range of m/z 50-600. g. Identification and Quantification: Identify the derivatized this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using a suitable internal standard.
Visualizations
Branched-Chain Amino Acid Biosynthesis Pathway
The following diagram illustrates the central role of this compound in the biosynthesis of valine and leucine from pyruvate.
References
Application Notes and Protocols for Enzymatic Assays Using (S)-alpha-Acetolactic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-alpha-Acetolactic acid is a key intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). The enzymes that catalyze its formation and conversion, acetolactate synthase (ALS) and acetolactate decarboxylase (ALDC), are crucial for the growth of plants, bacteria, and fungi. As these pathways are absent in animals, ALS and ALDC are attractive targets for the development of herbicides and antimicrobial drugs.[1][2][3] This document provides detailed protocols for enzymatic assays involving (S)-alpha-acetolactic acid, focusing on the characterization of these important enzymes.
(S)-alpha-acetolactic acid is an unstable β-keto acid and must be synthesized immediately before use.[4] The protocols below include a method for its fresh preparation. The primary assay method described is a spectrophotometric assay that measures the formation of acetoin. In the case of acetolactate synthase, its product, (S)-alpha-acetolactic acid, is first chemically decarboxylated to acetoin, which is then quantified. For acetolactate decarboxylase, the direct enzymatic production of acetoin is measured.
Principle of the Assays
The enzymatic activity of both acetolactate synthase and acetolactate decarboxylase can be determined by measuring the formation of acetoin.
-
Acetolactate Synthase (ALS) Assay: ALS catalyzes the condensation of two pyruvate molecules to form (S)-alpha-acetolactic acid.[5] The unstable (S)-alpha-acetolactic acid is then converted to acetoin by acid-catalyzed decarboxylation. The acetoin produced is quantified colorimetrically.
-
Acetolactate Decarboxylase (ALDC) Assay: ALDC directly catalyzes the decarboxylation of (S)-alpha-acetolactic acid to produce (R)-acetoin and carbon dioxide.[6] The acetoin is then quantified using a colorimetric method.
The colorimetric detection of acetoin is based on the Voges-Proskauer reaction, where acetoin reacts with creatine and α-naphthol in an alkaline medium to produce a pink-colored complex.[7] The intensity of the color, measured by absorbance at approximately 525 nm, is directly proportional to the amount of acetoin produced.[7][8]
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis
The following diagram illustrates the initial steps of the branched-chain amino acid biosynthesis pathway, highlighting the roles of acetolactate synthase and acetolactate decarboxylase.
Caption: Branched-chain amino acid biosynthesis pathway.
Experimental Protocols
Synthesis of (S)-alpha-Acetolactic Acid
(S)-alpha-acetolactic acid is unstable and should be prepared fresh before each experiment.) [4]
Materials:
-
Ethyl 2-acetoxy-2-methylacetoacetate
-
Sodium hydroxide (NaOH), 180 mM
-
Maleate buffer (100 mM, pH 6.0)
-
Maleic acid (100 mM)
-
Stirred, closed vessel
-
Ice bath
Procedure:
-
In a closed vessel on an ice bath, add 100 µL of ethyl 2-acetoxy-2-methylacetoacetate to 10 mL of 180 mM NaOH at 10°C.[7]
-
Stir the mixture for 20 minutes.[7]
-
Add 20 mL of 100 mM maleate buffer (pH 6.0) and 3.5 mL of 100 mM maleic acid.[7]
-
The resulting solution contains approximately 15.4 mM (S)-alpha-acetolactic acid in maleate buffer at pH 6.0.[7]
-
This substrate solution should be used within 3 hours.[7]
Enzymatic Assay of Acetolactate Synthase (ALS)
This protocol is adapted for a microplate format.
Materials:
-
Purified acetolactate synthase or cell lysate containing ALS
-
Reaction Buffer: 100 mM sodium phosphate buffer (pH 6.5) containing 100 mM sodium pyruvate, 0.5 mM magnesium chloride, and 1 mM thiamine pyrophosphate (TPP).[9]
-
Sulfuric acid (H₂SO₄), 50% (v/v)
-
Creatine solution, 0.5% (w/v) in distilled water
-
α-naphthol solution, 5% (w/v) in 2.5 M NaOH (prepare fresh)
-
Microplate reader capable of measuring absorbance at 520-525 nm
-
37°C and 55°C incubators
Procedure:
-
Enzyme Reaction:
-
Decarboxylation:
-
Color Development:
-
Measurement:
-
Transfer 200 µL of the final reaction mixture to a 96-well microplate.
-
Measure the absorbance at 520-525 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of acetoin (e.g., 0-800 µM) treated in the same manner as the samples, starting from the color development step.
-
Enzymatic Assay of Acetolactate Decarboxylase (ALDC)
Materials:
-
Purified acetolactate decarboxylase or cell lysate containing ALDC
-
Freshly prepared (S)-alpha-acetolactic acid substrate solution (see Protocol 1)
-
Maleate buffer (100 mM, pH 6.0)
-
Color Reagent: Mix equal volumes of 0.2% (w/v) creatine solution and 1% (w/v) α-naphthol freshly dissolved in 2.5 M NaOH. Protect from light and use within 4 hours.[7]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm
-
Controlled temperature water bath or incubator (e.g., 10°C)
Procedure:
-
Enzyme Reaction:
-
Equilibrate all solutions to the assay temperature (e.g., 10°C).[4]
-
In a microcentrifuge tube, add the enzyme solution to the maleate buffer. The final enzyme concentration should be in the range of 0-200 µg/mL for purified enzyme.[4]
-
Initiate the reaction by adding the freshly prepared (S)-alpha-acetolactic acid substrate solution.
-
Incubate for a defined period (e.g., 20 minutes).[4]
-
-
Reaction Termination and Color Development:
-
Measurement:
-
Measure the absorbance at 525 nm.
-
-
Controls:
-
Prepare a blank reaction with buffer instead of the enzyme solution.
-
Prepare a standard curve with known concentrations of acetoin.
-
Experimental Workflow
The following diagram outlines the general workflow for the enzymatic assay of acetolactate synthase.
Caption: General workflow for the acetolactate synthase assay.
Data Presentation
Table 1: Kinetic Parameters of Acetolactate Decarboxylase (ALDC)
| Organism | Km (mM) | kcat (s-1) | Vmax (µmol min-1 mg-1) | Substrate |
| Bacillus subtilis | 21 | 2.2 | - | (S)-alpha-acetolactate |
| Corynebacterium glutamicum | 0.23 ± 0.02 | - | 119 ± 15 | (S)-acetoin |
| Enterobacter aerogenes | 14.83 ± 0.87 | 0.81 ± 0.09 | - | (S)-alpha-acetolactate |
| Enterobacter cloacae | 12.19 | 0.96 | - | (S)-alpha-acetolactate |
Data compiled from multiple sources.[10][11] Note that the substrate for C. glutamicum is listed as (S)-acetoin, which is the product of the ALDC reaction, suggesting the data may be for the reverse reaction or a related dehydrogenase.
Table 2: Typical Reaction Conditions for Acetolactate Synthase (ALS) Assay
| Parameter | Value | Reference |
| pH | 6.5 | [9] |
| Temperature | 55°C | [9] |
| Sodium Pyruvate | 100 mM | [9] |
| MgCl₂ | 0.5 mM | [9] |
| Thiamine Pyrophosphate (TPP) | 1 mM | [9] |
| Absorbance Wavelength | 520-525 nm | [9] |
Table 3: Acetoin Colorimetric Assay Parameters
| Parameter | Value | Reference |
| Absorbance Maximum | ~525 nm | [7] |
| Linear Absorbance Range | Up to 1.2 | [12] |
| Color Development Time | 40 minutes | [7] |
| Acetoin Concentration Range for Standard Curve | 0 - 800 µM | [7] |
Troubleshooting
-
High Blank Absorbance: This may be due to the spontaneous degradation of (S)-alpha-acetolactic acid to acetoin and diacetyl.[7] Ensure the substrate is prepared fresh and used quickly. Reducing the preparation time of the substrate can lower the blank absorbance.[12]
-
Low Signal: Ensure that all cofactors (e.g., TPP, Mg²⁺, FAD for ALS) are present at optimal concentrations.[2] Check the pH and temperature of the reaction, as enzyme activity is sensitive to these parameters.
-
Poor Reproducibility: The instability of (S)-alpha-acetolactic acid can lead to variability. Consistent timing in the preparation and use of the substrate is critical. The color development step should also be precisely timed for all samples.
Conclusion
The enzymatic assays for acetolactate synthase and acetolactate decarboxylase are essential tools for researchers in drug discovery and development. The protocols provided here, along with the supporting data and diagrams, offer a comprehensive guide for the successful implementation of these assays. Careful attention to the preparation of the unstable substrate, (S)-alpha-acetolactic acid, and precise control of reaction conditions are paramount for obtaining accurate and reproducible results. These assays are fundamental for screening and characterizing potential inhibitors of the branched-chain amino acid biosynthesis pathway, a validated target for novel antimicrobial and herbicidal agents.
References
- 1. Acetohydroxyacid synthase: a target for antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Unravelling the effect of two herbicide resistance mutations on acetolactate synthase kinetics and growth traits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 6. Acetolactate decarboxylase - Wikipedia [en.wikipedia.org]
- 7. encapprocess.fr [encapprocess.fr]
- 8. mybiosource.com [mybiosource.com]
- 9. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for BioNMR: Stereospecific Isotopic Labeling Using Ethyl 2-hydroxy-2-methyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of ethyl 2-hydroxy-2-methyl-3-oxobutanoate for the stereospecific isotopic labeling of leucine and valine methyl groups in proteins for biomolecular Nuclear Magnetic Resonance (BioNMR) studies. This technique is particularly crucial for investigating the structure, dynamics, and interactions of high-molecular-weight proteins and their complexes.
Introduction and Application
Ethyl 2-hydroxy-2-methyl-3-oxobutanoate serves as a chiral precursor for the stereospecific introduction of ¹³C and/or ²H isotopes into the pro-R or pro-S methyl groups of leucine (Leu) and valine (Val) residues in proteins expressed in E. coli. The primary application of this labeling scheme is to simplify the complex ¹H-¹³C correlation spectra of large proteins (>50 kDa). By specifically labeling only a subset of methyl groups, spectral overlap is significantly reduced, and the sensitivity of NMR experiments is enhanced.[1][2] This approach is fundamental to methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR experiments, which enable the study of macromolecular assemblies up to the megadalton size range.[3]
The strategic placement of ¹³CH₃ groups in a perdeuterated protein background provides highly sensitive probes for mapping protein-ligand interactions, characterizing protein dynamics, and determining protein structures at atomic resolution.
Biochemical Pathway and Labeling Strategy
Ethyl 2-hydroxy-2-methyl-3-oxobutanoate is a precursor to 2-acetolactate, a key intermediate in the biosynthetic pathway of the branched-chain amino acids valine and leucine in E. coli. Following hydrolysis of its ethyl ester, the precursor is taken up by the cells and enters the pathway, leading to the stereospecific labeling of the Leu and Val methyl groups. The specific pro-R or pro-S labeling is determined by the chirality of the precursor used.
Below is a diagram illustrating the entry of the precursor into the valine and leucine biosynthetic pathway.
Caption: Valine and Leucine Biosynthesis Pathway.
Experimental Protocols
Precursor Hydrolysis
The commercially available ethyl 2-hydroxy-2-methyl-3-oxobutanoate requires hydrolysis to remove the ethyl group before it can be utilized by the bacterial cells.[4]
Materials:
-
Ethyl 2-hydroxy-2-methyl-3-oxobutanoate (isotopically labeled)
-
1 M NaOH solution
-
1 M HCl solution
-
pH indicator strips or a pH meter
-
Sterile, ultrapure water
Protocol:
-
Dissolve the desired amount of ethyl 2-hydroxy-2-methyl-3-oxobutanoate in a small volume of sterile, ultrapure water.
-
Slowly add 1.1 equivalents of 1 M NaOH.
-
Stir the reaction at room temperature for 2-4 hours to allow for complete hydrolysis.
-
Carefully neutralize the solution to pH 7.0 by the dropwise addition of 1 M HCl. Monitor the pH closely.
-
Sterile-filter the resulting solution of 2-hydroxy-2-methyl-3-oxobutanoate through a 0.22 µm filter before adding it to the cell culture medium.
Protein Expression and Isotopic Labeling
This protocol outlines the steps for expressing a protein in E. coli with stereospecific labeling of Leu and Val methyl groups in a deuterated background.
Materials:
-
E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.
-
Deuterated M9 minimal media components (in D₂O).
-
²H-glucose (or ¹³C,²H-glucose for uniform ¹³C labeling of the backbone).
-
¹⁵NH₄Cl as the sole nitrogen source.
-
Hydrolyzed and neutralized precursor solution (from section 3.1).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Inoculate a 5-10 mL starter culture in LB medium with a single colony of transformed E. coli and grow at 37°C with shaking until the culture is turbid.
-
Use the starter culture to inoculate 1 L of M9 minimal medium prepared with D₂O, containing ¹⁵NH₄Cl and ²H-glucose as the sole nitrogen and carbon sources, respectively.
-
Grow the culture at 37°C with vigorous shaking (220-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Approximately one hour before inducing protein expression, add the sterile, hydrolyzed precursor solution to the culture. A typical concentration is 0.25 g of the initial ethyl ester precursor per 1 L of culture medium.[4]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for the optimal time and temperature for the specific protein being expressed (e.g., 16-20 hours at 18-25°C).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Caption: Protein Expression and Labeling Workflow.
Data Acquisition and Analysis
For proteins stereospecifically labeled with ¹³CH₃ groups, methyl-TROSY based NMR experiments are essential for obtaining high-resolution and high-sensitivity spectra.
Recommended NMR Experiments:
-
2D ¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence): This is the fundamental experiment to obtain the fingerprint of the labeled methyl groups. The TROSY version of this experiment minimizes line broadening for large molecules.[5]
-
3D and 4D NOESY (Nuclear Overhauser Effect Spectroscopy): Experiments such as ¹³C-edited NOESY are used to obtain through-space correlations between methyl groups and other protons, which are crucial for structure determination and studying protein-ligand interactions.
-
Relaxation Dispersion Experiments: These experiments provide information on protein dynamics on the microsecond to millisecond timescale.
Data Processing: NMR data should be processed using standard software packages such as NMRPipe, with subsequent analysis of spectra in programs like SPARKY or CARA.[5]
Quantitative Data Presentation
The primary quantitative advantage of using stereospecific labeling is the significant improvement in spectral quality. Below is a representative table summarizing the expected chemical shift ranges for methyl groups in proteins. Actual values are highly dependent on the local chemical environment within the folded protein.
| Amino Acid | Methyl Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Valine | γ¹, γ² | -0.5 to 1.5 | 18 to 22 |
| Leucine | δ¹, δ² | -0.5 to 1.5 | 21 to 25 |
Note: These are general ranges, and specific chemical shifts are sensitive reporters of local structure.
The following table provides a conceptual comparison of signal-to-noise ratios and linewidths for a large protein with different labeling schemes.
| Labeling Scheme | Relative Signal-to-Noise | Typical ¹H Linewidth | Spectral Complexity |
| Uniform ¹³C, ¹H | Low | Broad | Very High |
| Uniform ²H, ¹⁵N (Amide TROSY) | Medium | Narrow | High (backbone only) |
| Stereospecific ¹³CH₃ in ²H background | High | Very Narrow | Low (specific methyls) |
Conclusion
The use of ethyl 2-hydroxy-2-methyl-3-oxobutanoate for stereospecific isotopic labeling of leucine and valine methyl groups is a powerful and indispensable tool in modern BioNMR. It enables the study of large and complex biological systems that would otherwise be intractable by solution NMR. The protocols and information provided here serve as a comprehensive guide for researchers to effectively implement this advanced labeling strategy in their work.
References
- 1. Methyl and Amino Acid Type Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETHYL 2-HYDROXY-2-METHYL-3-OXOBUTANOATE | Eurisotop [eurisotop.com]
- 5. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotopic Labeling Strategies with (S)-2-Acetolactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing isotopically labeled (S)-2-acetolactate for site-specific labeling of proteins. This technique is particularly powerful for nuclear magnetic resonance (NMR) studies of protein structure, dynamics, and interactions by enabling the stereospecific labeling of the pro-S methyl groups of leucine and valine residues.
Introduction to (S)-2-Acetolactate Labeling
(S)-2-Acetolactate is a key intermediate in the biosynthetic pathway of the branched-chain amino acids leucine and valine in many organisms, including Escherichia coli.[1][2] By providing isotopically labeled (S)-2-acetolactate (e.g., with ¹³C or ²H) in a protein expression system, the isotopic labels are incorporated specifically into the pro-S methyl groups of leucine and valine residues.[1][3][4] This selective labeling simplifies complex NMR spectra of large proteins and provides unique probes for studying protein structure and dynamics.[1][5]
Key Applications:
-
NMR Spectroscopy: Simplification of spectra for large proteins, stereospecific assignment of methyl resonances, and studies of protein dynamics and conformational changes.[1][3][4][6]
-
Metabolic Flux Analysis: Tracing the flow of metabolites through the branched-chain amino acid biosynthesis pathway.
-
Drug Discovery: Probing ligand binding sites and understanding the allosteric regulation of proteins.
Synthesis of Isotopically Labeled (S)-2-Acetolactate
While commercially available, isotopically labeled (S)-2-acetolactate, such as the ethyl ester of 2-¹³C-methyl-4-²H₃-acetolactate, can also be synthesized enzymatically.[1] The key enzyme in this synthesis is acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS).[7][8]
Enzymatic Synthesis Principle
Acetolactate synthase catalyzes the condensation of two molecules of pyruvate to form (S)-2-acetolactate.[7] By using isotopically labeled pyruvate as a substrate, the label can be incorporated into the desired position of the (S)-2-acetolactate molecule.
Caption: Enzymatic synthesis of isotopic (S)-2-acetolactate.
Protocol: Enzymatic Synthesis of Isotopically Labeled (S)-2-Acetolactate
This protocol provides a general framework for the enzymatic synthesis. Optimization of specific conditions may be required.
Materials:
-
Acetolactate synthase (ALS) enzyme (purified or from cell extract)[9][10]
-
Isotopically labeled pyruvate (e.g., [¹³C₃]-pyruvate, [1-¹³C]-pyruvate)
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
FAD (flavin adenine dinucleotide)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Quenching solution (e.g., H₂SO₄)
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, TPP, MgCl₂, and FAD.
-
Add the isotopically labeled pyruvate to the reaction mixture.
-
Initiate the reaction by adding the acetolactate synthase enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient duration.
-
Stop the reaction by adding a quenching solution.
-
Purify the isotopically labeled (S)-2-acetolactate from the reaction mixture using a suitable method like HPLC.
-
Characterize the final product using mass spectrometry and NMR to confirm its identity and isotopic enrichment.
Protein Labeling with Isotopic (S)-2-Acetolactate
Isotopically labeled (S)-2-acetolactate can be used for protein labeling in both in vivo (bacterial expression) and in vitro (cell-free) systems.
In Vivo Labeling in E. coli
This method involves growing an E. coli strain that overexpresses the target protein in a minimal medium and supplementing it with the isotopically labeled (S)-2-acetolactate precursor. To enhance labeling efficiency and prevent scrambling of the isotope, it is beneficial to use auxotrophic E. coli strains that are deficient in the biosynthesis of leucine and valine.[3][11]
Caption: In vivo protein labeling workflow.
Protocol: In Vivo Protein Labeling in E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest
-
M9 minimal medium (can be D₂O-based for perdeuteration)
-
Isotopically labeled (S)-2-acetolactate (or its ester precursor)
-
Glucose (¹²C or ¹³C depending on the desired labeling scheme)
-
¹⁵NH₄Cl (for ¹⁵N labeling)
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
-
Antibiotics
Procedure:
-
Transform the E. coli expression strain with the expression vector.
-
Grow a starter culture overnight in LB medium.
-
Inoculate a larger volume of M9 minimal medium with the starter culture.
-
Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
One hour before induction, add the isotopically labeled (S)-2-acetolactate precursor to the culture. A typical concentration is around 300 mg/L.[12]
-
To minimize isotopic scrambling to leucine residues when specifically targeting valine, unlabeled L-leucine-d10 can be added to the medium.[6]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques.[4][13]
Cell-Free Protein Synthesis (CFPS)
CFPS offers a powerful alternative for producing labeled proteins, especially for those that are toxic to E. coli or require specific modifications.[1][5] In a CFPS system, an E. coli cell extract provides the necessary machinery for transcription and translation, and the reaction can be supplemented with the desired labeled precursor.
Caption: Cell-free protein synthesis workflow.
Protocol: Cell-Free Protein Synthesis
This protocol is based on an E. coli S30 extract system.
Materials:
-
E. coli S30 cell extract
-
Expression vector with a T7 promoter
-
Reaction buffer (containing ATP, GTP, CTP, UTP, and an energy regeneration system like creatine phosphate/creatine kinase)
-
Amino acid mixture (lacking leucine and valine if they are to be synthesized from the precursor)
-
Isotopically labeled (S)-2-acetolactate (e.g., 5 mM)[14]
-
T7 RNA polymerase
-
RNase inhibitor
Procedure:
-
Set up the CFPS reaction on ice by combining the cell extract, reaction buffer, amino acid mixture, and expression vector.
-
Add the isotopically labeled (S)-2-acetolactate to the reaction mixture.
-
To prevent the synthesis of unlabeled leucine and valine from pyruvate present in the extract, an acetolactate synthase inhibitor like penoxsulam (0.2 mM) can be added.[14]
-
Initiate the reaction by adding T7 RNA polymerase and incubating at the optimal temperature (e.g., 30-37°C) for several hours (4-16 hours).[15]
-
Stop the reaction and purify the labeled protein.
Analysis of Labeled Proteins
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Protocol: NMR Sample Preparation
-
Purify the isotopically labeled protein to >95% homogeneity.[4]
-
Buffer exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.5). The buffer should be chosen to ensure protein stability and solubility at high concentrations (0.1-3 mM).[16]
-
Concentrate the protein to the desired concentration.
-
Add 5-10% D₂O to the sample for the lock signal.
-
Transfer the sample to a high-quality NMR tube.
-
Record a ¹H-¹³C HSQC spectrum to verify the specific incorporation of the ¹³C label into the leucine and valine methyl groups.[1][17]
Mass Spectrometry Sample Preparation
Mass spectrometry can be used to confirm the incorporation of the isotopic label and to quantify the labeling efficiency.
Protocol: In-Solution Digestion for Mass Spectrometry
This protocol is for the digestion of the labeled protein into peptides for LC-MS/MS analysis.[18][19][20][21][22]
Materials:
-
Denaturation buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Denature the protein by dissolving it in the denaturation buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 60°C for 30 minutes.[18]
-
Alkylate the free cysteines by adding iodoacetamide and incubating in the dark at room temperature for 15-30 minutes.[18][20]
-
Dilute the sample with digestion buffer to reduce the urea concentration to below 1 M.[18]
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[18]
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.[15]
Quantitative Data
The efficiency of labeling and the final protein yield are critical parameters for these experiments. The following tables summarize some reported quantitative data.
Table 1: Protein Yields and Labeling Efficiencies with Isotopic (S)-2-Acetolactate
| Protein | Expression System | Isotopic Precursor | Precursor Conc. | Yield | Labeling Efficiency | Reference |
| Ubiquitin | eCell CFPS | 2-¹³C-methyl-acetolactate | Not specified | 0.7 mg | 70% | [1][4] |
| PpiB | eCell CFPS | 2-¹³C-methyl-4-²H₃-acetolactate | 5 mM | 1.3 mg | 90% | [1][14] |
| Ubiquitin | eCell CFPS with 3-¹³C-pyruvate | 3-¹³C-pyruvate | Not specified | 1.6 mg | >70% (Val methyls) | [14][19][23] |
| Ubiquitin | eCell CFPS with 3-¹³C-pyruvate | 3-¹³C-pyruvate | Not specified | 1.35 mg | >85% (Ala methyls) | [14][19][23] |
Table 2: Comparison of Labeling Strategies
| Strategy | Advantages | Disadvantages | Key Considerations |
| In Vivo (E. coli) | - High protein yields- Well-established protocols | - Potential for isotopic scrambling- Protein toxicity can be an issue- Requires larger amounts of labeled precursor | - Use of auxotrophic strains is recommended- Optimization of precursor concentration and induction time is crucial |
| Cell-Free (CFPS) | - Rapid protein production- Suitable for toxic proteins- Reduced precursor consumption- High labeling efficiency | - Lower protein yields compared to in vivo- Cost of cell extract and reagents | - Inhibition of endogenous synthesis of Leu/Val is important- Optimization of reaction conditions for specific proteins may be needed |
References
- 1. Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective methyl labeling of eukaryotic membrane proteins using cell-free expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of 2-aceto-2-hydroxy acids: acetolactate synthases and acetohydroxyacid synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetolactate synthase complex | SGD [yeastgenome.org]
- 11. researchgate.net [researchgate.net]
- 12. Methyl and Amino Acid-Type Labeling | Eurisotop [eurisotop.com]
- 13. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 14. mr.copernicus.org [mr.copernicus.org]
- 15. pnas.org [pnas.org]
- 16. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 19. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 21. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 22. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 23. mr.copernicus.org [mr.copernicus.org]
Experimental Use of (S)-alpha-Acetolactic Acid Potassium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-alpha-Acetolactic acid potassium salt is a chiral organic compound that serves as a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs) such as valine and leucine[1]. It is the substrate for the enzyme acetolactate decarboxylase, which catalyzes its conversion to (R)-acetoin[2]. Due to its role in fundamental metabolic pathways, this compound is a valuable tool for researchers studying amino acid metabolism, related signaling cascades like the mTOR pathway, and for applications in food science and industrial fermentation. This document provides detailed application notes and experimental protocols for the use of (S)-alpha-Acetolactic acid potassium salt in a research setting.
Chemical Properties
A summary of the key chemical properties of (S)-alpha-Acetolactic acid potassium salt is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2514681-28-6 | [3] |
| Molecular Formula | C₅H₇KO₄ | [3] |
| Molecular Weight | 170.21 g/mol | [3] |
| Appearance | White solid | [4] |
| Solubility | Soluble in water | [4] |
| Storage | Store at < -15°C, keep dry, under a nitrogen blanket | [3] |
Applications in Research
Substrate for Acetolactate Decarboxylase Activity Assays
(S)-alpha-Acetolactic acid potassium salt is the natural substrate for acetolactate decarboxylase (ALDC), an enzyme that catalyzes its non-oxidative decarboxylation to acetoin. This reaction is central to the metabolism of various microorganisms and is of significant interest in the brewing industry to prevent the formation of the off-flavor compound diacetyl[5].
Investigating Branched-Chain Amino Acid (BCAA) Biosynthesis and Regulation
As a direct precursor to valine and leucine, (S)-alpha-Acetolactic acid can be used to study the regulation of the BCAA biosynthesis pathway[1]. This pathway is essential in microorganisms and plants and is a target for herbicides[6]. In mammalian cells, while BCAAs are essential amino acids, modulating the levels of their precursors can be a tool to study the downstream effects of BCAA metabolism.
Modulating mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability, particularly leucine. By serving as a precursor to leucine, (S)-alpha-Acetolactic acid can be used as a tool to indirectly modulate mTOR signaling. This has potential applications in studying metabolic diseases and cancer where mTOR signaling is often dysregulated.
Precursor for Diacetyl Formation Studies
In the presence of oxygen, alpha-acetolactic acid can undergo spontaneous oxidative decarboxylation to form diacetyl, a compound with a characteristic buttery flavor[7]. (S)-alpha-Acetolactic acid potassium salt can be used in controlled in vitro systems to study the kinetics and factors influencing diacetyl formation, which is relevant in food science and toxicology.
Experimental Protocols
Protocol 1: In Vitro Acetolactate Decarboxylase (ALDC) Activity Assay
This protocol describes a spectrophotometric method to determine the activity of ALDC by measuring the rate of acetoin formation.
Materials:
-
(S)-alpha-Acetolactic acid potassium salt
-
Purified acetolactate decarboxylase (ALDC) enzyme
-
MES (2-(N-morpholino)ethanesulfonic acid) buffer (50 mM, pH 6.0)
-
Creatine solution (0.5% w/v in water)
-
α-Naphthol solution (5% w/v in 2.5 M NaOH, freshly prepared)
-
Spectrophotometer capable of measuring absorbance at 522 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of (S)-alpha-Acetolactic acid potassium salt in 50 mM MES buffer (pH 6.0). The final concentration in the assay will typically be in the millimolar range, depending on the enzyme's Kₘ value.
-
Enzyme Preparation: Dilute the purified ALDC enzyme in cold 50 mM MES buffer (pH 6.0) to a suitable concentration.
-
Reaction Initiation: In a microcentrifuge tube, mix the enzyme solution with the substrate solution to a final volume of 200 µL. Include a blank control with buffer instead of the enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the creatine solution followed by 100 µL of the α-naphthol solution. Vortex the mixture.
-
Incubation for Color Development: Incubate at room temperature for 15 minutes to allow for color development.
-
Measurement: Measure the absorbance of the solution at 522 nm.
-
Quantification: Determine the concentration of acetoin produced using a standard curve prepared with known concentrations of acetoin.
Quantitative Data:
The kinetic parameters of ALDC from various sources have been reported. This data is crucial for designing and interpreting enzyme activity assays.
| Enzyme Source | Kₘ (mM) | kcat (s⁻¹) | Reference |
| Enterobacter cloacae | 12.19 | 0.96 | [2] |
| Bacillus subtilis | 21 | 2.2 | [8] |
| Brevibacillus brevis | - | - | [8] |
| Lactococcus lactis | - | - | [8] |
Note: Kinetic parameters can vary depending on the assay conditions (pH, temperature) and the specific enzyme preparation.
Protocol 2: In Vitro Spontaneous Diacetyl Formation Assay
This protocol outlines a method to study the non-enzymatic conversion of alpha-acetolactic acid to diacetyl.
Materials:
-
(S)-alpha-Acetolactic acid potassium salt
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Headspace gas chromatography-mass spectrometry (HS-GC-MS) system
Procedure:
-
Sample Preparation: Dissolve (S)-alpha-Acetolactic acid potassium salt in the phosphate buffer to a known concentration in a sealed headspace vial.
-
Incubation: Incubate the vial at a controlled temperature (e.g., 37°C) for various time points. To study the effect of oxygen, parallel experiments can be conducted under aerobic and anaerobic conditions.
-
Headspace Analysis: At each time point, analyze the headspace of the vial using HS-GC-MS to quantify the amount of diacetyl formed.
-
Data Analysis: Plot the concentration of diacetyl formed over time to determine the rate of spontaneous decarboxylation under the tested conditions. Metal ions such as Fe³⁺ and Cu²⁺ can catalyze the decarboxylation of α-acetolactic acid[7].
Protocol 3: General Protocol for Mammalian Cell Culture Supplementation
This protocol provides a general guideline for supplementing mammalian cell culture media with (S)-alpha-Acetolactic acid potassium salt to study its effects on cellular metabolism and signaling.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile stock solution of (S)-alpha-Acetolactic acid potassium salt in a physiologically compatible buffer (e.g., PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Reagents for downstream analysis (e.g., Western blotting, qPCR, metabolomics)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Media Preparation: Prepare fresh culture medium containing the desired final concentration of (S)-alpha-Acetolactic acid potassium salt. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Treatment: Remove the old medium and replace it with the medium containing (S)-alpha-Acetolactic acid potassium salt. Include a vehicle control (medium with buffer only).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours).
-
Cell Lysis and Sample Collection: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer. Collect the cell lysates for downstream analysis.
-
Downstream Analysis:
-
Western Blotting: Analyze the phosphorylation status of key proteins in the mTOR signaling pathway (e.g., p70S6K, 4E-BP1).
-
Metabolomics: Analyze intracellular and extracellular metabolites to assess changes in BCAA levels and other metabolic pathways.
-
Cell Viability/Proliferation Assays: Assess the effect of the compound on cell health and growth.
-
Visualizations
Signaling Pathway
Caption: Biosynthesis of BCAAs and activation of mTORC1 signaling.
Experimental Workflow
References
- 1. Acetolactic acid - Wikipedia [en.wikipedia.org]
- 2. Studies on structure-function relationships of acetolactate decarboxylase from Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-α-Acetolactic acid potassium | 2514681-28-6 | FH172515 [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid is a metabolite identified in organisms such as Escherichia coli and mice.[1][2] While its specific biological activities and applications in cell culture are not extensively documented in publicly available literature, its structure suggests potential roles in cellular metabolism and signaling. These notes provide a comprehensive framework for the initial characterization of novel small molecules like this compound in a cell culture setting. The following protocols are standard methods for assessing cytotoxicity, effects on cell proliferation, and for investigating underlying mechanisms of action.
Hypothetical Applications & Rationale
Given its chemical nature, initial investigations into the bioactivity of this compound could focus on:
-
Anticancer Agent Screening: Assessing its cytotoxic or cytostatic effects on various cancer cell lines. Many metabolic intermediates can influence cancer cell growth, which is often characterized by altered metabolism.
-
Metabolic Modulator: Investigating its influence on metabolic pathways in cells, such as glycolysis or amino acid metabolism.
-
Signaling Pathway Modulator: Determining if it can influence key cellular signaling pathways, such as those involved in proliferation, apoptosis, or stress responses.
Data Presentation: Illustrative Quantitative Data
The following tables represent hypothetical data that could be generated from the protocols described below. They are intended to serve as a template for data presentation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Type | IC₅₀ (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 150.2 ± 12.5 |
| A549 | Lung Carcinoma | 210.8 ± 18.3 |
| HeLa | Cervical Adenocarcinoma | 185.5 ± 15.1 |
| HepG2 | Hepatocellular Carcinoma | > 500 |
IC₅₀ (half-maximal inhibitory concentration) values were determined using an MTT assay.
Table 2: Effect of this compound on A549 Cell Proliferation
| Concentration (µM) | BrdU Incorporation (Absorbance at 450 nm) | Percent Inhibition of Proliferation |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 50 | 1.18 ± 0.07 | 5.6% |
| 100 | 0.95 ± 0.06 | 24.0% |
| 200 | 0.68 ± 0.05 | 45.6% |
| 400 | 0.45 ± 0.04 | 64.0% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microfuge tube under a laminar flow hood.
-
Solvent Selection: Based on its predicted properties (a polar molecule), initial solubility testing should be performed in sterile phosphate-buffered saline (PBS) or cell culture medium. If solubility is limited, a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) can be used. Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Dissolving: Add the appropriate volume of the chosen solvent to the powder to create a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly until the compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of the compound on cell viability by measuring the metabolic activity of the cells.
-
Cell Seeding:
-
Trypsinize and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with the solvent at its highest concentration (vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 3: Cell Proliferation Assay (BrdU Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
BrdU Labeling:
-
Approximately 2-4 hours before the end of the treatment period, add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well at a final concentration of 10 µM.
-
Incubate for the remaining 2-4 hours to allow BrdU to be incorporated into the DNA of proliferating cells.
-
-
Immunodetection:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Incubate to allow the antibody to bind to the incorporated BrdU.
-
Wash the wells to remove any unbound antibody.
-
-
Substrate Addition and Measurement:
-
Add the substrate for the enzyme (e.g., TMB for peroxidase). A color change will occur.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for in vitro testing of a novel compound.
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.
Caption: Standard workflow for Western Blot analysis.
References
Application Notes and Protocols for the GC Analysis of (S)-2-Acetolactate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of (S)-2-acetolactate for analysis by gas chromatography (GC). (S)-2-acetolactate, a thermally labile α-keto acid, requires derivatization to increase its volatility and stability for successful GC analysis. Two primary derivatization methods are presented: a two-step methoximation followed by silylation, and a single-step derivatization using ethyl chloroformate (ECF).
Introduction
(S)-2-Acetolactate is a key intermediate in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobial agents. Accurate quantification of (S)-2-acetolactate is crucial for metabolic studies and drug development. Gas chromatography, with its high resolution and sensitivity, is a powerful tool for this purpose. However, the inherent properties of (S)-2-acetolactate, such as its polarity and thermal instability, necessitate a derivatization step to convert it into a more volatile and stable compound suitable for GC analysis.
This guide details two effective derivatization protocols. The first involves a two-step process of methoximation to protect the keto group, followed by silylation of the hydroxyl and carboxyl groups. This method is well-established for the analysis of keto acids. The second protocol utilizes ethyl chloroformate (ECF) for a rapid, single-step derivatization in an aqueous medium.
Methods Overview
Two primary methods for the derivatization of (S)-2-acetolactate are presented:
-
Methoximation and Silylation: This is a robust two-step method ideal for complex biological samples. Methoximation protects the ketone functional group, preventing tautomerization and the formation of multiple derivatives. Subsequent silylation of the hydroxyl and carboxyl groups increases the volatility of the molecule.[1][2]
-
Ethyl Chloroformate (ECF) Derivatization: This is a rapid, one-step method that can be performed directly in an aqueous sample. ECF reacts with both the carboxyl and hydroxyl groups, offering a simpler and faster workflow.[3][4]
Data Presentation
The following table summarizes the expected quantitative performance of the two derivatization methods based on studies of similar organic and keto acids. This data is intended to serve as a guideline for method validation.
| Parameter | Methoximation & Silylation | Ethyl Chloroformate (ECF) Derivatization | Reference Analytes |
| Recovery | > 80% | 70 - 120% | α-keto acids, various metabolites |
| Limit of Detection (LOD) | pg on-column | 125 - 300 pg on-column | Various metabolites |
| Limit of Quantification (LOQ) | Not explicitly found | 150 - 300 pg on-column | Various metabolites |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Various metabolites |
| Repeatability (RSD) | < 15% | < 10% | Various metabolites |
Experimental Protocols
Protocol 1: Methoximation and Silylation
This protocol is adapted from established methods for the derivatization of α-keto acids.[1][2][5]
Materials:
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Sample containing (S)-2-acetolactate (dried)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: The sample containing (S)-2-acetolactate should be dried completely under a stream of nitrogen or by lyophilization. The presence of water will interfere with the silylation reaction.
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a reaction vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 90 minutes.[1]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA + 1% TMCS to the reaction vial.
-
Seal the vial and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Suggested GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Suggested MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
-
-
Protocol 2: Ethyl Chloroformate (ECF) Derivatization
This protocol is adapted from methods for the derivatization of organic acids in aqueous samples.[3][4]
Materials:
-
Ethyl chloroformate (ECF)
-
Pyridine
-
Sodium hydroxide solution (1 M)
-
Chloroform
-
Ethanol
-
Sodium sulfate (anhydrous)
-
Sample containing (S)-2-acetolactate in an aqueous solution
-
Reaction vials (e.g., 10 mL glass tubes with screw caps)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Reaction Setup:
-
To 500 µL of the aqueous sample in a glass tube, add 500 µL of a solution containing ethanol and pyridine (4:1 v/v).
-
Add 50 µL of 1 M sodium hydroxide to ensure the reaction medium is alkaline.
-
-
Derivatization and Extraction:
-
Add 50 µL of ECF to the mixture.
-
Immediately vortex for 30 seconds.
-
Add 500 µL of chloroform and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Sample Preparation for GC-MS:
-
Carefully transfer the lower organic layer (chloroform) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use the same suggested GC-MS conditions as in Protocol 1.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. research.vu.nl [research.vu.nl]
- 3. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for High-Purity (S)-alpha-Acetolactic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the procurement and utilization of high-purity (S)-alpha-Acetolactic acid in a research setting.
Introduction to (S)-alpha-Acetolactic Acid
(S)-alpha-Acetolactic acid is a key chiral intermediate in the biosynthesis of branched-chain amino acids, specifically valine and leucine, in bacteria, archaea, fungi, and plants.[1] It is synthesized from two molecules of pyruvate by the enzyme acetolactate synthase (ALS).[1] Due to its inherent instability, it can be enzymatically converted to acetoin by α-acetolactate decarboxylase or undergo spontaneous oxidative decarboxylation to form diacetyl, a potent flavoring agent.[2][3][4] Its role in metabolic pathways and its utility as a diacetyl precursor make it a valuable compound for research in microbiology, metabolic engineering, and food science.[2][4]
Purchasing High-Purity (S)-alpha-Acetolactic Acid
Procuring high-purity (S)-alpha-Acetolactic acid is critical for reproducible experimental results. It is typically available as a more stable salt, such as a potassium or sodium salt.
Supplier and Product Information:
| Supplier | Product Name | CAS Number | Molecular Formula | Molar Mass | Notes |
| Biosynth [5] | (S)-α-Acetolactic acid potassium | 2514681-28-6 | C₅H₇O₄K | 170.21 g/mol | Sold for research purposes only. Recommended storage at <-15°C under nitrogen. |
| Toronto Research Chemicals (via Scintila)[6] | (S)-alpha-Acetolactic Acid Sodium Salt | Not specified | Not specified | Not specified | Available in various quantities (e.g., 100mg). |
| Sigma-Aldrich [7] | Acetolactic acid | 71698-08-3 | C₅H₈O₄ | 132.115 g/mol | General listing; specific purity and stereoisomer should be confirmed at time of purchase. |
Logical Flow for Supplier Selection:
Caption: Workflow for selecting and purchasing (S)-alpha-Acetolactic acid.
Application Notes
(S)-alpha-Acetolactic acid serves as a critical substrate and intermediate in several areas of research:
-
Metabolic Engineering: As a direct precursor to valine and leucine, it is used to study and engineer branched-chain amino acid biosynthetic pathways.[1][3] Researchers can use it to bypass early steps in the pathway or to test the activity of downstream enzymes.
-
Enzyme Kinetics and Inhibition: It is the natural substrate for α-acetolactate decarboxylase (ALDC). High-purity substrate is essential for characterizing ALDC activity, determining kinetic parameters (Kₘ, Vₘₐₓ), and screening for enzyme inhibitors.
-
Microbiology and Fermentation: In microorganisms like Lactococcus lactis, α-acetolactate is an intermediate in the 2,3-butanediol pathway, which leads to the production of acetoin and diacetyl.[3] Its addition to growth media can be used to study the regulation of this pathway and its impact on fermentation end-products.
-
Food Science: As a stable precursor that slowly releases diacetyl, it can be added to food products to provide a long-lasting buttery flavor and aroma.[2][4] Research applications include optimizing flavor profiles and studying flavor release kinetics.
Metabolic Pathway Visualization
(S)-alpha-Acetolactic acid is centrally positioned in the conversion of pyruvate to either branched-chain amino acids or the flavor compound acetoin.
References
- 1. Acetolactic acid - Wikipedia [en.wikipedia.org]
- 2. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual role of alpha-acetolactate decarboxylase in Lactococcus lactis subsp. lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0500188A2 - Process for the preparation of alpha-acetolactic acid - Google Patents [patents.google.com]
- 5. (S)-α-Acetolactic acid potassium | 2514681-28-6 | FH172515 [biosynth.com]
- 6. (S)-alpha-Acetolactic Acid Sodium Salt - Scintila [scintila.cz]
- 7. Acetolactic acid | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, also known as (S)-α-acetolactate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most effective and stereoselective method for synthesizing the (2S)-enantiomer is through biocatalysis using the enzyme acetolactate synthase (ALS). This enzyme, found in plants, fungi, and bacteria, catalyzes the condensation of two pyruvate molecules to form (S)-α-acetolactate.[1][2] Whole-cell biocatalysis using engineered microorganisms expressing a robust ALS is a common and efficient approach.[3][4][5]
Q2: What is the mechanism of the acetolactate synthase (ALS) reaction?
A2: Acetolactate synthase is a thiamine pyrophosphate (ThDP)-dependent enzyme. The reaction involves the decarboxylation of the first pyruvate molecule to form a hydroxyethyl-ThDP intermediate. This intermediate then attacks the carbonyl carbon of a second pyruvate molecule to form (S)-α-acetolactate.[6]
Q3: What are the key factors influencing the yield of the biocatalytic synthesis?
A3: Several factors can significantly impact the yield:
-
Enzyme Activity and Stability: The specific activity and stability of the chosen acetolactate synthase under process conditions are crucial.[7][8]
-
Reaction Conditions: pH, temperature, and buffer composition must be optimized for the specific enzyme.[7][9]
-
Substrate Availability: Maintaining an adequate concentration of the pyruvate substrate is essential.[3][10]
-
Oxygen Level: The presence of oxygen can lead to an undesirable oxygenase side reaction, reducing the yield of the desired product.[11][12]
-
Cofactor Presence: ALS requires cofactors such as thiamine pyrophosphate (ThDP) and Mg2+ for its activity.[6]
Q4: How can the enantiomeric excess of the final product be determined?
A4: The enantiomeric excess (ee) can be determined using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase.[13] Other methods include the use of chiral solvating agents with 1H NMR spectroscopy or circular dichroism spectroscopy.[14]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low Yield of this compound | 1. Suboptimal reaction conditions (pH, temperature).2. Low enzyme activity or stability.3. Insufficient substrate (pyruvate) concentration.4. Presence of oxygen leading to side reactions.5. Inadequate cofactor (ThDP, Mg2+) concentration. | 1. Optimize pH and temperature for the specific ALS enzyme used. Most bacterial ALS enzymes have an optimal pH between 6.0 and 7.0 and a temperature around 37-55°C.[9][15]2. Use a robust ALS from a suitable microorganism (e.g., Bacillus subtilis, Lactococcus lactis).[3][10] Consider enzyme immobilization to improve stability.[16]3. Ensure a sufficient and continuous supply of pyruvate. High initial concentrations can sometimes be inhibitory.[11]4. Perform the reaction under anaerobic or microaerobic conditions to minimize the oxygenase side reaction.[3][4][5]5. Supplement the reaction mixture with optimal concentrations of ThDP and Mg2+. |
| Low Enantiomeric Excess (ee) | 1. Presence of enzymes producing the (R)-enantiomer.2. Racemization of the product under reaction or purification conditions. | 1. Ensure the use of a highly stereoselective acetolactate synthase that predominantly produces the (S)-enantiomer.2. Maintain a neutral to slightly acidic pH during the reaction and purification to minimize racemization. |
| Formation of Undesired Byproducts (e.g., Diacetyl, Acetoin) | 1. Spontaneous oxidative decarboxylation of α-acetolactate to diacetyl.[16]2. Enzymatic conversion of α-acetolactate to acetoin by α-acetolactate decarboxylase (ALDC). | 1. Conduct the reaction under anaerobic conditions to prevent the formation of diacetyl.[3][4][5]2. If using a whole-cell biocatalyst, select or engineer a strain with low or no ALDC activity. |
| Difficulty in Product Purification | 1. Complex reaction mixture from whole-cell biocatalysis.2. Similar polarities of the product and remaining substrates/byproducts. | 1. Utilize downstream processing techniques such as centrifugation to remove cell biomass, followed by filtration.2. Employ chromatographic methods like ion-exchange or reversed-phase chromatography for purification. Chiral resolution using diastereomeric salt formation with a chiral base can be used to separate enantiomers if a racemic mixture is produced.[17] |
Quantitative Data Summary
Table 1: Comparison of Biocatalytic Synthesis Parameters for α-Acetolactate Production
| Biocatalyst | Substrate(s) | Product Titer | Yield | Key Conditions | Reference |
| Lactococcus lactis (whole-cell) | Pyruvate | 172 ± 2 mM | - | pH 5.5, Anaerobic | [3][5] |
| Lactococcus lactis (whole-cell) | Glucose | 122 ± 5 mM | - | Two-stage process, Anaerobic | [3][5] |
| Lactococcus lactis (whole-cell) | Lactose in dairy waste | 113 ± 3 mM | - | Two-stage process, Anaerobic | [3][5] |
| Bacillus subtilis enzymes (in vitro) | Pyruvate | - | 94.3% (to acetoin) | Optimized conditions | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Synthesis of this compound
This protocol is based on the method described for Lactococcus lactis.[3][4][5]
1. Preparation of the Biocatalyst: a. Culture an engineered Lactococcus lactis strain overexpressing a robust acetolactate synthase in a suitable growth medium until the desired cell density is reached. b. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0). c. Resuspend the cell pellet in the reaction buffer to the desired biomass concentration.
2. Biotransformation Reaction: a. Prepare the reaction mixture containing pyruvate as the substrate in a buffered solution (e.g., 100 mM citrate buffer, pH 5.5). b. Add the prepared biocatalyst to the reaction mixture. c. Incubate the reaction at the optimal temperature (e.g., 37°C) under anaerobic conditions (e.g., by sparging with nitrogen gas). d. Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of α-acetolactate.
3. Product Recovery and Purification: a. Separate the cell biomass from the reaction mixture by centrifugation. b. The supernatant containing the product can be further purified using chromatographic techniques if necessary.
4. Analysis: a. Determine the concentration of this compound using a colorimetric assay or HPLC.[18] b. Determine the enantiomeric excess using chiral HPLC.
Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Caption: Biocatalytic pathway for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 2. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 3. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Structure-Based Design of Acetolactate Synthase From Bacillus licheniformis Improved Protein Stability Under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered acetolactate synthase activity in ALS-inhibitor resistant prickly lettuce (Lactuca serriola) | Weed Science | Cambridge Core [cambridge.org]
- 9. Purification and characterization of α-acetolactate decarboxylase (ALDC) from newly isolated Lactococcus lactis DX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-pot efficient biosynthesis of (3R)-acetoin from pyruvate by a two-enzyme cascade - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. The oxygenase reaction of acetolactate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The oxygenase reaction of acetolactate synthase detected by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uma.es [uma.es]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immobilization of Alpha Acetolactate Decarboxylase in Hybrid Gelatin/Alginate Support for Application to Reduce Diacetyl Off-Flavor in Beer [mdpi.com]
- 17. Chiral alpha -hydroxy acids: racemic 2-hydroxy-2,3,3-trimethylbutanoic acid and 2-hydroxy-2-trimethylsilylpropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting (S)-2-Acetolactate instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Acetolactate. The information is presented in a question-and-answer format to directly address common issues related to its instability in solution.
Frequently Asked Questions (FAQs)
Q1: What is (S)-2-Acetolactate and why is its stability a concern?
(S)-2-Acetolactate is a crucial intermediate in the biosynthetic pathway of branched-chain amino acids such as valine and leucine.[1][2][3] Its stability is a significant concern for researchers because it is an inherently unstable molecule that can readily undergo degradation, impacting the accuracy and reproducibility of experimental results.[4][5]
Q2: What is the primary degradation pathway of (S)-2-Acetolactate in solution?
The primary degradation pathway of (S)-2-Acetolactate is non-enzymatic decarboxylation. This process is accelerated in acidic environments and at higher temperatures.[4][5][6] The main degradation products are acetoin and diacetyl.
-
Under anaerobic (oxygen-free) conditions , the main degradation product is acetoin.[5]
-
Under aerobic (oxygen-present) conditions , the formation of diacetyl is favored.[5][7]
It has also been reported that (S)-2-Acetolactate can be non-enzymatically oxidized to diacetyl by various coenzymes.[8] While some studies mention the formation of other minor, unidentified side products, especially at elevated temperatures, acetoin and diacetyl are the principal and well-documented degradation products.[4][9]
Q3: What factors influence the stability of (S)-2-Acetolactate in solution?
Several factors can significantly impact the stability of (S)-2-Acetolactate in solution:
-
pH: Acidic conditions promote the decarboxylation of (S)-2-Acetolactate.[4][6]
-
Temperature: Higher temperatures increase the rate of degradation.[4][6][9]
-
Oxygen: The presence of oxygen favors the formation of diacetyl as a degradation product.[5][7]
-
Presence of Metal Ions: Certain metal ions can accelerate the chemical conversion of α-acetolactate into diacetyl.[7]
-
Ethanol Concentration: The rate of decomposition of α-acetolactate to diacetyl and acetoin has been shown to be affected by the concentration of ethanol in the solution.[10]
Troubleshooting Guide
Problem: Inconsistent or low recovery of (S)-2-Acetolactate in my samples.
-
Possible Cause 1: Degradation due to inappropriate pH.
-
Solution: Ensure that the pH of your solution is maintained in a range that minimizes degradation. Based on available data, acidic conditions accelerate degradation.[4][6] It is advisable to work at a neutral or slightly alkaline pH if your experimental conditions permit. Always measure and record the pH of your solutions.
-
-
Possible Cause 2: Thermal degradation.
-
Solution: Maintain low temperatures throughout your experiment. Prepare solutions on ice and store them at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C for longer-term storage). Avoid repeated freeze-thaw cycles. The stability of (S)-2-Acetolactate is significantly reduced at higher temperatures.[9]
-
-
Possible Cause 3: Oxidative degradation.
-
Solution: If the formation of diacetyl is a concern, consider working under anaerobic conditions. This can be achieved by degassing your solvents and blanketing your samples with an inert gas like nitrogen or argon.
-
-
Possible Cause 4: Inaccurate quantification method.
-
Solution: (S)-2-Acetolactate is challenging to measure directly due to its instability. Many analytical methods involve the conversion of (S)-2-Acetolactate to a more stable derivative before quantification. Ensure your analytical method is validated for the specific matrix you are working with. Consider using methods that simultaneously measure (S)-2-Acetolactate and its degradation products to account for any conversion during sample preparation and analysis.
-
Problem: I am detecting high levels of acetoin and/or diacetyl in my (S)-2-Acetolactate samples.
-
Possible Cause: Spontaneous degradation of (S)-2-Acetolactate.
-
Solution: This is a strong indicator of (S)-2-Acetolactate instability. Review your experimental workflow to identify potential exposure to high temperatures, acidic pH, or oxygen. Implement the solutions mentioned above to minimize degradation. It is also crucial to analyze samples as quickly as possible after preparation.
-
Problem: My HPLC analysis of (S)-2-Acetolactate shows poor peak shape or retention time drift.
-
Possible Cause 1: On-column degradation.
-
Solution: The mobile phase composition, particularly its pH, can influence the stability of (S)-2-Acetolactate during chromatographic separation. Ensure your mobile phase is buffered and at a pH that is optimal for the stability of the analyte. Also, consider using a column with a stationary phase that is less likely to promote degradation.
-
-
Possible Cause 2: General HPLC issues.
-
Solution: Refer to standard HPLC troubleshooting guides. Common issues include:
-
Poor temperature control: Use a column oven to maintain a consistent temperature.
-
Incorrect mobile phase composition: Prepare fresh mobile phase daily and ensure proper mixing.
-
Column contamination: Use a guard column and flush the column regularly.
-
Air bubbles in the system: Degas the mobile phase and purge the system.
-
-
Data on (S)-2-Acetolactate Stability
The following table summarizes the available quantitative data on the stability of α-acetolactate under different conditions.
| Temperature (°C) | pH | Initial Concentration (mM) | Remaining α-acetolactate (%) after 6h | Remaining α-acetolactate (%) after 24h | Reference |
| 20 | 5.5 | ~83 | Not specified | ~80 | [4] |
| 30 | 5.5 | ~83 | Not specified | ~60 | [4] |
| 40 | 5.5 | ~83 | ~40 | 10.4 ± 0.1 | [4] |
| 50 | 5.5 | ~83 | 23 ± 2 | 2.5 ± 0.4 | [4] |
Experimental Protocols
Protocol for Assessing the Stability of (S)-2-Acetolactate in Solution
This protocol provides a general framework for evaluating the stability of (S)-2-Acetolactate under various conditions.
1. Materials:
- (S)-2-Acetolactate (or a method to generate it in situ)
- Buffers of various pH values (e.g., phosphate, citrate, Tris)
- High-purity water and organic solvents for HPLC/GC
- Temperature-controlled environments (e.g., incubator, water bath, refrigerator, freezer)
- Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)
2. Sample Preparation:
- Prepare a stock solution of (S)-2-Acetolactate in a suitable buffer at a known concentration. Perform this step at a low temperature (e.g., on ice) to minimize initial degradation.
- Aliquot the stock solution into multiple vials for each condition to be tested (e.g., different pH values, temperatures).
3. Stability Study Setup:
- Temperature Stability: Store aliquots at various temperatures (e.g., -20°C, 4°C, 25°C, 37°C, 50°C).
- pH Stability: Adjust the pH of aliquots using different buffers and store them at a constant temperature.
- Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition for analysis. The initial time point (t=0) serves as the baseline.
4. Analytical Method:
- Develop and validate an analytical method (e.g., HPLC-UV/MS or GC-MS) for the quantification of (S)-2-Acetolactate and its primary degradation products, acetoin and diacetyl.
- Due to the instability of (S)-2-Acetolactate, derivatization to a more stable compound prior to analysis is often necessary.
- Quench the degradation process immediately before analysis, for example, by rapid freezing or by adding a chemical quencher if appropriate.
5. Data Analysis:
- Calculate the concentration of (S)-2-Acetolactate remaining at each time point for each condition.
- Plot the percentage of remaining (S)-2-Acetolactate against time for each condition.
- Determine the degradation rate constant and half-life of (S)-2-Acetolactate under each condition.
Visualizations
Caption: Degradation pathway of (S)-2-Acetolactate.
Caption: Workflow for (S)-2-Acetolactate stability study.
Caption: Troubleshooting logic for (S)-2-Acetolactate instability.
References
- 1. Acetolactic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 2-Acetolactate (HMDB0006833) [hmdb.ca]
- 3. P. aeruginosa Metabolome Database: (S)-2-Acetolactate (PAMDB000697) [pseudomonas.umaryland.edu]
- 4. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nonenzymatic acetolactate oxidation to diacetyl by flavin, nicotinamide and quinone coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate: application in determining the kinetic parameters for the decomposition of alpha-acetolactate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetolactate Decarboxylase (ALDC) Assay Optimization
Welcome to the technical support center for acetolactate decarboxylase (ALDC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your ALDC assay experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or variability in blank readings | 1. Spontaneous degradation of the substrate, α-acetolactate, into acetoin or diacetyl.[1][2] 2. Contamination of reagents with acetoin or diacetyl. 3. Instability of the colorimetric reagent. | 1. Prepare the α-acetolactate substrate fresh just before use and keep it on ice.[1][3] 2. Use high-purity reagents and dedicated labware. Run reagent blanks to identify the source of contamination. 3. Prepare the color reagent fresh and shield it from light.[3][4] Ensure consistent timing for color development.[3] |
| Low or no enzyme activity detected | 1. Inappropriate pH of the reaction buffer. ALDC activity is pH-sensitive.[5][6] 2. Incorrect assay temperature. 3. Enzyme inactivity due to improper storage or handling. 4. Presence of inhibitors in the sample or reagents.[5] 5. Insufficient substrate concentration. | 1. Optimize the pH of your reaction buffer. Most ALDCs have an optimal pH around 6.0-6.5.[5][7] Maleate buffer is often recommended over MES buffer.[1][2] 2. Determine the optimal temperature for your specific enzyme. A common range is 30-40°C.[7] For applications mimicking brewing conditions, a lower temperature like 10°C might be used.[1] 3. Store the enzyme at the recommended temperature (e.g., -80°C) and avoid repeated freeze-thaw cycles.[8] 4. Test for inhibition by running the assay with and without potential inhibitors. Some metal ions like Cu²⁺ and Fe²⁺ can inhibit ALDC activity.[5] 5. Ensure the substrate concentration is sufficient to saturate the enzyme for Vmax determination, or perform a substrate titration to determine the Km. |
| Poor reproducibility of results | 1. Inconsistent timing of reaction steps (incubation, stopping the reaction, color development).[1][3] 2. Temperature fluctuations during the assay. 3. Inaccurate pipetting. 4. Degradation of α-acetolactate substrate over the course of the experiment.[1] | 1. Use a timer for all critical steps and process samples in a consistent order.[4] 2. Use a temperature-controlled water bath or incubator for the enzymatic reaction.[1] 3. Calibrate your pipettes regularly and use appropriate pipetting techniques. 4. Prepare fresh substrate solution and use it within a few hours.[1] |
| Non-linear reaction progress curves | 1. Substrate depletion during the assay. 2. Enzyme instability under the assay conditions. 3. Product inhibition. | 1. Reduce the enzyme concentration or the reaction time to ensure initial velocity is measured. 2. Check the thermal and pH stability of your enzyme under the assay conditions.[7] 3. Perform experiments to test for product inhibition by adding varying concentrations of acetoin at the start of the reaction. |
Frequently Asked Questions (FAQs)
1. What is the best buffer to use for an ALDC assay?
The choice of buffer can significantly impact enzyme activity. While MES buffer has been used, studies have shown that 100 mM maleate buffer at pH 6.0 can improve accuracy and is a good compromise for enzyme stability and activity, especially when mimicking brewing conditions.[1][2] The optimal pH for ALDC from Enterobacter cloacae was found to be 6.5.[5] It is recommended to empirically determine the optimal buffer and pH for your specific enzyme.
2. How should I prepare the α-acetolactate substrate?
The α-acetolactate substrate is unstable and should be prepared fresh before each experiment.[1][3] A common method is the saponification of ethyl 2-acetoxy-2-methylacetoacetate in an alkaline solution (e.g., 0.5 N NaOH), followed by neutralization to the desired pH with an appropriate acid and buffer.[1][3] The prepared substrate should be used within a few hours to minimize spontaneous degradation.[1]
3. What are the optimal temperature and pH for the ALDC assay?
Optimal conditions can vary depending on the source of the ALDC. For example, ALDC from Bacillus subtilis has shown optimal activity at 40°C and pH 6.0.[7] However, for specific applications like brewing, assays are sometimes conducted at lower temperatures (e.g., 10°C) to better reflect the process conditions.[1] It is crucial to optimize these parameters for your specific enzyme and experimental goals.
4. Do I need to add any cofactors to the reaction?
The activity of some ALDCs can be influenced by metal ions. For instance, ALDC from Enterobacter cloacae is activated by Mn²⁺, Ba²⁺, Mg²⁺, Zn²⁺, and Ca²⁺, while it is inhibited by Cu²⁺ and Fe²⁺.[5] It is advisable to check the literature for your specific enzyme or test the effect of different divalent cations.
5. How can I improve the accuracy of my colorimetric assay?
The traditional colorimetric method for ALDC activity can have poor accuracy.[1][2] To improve this, consider the following:
-
Decrease the assay temperature: This reduces the rate of spontaneous α-acetolactate degradation.[1]
-
Use a single, optimized buffer: Maleate buffer at pH 6.0 has been shown to be effective.[1][2]
-
Precise timing: Strictly control the incubation and color development times for all samples.[3][4]
-
Fresh reagents: Always use freshly prepared substrate and colorimetric reagents.[1][3]
Experimental Protocols
Spectrophotometric Assay for ALDC Activity (Based on the Voges-Proskauer Reaction)
This protocol is adapted from procedures described for ALDC from Bacillus species.[1][3][4]
1. Reagent Preparation:
-
Buffer: 100 mM Maleate buffer, pH 6.0.
-
Substrate (α-acetolactate): Prepare fresh before use. Add 100 µl of ethyl 2-acetoxy-2-methylacetoacetate to 6.0 ml of 0.5 N NaOH and stir for 20 minutes at room temperature.[3] Neutralize to pH 6.0 with 0.5 N HCl and bring the final volume to 50 ml with maleate buffer.[3]
-
Enzyme Solution: Prepare dilutions of your ALDC enzyme in 100 mM maleate buffer, pH 6.0.
-
Color Reagent: Prepare fresh and protect from light. Dissolve 5.0 g of 1-naphthol and 0.5 g of creatine in 1 N NaOH and bring the volume to 500 ml with 1 N NaOH.[3][4]
-
Acetoin Standards: Prepare a stock solution of 1000 mg/L acetoin in deionized water.[4] Create a standard curve by preparing serial dilutions.
2. Assay Procedure:
-
For each sample, prepare four tubes: Enzyme blank (B1), Sample (H1), Buffer blank (B2), and Substrate blank (H2).[4]
-
Enzyme blank (B1): 200 µl of enzyme solution + 200 µl of maleate buffer.[4]
-
Sample (H1): 200 µl of enzyme solution + 200 µl of α-acetolactate substrate.[4]
-
Buffer blank (B2): 200 µl of maleate buffer + 200 µl of maleate buffer.
-
Substrate blank (H2): 200 µl of maleate buffer + 200 µl of α-acetolactate substrate.
-
Incubate all tubes at the desired temperature (e.g., 30°C) for a precise duration (e.g., 20 minutes).[1][7]
-
Stop the reaction by adding 4.6 ml of the color reagent to each tube and mix vigorously.[1][3]
-
Allow color to develop at room temperature for exactly 40 minutes.[3][4]
-
Measure the absorbance at 522 nm using a spectrophotometer.[3][7]
-
Calculate the concentration of acetoin produced using the acetoin standard curve.
-
Determine the enzyme activity, typically expressed in units (µmol of product formed per minute).
Visualizations
Caption: Workflow for a colorimetric acetolactate decarboxylase assay.
Caption: A logical flowchart for troubleshooting common ALDC assay issues.
References
- 1. encapprocess.fr [encapprocess.fr]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. alpha-Acetolactate decarboxylase from Bacillus brevis expressed in Bacillus subtilis [fao.org]
- 5. Studies on structure-function relationships of acetolactate decarboxylase from Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling Diacetyl with ALDC and Yeast Selection | Top Crop [topcrop.co]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
overcoming poor resolution in HPLC analysis of (S)-alpha-Acetolactic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of (S)-alpha-Acetolactic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments.
Section 1: General Peak Shape and Resolution Issues
Q1: Why is my peak for (S)-alpha-Acetolactic acid showing significant tailing?
A: Peak tailing for acidic compounds like α-acetolactic acid is often caused by secondary interactions with the stationary phase. Free silanol groups on silica-based columns can interact with the polar carboxyl group of your analyte, leading to tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to between 2 and 4) can suppress the ionization of the carboxylic acid group (a process known as ion suppression).[1][2] This makes the analyte more hydrophobic, reduces interactions with silanols, and results in a more symmetrical peak.[1][3]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block most of the active silanol groups, minimizing these secondary interactions.[4]
-
Solution 3: Check for Column Contamination: Contaminants from previous injections can accumulate at the column inlet, causing peak shape issues. Implement a regular column flushing and regeneration protocol.[5]
Q2: My peak is broad, leading to poor resolution. What are the common causes?
A: Peak broadening, which reduces column efficiency, can stem from several factors both inside and outside the column.
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, distorted peaks.[6] Try reducing the injection volume or sample concentration.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before it reaches the detector. Ensure all connections are as short as possible.
-
Inappropriate Flow Rate: A flow rate that is too high can decrease separation efficiency.[6] Try optimizing the flow rate; often, a lower flow rate improves resolution, though it increases run time.[7]
-
Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and analyte retention, leading to broadening. Using a column oven for stable temperature control is crucial for reproducible results.[6][7]
Q3: I'm observing split peaks for my analyte. What is the likely reason?
A: Peak splitting can be a frustrating issue, often pointing to a few specific problems.
-
pH is too close to pKa: If the mobile phase pH is very close to the pKa of α-acetolactic acid, the analyte can exist as a mixture of its ionized and non-ionized forms. These two forms can have different retention behaviors, resulting in a split or distorted peak.[1][8] It's best to work at a pH at least one to two units away from the analyte's pKa.[2][8][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause localized distortions in the separation process as the sample plug travels onto the column. Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
Column Void or Clogging: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing it to split. This may require back-flushing the column or replacing it if the packing bed is compromised.[5]
Section 2: Improving Selectivity and Chiral Resolution
Q4: How can I improve the separation of (S)-alpha-Acetolactic acid from other components in my sample matrix (achiral separation)?
A: Improving selectivity—the ability to differentiate between the analyte and other compounds—is the most effective way to enhance resolution.[4][10]
-
Optimize Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can significantly alter selectivity because different solvents interact differently with the analyte and stationary phase.[10]
-
Adjust Mobile Phase pH: As discussed, pH is a powerful tool. Adjusting the pH can change the ionization state and, therefore, the retention time of ionizable impurities, potentially moving them away from your analyte peak.[8][11]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next step. A column with a different bonded phase (e.g., a phenyl or polar-embedded phase instead of a standard C18) will offer a different selectivity.[4][10]
Q5: What is the best approach for the chiral separation of (S)- and (R)-alpha-Acetolactic acid?
A: Separating enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP).
-
Direct Method (Chiral Stationary Phases): This is the most widely used approach for enantioseparation.[12] CSPs create transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel® are extremely popular and effective for a wide range of compounds, including acids.[12][13]
-
Anion-Exchanger CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds, operating on an ion-exchange mechanism.[14]
-
-
Indirect Method (Derivatization): This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[12][15] This adds a sample preparation step but can be very effective if a suitable CSP is not available.
Q6: When should I consider derivatization for my analysis?
A: Derivatization is a chemical modification of the analyte to improve its analytical properties. Consider this technique in the following scenarios:
-
Poor Detection: If α-acetolactic acid lacks a strong chromophore for UV detection, derivatizing it with a UV-active or fluorescent tag can dramatically increase sensitivity.[16]
-
Poor Retention in Reversed-Phase: For highly polar analytes that are poorly retained, derivatization can increase hydrophobicity and improve retention.[17]
-
Chiral Analysis (Indirect Method): As mentioned above, reacting with a chiral agent allows for separation on standard achiral columns.[12]
-
Improved Peak Shape: Derivatization can convert the polar carboxylic acid group into a less interactive ester, which can lead to sharper, more symmetrical peaks.[18]
Troubleshooting and Method Development Workflows
The following diagrams provide a logical approach to troubleshooting common HPLC issues and developing a robust analytical method.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Caption: A systematic workflow for HPLC method development.
Quantitative Data Summary
The following tables summarize key parameters and their expected effects on the analysis of acidic compounds.
Table 1: Effect of Mobile Phase pH on Retention of Acidic Compounds
| Mobile Phase pH | Analyte Ionization State | Expected Retention on C18 Column | Potential Issues |
| pH < pKa (e.g., 2.5-3.5) | Mostly Non-ionized (Neutral) | Longer retention, more hydrophobic | Good for peak shape (ion suppression) |
| pH ≈ pKa | 50% Ionized / 50% Non-ionized | Unstable retention | High risk of peak splitting or broadening[8] |
| pH > pKa (e.g., 5.0-7.0) | Mostly Ionized (Negative Charge) | Shorter retention, more polar | Can lead to peak tailing on older silica columns |
Table 2: General Comparison of Chiral Stationary Phases (CSPs) for Acidic Enantiomers
| CSP Type | Common Examples | Separation Principle | Typical Mobile Phases | Key Considerations |
| Polysaccharide-based | Chiralpak AD, Chiralcel OD[13] | H-bonding, dipole-dipole, steric interactions | Normal Phase, Reversed Phase, Polar Organic | Broad applicability; screening different columns and mobile phases is often necessary.[13] |
| Pirkle-type | Whelk-O 1[13] | π-π interactions, H-bonding, dipole-dipole | Normal Phase, Reversed Phase | Effective for arylpropionic acids and other compounds with aromatic rings.[13] |
| Anion-Exchanger | CHIRALPAK QN-AX / QD-AX[14] | Ion-exchange, H-bonding, steric interactions | Polar Organic (e.g., Methanol) with acidic/basic additives | Specifically designed for acidic compounds, offering high selectivity.[14] |
Experimental Protocols
Protocol 1: General Method for Chiral Separation using a Polysaccharide CSP
This protocol provides a starting point for developing a chiral separation method for (S)-alpha-Acetolactic acid.
-
Column Selection:
-
Begin with a versatile polysaccharide-based column, such as a Chiralpak® IG or Chiralcel® OD-H.
-
-
Mobile Phase Preparation (Screening):
-
Normal Phase: Prepare two mobile phases to screen for initial separation.[13]
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic).
-
-
-
HPLC System Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 - 10 µL.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm for carboxyl groups) or Mass Spectrometry.
-
-
Screening and Optimization:
-
Inject the racemic standard of alpha-acetolactic acid using each mobile phase.
-
If partial or full resolution is observed, optimize the separation by adjusting the ratio of the organic modifier. For normal phase, increasing the alcohol content will decrease retention. For reversed phase, increasing the organic content will decrease retention.
-
If no separation is achieved, screen a different CSP.
-
Protocol 2: Pre-Column Derivatization for Enhanced UV Detection
This protocol outlines the general steps for derivatizing the carboxylic acid group to improve detection and chromatography.
Caption: Workflow for pre-column derivatization of a carboxylic acid.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. agilent.com [agilent.com]
- 3. biotage.com [biotage.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chiraltech.com [chiraltech.com]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 16. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 17. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
preventing degradation of 2-acetyllactic acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-acetyllactic acid (2-ALA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is 2-acetyllactic acid and why is its stability a concern?
2-acetyllactic acid (2-ALA) is a β-keto acid. Like other compounds in this class, it is susceptible to degradation, primarily through decarboxylation, which involves the loss of a carboxyl group as carbon dioxide.[1][2][3][4] This instability can lead to inaccurate quantification in experimental samples.
Q2: What is the primary degradation pathway of 2-acetyllactic acid?
The primary degradation pathway for 2-acetyllactic acid, a β-keto acid, is decarboxylation.[1][4][5] This reaction is often accelerated by heat and involves a cyclic transition state, leading to the formation of an enol intermediate that tautomerizes to a more stable ketone.
Q3: How do pH and temperature affect the stability of 2-acetyllactic acid?
Q4: Why is derivatization necessary for the analysis of 2-acetyllactic acid by Gas Chromatography-Mass Spectrometry (GC-MS)?
2-ALA is a polar and non-volatile compound, making it unsuitable for direct analysis by GC-MS.[8] Derivatization is a chemical modification process that increases the volatility and thermal stability of the analyte by replacing active hydrogens on the carboxyl and hydroxyl groups.[9][10] This allows the compound to be vaporized and pass through the GC column for separation and detection.
Q5: What is the recommended derivatization method for 2-acetyllactic acid?
A two-step derivatization process involving methoximation followed by silylation is a widely used and effective method for α-keto and β-keto acids.[8][11][12][13]
-
Methoximation protects the keto group, preventing the formation of multiple derivatives from tautomers.[8]
-
Silylation , commonly using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility.[8][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no 2-ALA detected in the sample. | Degradation of 2-ALA prior to or during sample preparation. | - Immediately cool the sample to 4°C after collection.- Adjust the sample pH to a neutral or slightly acidic range (e.g., pH 6-7) if appropriate for the experimental context.- Minimize the time between sample collection and analysis.- Store samples at -80°C for long-term storage. |
| Incomplete derivatization. | - Ensure all reagents are fresh and anhydrous, as moisture can inactivate derivatizing agents.[12]- Optimize reaction times and temperatures for both methoximation and silylation steps. A typical starting point is 90 minutes at 37°C for methoximation and 30 minutes at 37°C for silylation.[8]- Ensure the derivatization reagent is in sufficient excess. | |
| Multiple peaks observed for 2-ALA in the chromatogram. | Formation of tautomers leading to multiple derivatives. | - Perform methoximation prior to silylation. This step stabilizes the keto group and prevents the formation of multiple enol forms.[8] |
| Incomplete silylation. | - Increase the amount of silylating reagent (e.g., MSTFA).- Extend the silylation reaction time or increase the temperature slightly (e.g., to 60°C). | |
| Poor peak shape (tailing) in GC-MS analysis. | Adsorption of the underivatized or partially derivatized analyte to active sites in the GC system. | - Ensure complete derivatization by optimizing the protocol.- Use a deactivated GC liner and column.- Confirm the derivatization by analyzing a known standard of 2-ALA. |
| Variability in quantitative results between replicate samples. | Inconsistent sample handling and preparation. | - Standardize all sample handling procedures, including collection, storage, and preparation times and temperatures.- Use an internal standard to account for variations in sample preparation and instrument response. |
| Degradation of derivatized sample in the autosampler. | - Analyze derivatized samples as soon as possible. While some derivatives are stable for up to a week, stability can vary.[14]- If delays are unavoidable, store derivatized samples at a low temperature (e.g., 4°C) in the autosampler. |
Quantitative Data Summary
Specific quantitative stability data for 2-acetyllactic acid is limited in the available literature. The following table summarizes the stability of related organic acids under various conditions to provide a general guideline. Researchers should perform their own stability studies for 2-ALA in their specific sample matrix.
| Compound | Condition | Observation | Reference |
| N-acetylneuraminic acid | pH 1.0, 60°C, 6h | 91.5% remaining | [6] |
| pH 2.0, 60°C, 6h | 94.5% remaining | [6] | |
| pH 11.0, 60°C, 6h | 88.1% remaining | [6] | |
| pH 12.0, 60°C, 6h | 45.1% remaining | [6] | |
| pH 3.0-10.0 | Highly stable, even at high temperatures | [6] | |
| Lactic Acid | Aqueous solution, 80°C | Very stable over 6 months | [15] |
| Aqueous solution, pH < 2 | Unstable when combined with certain excipients (methyl paraben, sorbic acid) | [15] | |
| Poly(lactic acid) | 180-280°C | Thermal degradation occurs, following first-order kinetics | [16] |
Experimental Protocols
Protocol 1: Sample Stabilization
This protocol provides a general guideline for stabilizing 2-ALA in biological samples. Optimization for specific matrices is recommended.
-
Sample Collection: Collect the biological sample (e.g., plasma, cell culture media) and immediately place it on ice or in a pre-chilled container at 4°C.
-
pH Adjustment (Optional): If the sample matrix is highly acidic or basic, adjust the pH to a range of 6.0-7.0 using a suitable buffer (e.g., phosphate buffer). This step should be validated to ensure it does not interfere with downstream analysis.
-
Short-term Storage: If samples are to be analyzed within 24 hours, store them at 4°C.
-
Long-term Storage: For storage longer than 24 hours, freeze samples at -80°C. Minimize freeze-thaw cycles.
Protocol 2: Derivatization for GC-MS Analysis (Methoximation followed by Silylation)
This is a general protocol and may require optimization for your specific sample type and instrument.[8][11][12][13]
Materials:
-
Dried sample extract containing 2-ALA
-
Methoxyamine hydrochloride (MOX) reagent (e.g., 20 mg/mL in anhydrous pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoximation: a. To the dried sample extract in a GC vial, add 50 µL of MOX reagent. b. Cap the vial tightly and vortex briefly to ensure the sample is fully dissolved. c. Incubate the vial at 37°C for 90 minutes in a heating block or oven. d. Allow the vial to cool to room temperature.
-
Silylation: a. Add 80 µL of MSTFA + 1% TMCS to the vial. b. Cap the vial tightly and vortex briefly. c. Incubate the vial at 37°C for 30 minutes. d. Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
-
Analysis: a. Inject an appropriate volume of the derivatized sample into the GC-MS system. b. Analyze the samples as soon as possible after derivatization.
Visualizations
Caption: Degradation pathway of 2-acetyllactic acid via decarboxylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. gcms.cz [gcms.cz]
- 11. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. palsystem.com [palsystem.com]
- 14. Derivatization techniques for free fatty acids by GC [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
common impurities in commercial (S)-2-Acetolactate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial (S)-2-Acetolactate in experimental settings.
I. Common Impurities in Commercial (S)-2-Acetolactate
Commercial preparations of (S)-2-Acetolactate, synthesized enzymatically from pyruvate, may contain several types of impurities. These can originate from the starting materials, arise from side-reactions during the enzymatic synthesis, or result from the degradation of the product itself. Understanding these potential impurities is crucial for accurate experimental design and interpretation of results.
Data Presentation: Common Impurities
The following table summarizes the common potential impurities in commercial (S)-2-Acetolactate, their likely sources, and illustrative concentration ranges. Note: Actual concentrations can vary significantly between batches and suppliers. It is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier.
| Impurity | Chemical Name | Source | Illustrative Concentration Range |
| Pyruvate | 2-Oxopropanoic acid | Unreacted starting material | < 1.0% |
| Parapyruvate | 2,5-Dioxo-3-methyl-3-hexenoic acid | Impurity in pyruvate starting material (dimer) | < 0.5% |
| Acetoin | 3-Hydroxy-2-butanone | Degradation of (S)-2-Acetolactate; Enzymatic side-product | < 0.2% |
| Diacetyl | 2,3-Butanedione | Oxidation of Acetoin | < 0.1% |
| (R)-2-Acetolactate | (R)-2-Hydroxy-2-methyl-3-oxobutanoic acid | Non-specific enzymatic activity | < 0.1% |
| Peracetic Acid | Ethaneperoxoic acid | Enzymatic side-reaction (oxidative decarboxylation of pyruvate) | Trace |
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using (S)-2-Acetolactate, with a focus on problems potentially caused by impurities.
Q1: My enzymatic reaction rate is lower than expected when using (S)-2-Acetolactate as a substrate.
-
Possible Cause 1: Presence of Enzyme Inhibitors. Impurities such as parapyruvate or other uncharacterized byproducts from the synthesis of (S)-2-Acetolactate could act as inhibitors for your enzyme.
-
Troubleshooting Steps:
-
Verify Substrate Purity: Analyze your batch of (S)-2-Acetolactate for purity using HPLC (see Section IV for a general protocol).
-
Test for Inhibition: If impurities are detected, attempt to purify a small amount of the (S)-2-Acetolactate and repeat the experiment. Compare the reaction rates between the commercial and purified material.
-
Consult Supplier: Contact the supplier for information on known inhibitors that may be present in their product.
-
Q2: I am observing unexpected side-products in my reaction mixture.
-
Possible Cause 1: Impurities in the (S)-2-Acetolactate. The unexpected products may be derivatives of impurities present in the starting material. For example, acetoin can be further metabolized in some systems.
-
Troubleshooting Steps:
-
Characterize the Side-Products: Use analytical techniques such as LC-MS or GC-MS to identify the chemical structure of the unexpected products.
-
Analyze the Starting Material: Run a comprehensive analysis of the commercial (S)-2-Acetolactate to identify any impurities that could be precursors to the observed side-products.
-
Blank Reaction: Run a control reaction with all components except your enzyme to see if the side-products form spontaneously from the commercial (S)-2-Acetolactate under your experimental conditions.
-
Q3: My cell-based assay shows unexpected toxicity or off-target effects.
-
Possible Cause 1: Cytotoxic Impurities. Trace impurities, such as peracetic acid, can be cytotoxic.
-
Troubleshooting Steps:
-
Purity Assessment: Prioritize using the highest purity grade of (S)-2-Acetolactate available.
-
Dose-Response Curve: Perform a dose-response curve with your (S)-2-Acetolactate to determine the concentration at which toxicity is observed.
-
Purification: If toxicity is suspected to be from an impurity, purifying the (S)-2-Acetolactate may be necessary.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical stability of (S)-2-Acetolactate in solution?
(S)-2-Acetolactate is known to be unstable in solution, particularly at elevated temperatures and certain pH values. It can undergo spontaneous decarboxylation to form acetoin. For optimal stability, it is recommended to prepare fresh solutions for each experiment and store them at low temperatures (2-8 °C) for short periods. Long-term storage of solutions is not recommended.
Q2: How can I confirm the identity and purity of my commercial (S)-2-Acetolactate?
The identity and purity can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A general HPLC protocol is provided in the next section. For NMR, the characteristic peaks of (S)-2-Acetolactate can be compared to literature values.
Q3: Are there any known incompatibilities of (S)-2-Acetolactate with common buffer components?
While there are no widely reported major incompatibilities, it is good practice to avoid highly acidic or basic buffers for prolonged periods, as this may accelerate the degradation to acetoin. Buffers with a pH around neutral (6.5-7.5) are generally suitable for enzymatic assays involving (S)-2-Acetolactate.
IV. Experimental Protocols
Enzymatic Synthesis of (S)-2-Acetolactate
This protocol describes a general method for the enzymatic synthesis of (S)-2-Acetolactate using acetolactate synthase (ALS).
-
Materials:
-
Acetolactate synthase (ALS)
-
Sodium Pyruvate
-
Thiamine pyrophosphate (TPP)
-
Flavin adenine dinucleotide (FAD)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
Trichloroacetic acid (TCA) for reaction quenching
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, TPP, and FAD.
-
Add sodium pyruvate to the reaction mixture to the desired final concentration.
-
Equilibrate the reaction mixture to the optimal temperature for the specific ALS being used (typically 30-37 °C).
-
Initiate the reaction by adding a purified preparation of ALS.
-
Incubate the reaction for a set period, with gentle agitation.
-
Stop the reaction by adding a final concentration of 5% (w/v) TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant containing (S)-2-Acetolactate can be used for purification or direct analysis.
-
HPLC Analysis of (S)-2-Acetolactate and Impurities
This protocol provides a general guideline for the analysis of (S)-2-Acetolactate and potential impurities like pyruvate and acetoin using reverse-phase HPLC with UV detection. Note: This method may require optimization for your specific instrumentation and impurity profile.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 2% B
-
5-15 min: 2% to 20% B
-
15-20 min: 20% B
-
20-22 min: 20% to 2% B
-
22-30 min: 2% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare standards of pyruvate, acetoin, and if available, a purified standard of (S)-2-Acetolactate.
-
Dilute the commercial (S)-2-Acetolactate sample in the mobile phase A.
-
Inject the standards and the sample onto the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
-
V. Visualizations
Caption: Sources of impurities in commercial (S)-2-Acetolactate.
Caption: Troubleshooting workflow for issues related to (S)-2-Acetolactate.
Technical Support Center: Stereoselective Synthesis of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the stereoselective synthesis of this compound?
A1: The primary strategies for the stereoselective synthesis of this compound and its esters involve:
-
Asymmetric α-hydroxylation of β-keto esters: This is a direct approach where a prochiral β-keto ester, such as methyl 2-methylacetoacetate, is hydroxylated using a chiral catalyst to introduce the hydroxyl group stereoselectively.
-
Enzymatic reduction: Ketoreductases (KREDS) can be employed for the stereoselective reduction of the corresponding α,β-diketo ester. This method often provides high enantiomeric excess.
-
Dynamic kinetic resolution: This method involves the reduction of a racemic β-amino-α-keto ester, where one enantiomer is selectively reduced by a chiral catalyst while the other is rapidly racemized, allowing for a theoretical yield of up to 100% of the desired stereoisomer.
Q2: What are the main challenges encountered in the synthesis of this compound?
A2: Researchers often face the following challenges:
-
Achieving high stereoselectivity: Controlling the stereochemistry at the quaternary carbon center can be difficult, leading to mixtures of enantiomers.
-
Side product formation: Undesired side reactions can lower the yield and complicate the purification process.
-
Racemization: The chiral center, being α to a carbonyl group, is susceptible to racemization, especially under acidic or basic conditions.
-
Purification: Separating the desired product from starting materials, reagents, and byproducts can be challenging due to the product's polarity and potential instability.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system, such as ethyl acetate/petroleum ether (1:10 to 1:5), can be used to separate the product from the starting material.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product in Asymmetric α-Hydroxylation
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction closely using TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction duration. Ensure all reagents are fresh and of high purity. |
| Suboptimal reaction temperature | The reaction temperature can significantly impact the yield. For the SmI₃/I₂ catalyzed hydroxylation, the reaction is typically run at 25°C. Deviations from the optimal temperature can lead to lower yields or increased side product formation. |
| Moisture in the reaction | While some protocols using SmI₃/I₂ include water, it is crucial to use anhydrous solvents like THF to prevent unwanted side reactions. Ensure all glassware is thoroughly dried before use. |
| Degradation of the product | The α-hydroxy-β-keto ester product can be sensitive to prolonged reaction times or harsh workup conditions. Minimize the reaction time once the starting material is consumed and perform the workup promptly. |
Problem 2: Poor Stereoselectivity (Low Enantiomeric Excess)
| Potential Cause | Troubleshooting Step |
| Ineffective chiral catalyst | The choice of chiral catalyst is critical. For enzymatic reductions, ensure the ketoreductase selected has high stereoselectivity for the specific substrate. For metal-catalyzed reactions, the ligand's purity and structure are paramount. |
| Racemization during reaction or workup | The chiral center α to the carbonyl group is prone to racemization, especially in the presence of acid or base.[1][2] Maintain neutral pH during workup and purification. Avoid high temperatures. |
| Incorrect solvent | The solvent can influence the stereochemical outcome of the reaction. For asymmetric hydrogenations, solvents like methanol are often used. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of impurities | If impurities co-elute with the product during column chromatography, try a different solvent system with varying polarity. A gradient elution might be necessary. |
| Product instability on silica gel | The acidic nature of silica gel can sometimes cause degradation or racemization of the product. Consider using neutral or deactivated silica gel, or alternative purification methods like preparative HPLC. |
| Residual metal catalyst | For metal-catalyzed reactions, the final product might be contaminated with the metal. Washing the organic layer with a suitable aqueous solution (e.g., saturated ammonium chloride) during workup can help remove metal salts. |
| Formation of hard-to-separate byproducts | In the SmI₃/I₂ catalyzed hydroxylation, potential side reactions can lead to complex mixtures. Careful control of reaction conditions (temperature, stoichiometry) is crucial to minimize byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of Methyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate via Asymmetric α-Hydroxylation
This protocol is adapted from a general procedure for the I₂-catalyzed direct α-hydroxylation of β-dicarbonyl compounds.[3] For a stereoselective version, a chiral ligand or catalyst would need to be incorporated.
Materials:
-
Methyl 2-methylacetoacetate (starting material)
-
Samarium (III) iodide (SmI₃)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve methyl 2-methylacetoacetate (2 mmol) in THF (10 mL) and water (2 mL).
-
Add I₂ (0.02-0.04 mmol, 1-2 mol%) and SmI₃ (0.1 mmol, 5 mol%) to the mixture.
-
Stir the reaction mixture at 25°C under an air atmosphere for the required time (monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 to 1:5) as the eluent to obtain methyl 2-hydroxy-2-methyl-3-oxobutanoate.
Protocol 2: Hydrolysis of Methyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate
Caution: This step is prone to racemization. Mild conditions are essential.
Materials:
-
Methyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
Dilute HCl
-
Ether or other suitable organic solvent for extraction
Procedure:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of LiOH (1.1 equivalents) in water.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with dilute HCl at 0°C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification may be achieved by crystallization or chromatography on deactivated silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for α-Hydroxylation of β-Dicarbonyl Compounds
| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| SmI₃/I₂ | Air | THF/H₂O | 25 | 95 (for methyl ester) | [3] |
| Cinchona Alkaloid Derivatives | Peroxides | Various | N/A | High | Organocatalytic asymmetric hydroxylation of beta-keto esters: metal-free synthesis of optically active anti-diols. J Org Chem. 2004 Nov 12;69(23):8165-7. |
| Salan-Copper(II) | Air | N/A | N/A | up to 95 | Importance of α‐hydroxylation of β‐keto esters and approaches for their formation. |
Visualizations
Experimental Workflow for Asymmetric Synthesis
Caption: Workflow for the synthesis and subsequent hydrolysis of the target molecule.
Logical Relationship of Challenges in Stereoselective Synthesis
Caption: Interrelationship of challenges in the stereoselective synthesis.
References
Technical Support Center: Analysis of (S)-alpha-Acetolactic Acid by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of (S)-alpha-acetolactic acid in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of (S)-alpha-acetolactic acid challenging in mass spectrometry?
(S)-alpha-acetolactic acid is a small, polar carboxylic acid. These characteristics present several analytical challenges in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) setups:
-
Poor Retention: It has limited retention on conventional C18 columns, often eluting in the void volume with other polar matrix components.[1]
-
Poor Ionization: It ionizes inefficiently in negative electrospray ionization (ESI) mode, which is typically used for acidic compounds, leading to low sensitivity.
-
Instability: (S)-alpha-acetolactic acid is thermally and chemically unstable. It can spontaneously decarboxylate to form acetoin, especially in acidic conditions and at elevated temperatures. This degradation can occur during sample preparation, storage, and analysis, leading to inaccurate quantification.
Q2: What is the most effective strategy to improve the detection sensitivity of (S)-alpha-acetolactic acid?
Chemical derivatization is a highly effective strategy to overcome the challenges of analyzing (S)-alpha-acetolactic acid by LC-MS/MS. Derivatization involves chemically modifying the analyte to improve its analytical properties. The primary benefits include:
-
Enhanced Ionization: Derivatization can introduce a readily ionizable group, allowing for highly sensitive detection in positive ESI mode.
-
Improved Chromatography: The addition of a nonpolar derivatizing agent increases the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase columns.
-
Increased Specificity: The derivatization tag can produce a characteristic fragment ion upon collision-induced dissociation (CID), which can be used for highly specific and sensitive detection in Multiple Reaction Monitoring (MRM) mode.[1][2]
Q3: Which derivatization reagents are recommended for (S)-alpha-acetolactic acid?
Based on the analysis of similar alpha-keto acids, two highly recommended derivatization reagents are:
-
4-bromo-N-methylbenzylamine (4-BNMA): This reagent reacts with the carboxylic acid group in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting derivative shows excellent ionization in positive ESI mode and the bromine atom provides a characteristic isotopic pattern that aids in identification.[1][2]
-
3-nitrophenylhydrazine (3-NPH): This reagent reacts with the ketone group of alpha-keto acids and can also be used to derivatize the carboxylic acid group with a coupling agent. It significantly enhances detection sensitivity.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for (S)-alpha-Acetolactic Acid | Analyte degradation during sample preparation or storage. | - Keep samples on ice or at 4°C throughout the preparation process.- Prepare samples immediately before analysis.- For long-term storage, keep samples at -80°C.- Minimize exposure to acidic conditions.[6] |
| Incomplete derivatization. | - Optimize derivatization reaction parameters: reagent concentration, coupling agent concentration, reaction time, and temperature.- Ensure reagents are fresh and not degraded. | |
| Poor ionization. | - Confirm the mass spectrometer is in the correct ionization mode (positive mode for 4-BNMA derivatives).- Optimize source parameters (e.g., spray voltage, gas flows, temperature). | |
| High Background Noise | Contaminated solvents, reagents, or glassware. | - Use LC-MS grade solvents and high-purity reagents.- Avoid using glassware with soap residue; rinse thoroughly with solvent.- Use a divert valve to direct the early, unretained portion of the chromatogram (containing salts and other polar interferences) to waste instead of the mass spectrometer. |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | - Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- Ensure the pH of the mobile phase is compatible with the column. |
| Inappropriate injection solvent. | - The injection solvent should be of similar or weaker strength than the initial mobile phase. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | - Prepare mobile phases fresh daily and ensure accurate composition. |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| Column aging. | - Monitor column performance with a standard and replace as needed. |
Experimental Protocols
The following are recommended starting protocols for the derivatization and analysis of (S)-alpha-acetolactic acid based on successful methods for similar alpha-keto acids. Note: These protocols should be optimized and validated for your specific application and matrix.
Protocol 1: Derivatization with 4-bromo-N-methylbenzylamine (4-BNMA)
This protocol is adapted from methods used for the analysis of tricarboxylic acid (TCA) cycle intermediates.[1]
Materials:
-
(S)-alpha-acetolactic acid standard
-
4-bromo-N-methylbenzylamine (4-BNMA)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Acetate buffer (50 mM, pH 5.6)
Procedure:
-
Sample Preparation:
-
For fermentation broth, centrifuge the sample to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample as needed with water.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine:
-
12.5 µL of sample or standard
-
50 µL of 10 mM 4-BNMA in ACN
-
25 µL of 1 M EDC in 90:10 ACN:Water (prepare fresh)
-
-
Vortex briefly to mix.
-
Incubate at 60°C for 45 minutes.
-
To quench the reaction, add 100 µL of 50 mM acetate buffer (pH 5.6).
-
Dry the sample completely using a vacuum concentrator.
-
Reconstitute the dried sample in 200 µL of 50:50 ACN:Water with 0.1% formic acid for LC-MS/MS analysis.
-
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient starting with a low percentage of B, ramping up to elute the derivatized analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Predicted): The precursor ion will be the [M+H]+ of the derivatized (S)-alpha-acetolactic acid. The product ion will likely be the characteristic fragment of the 4-BNMA tag at m/z 169/171. These transitions must be optimized by infusing a derivatized standard.
Protocol 2: Derivatization with 3-nitrophenylhydrazine (3-NPH)
This protocol is adapted from methods for the analysis of alpha-keto acids.[3][4]
Materials:
-
(S)-alpha-acetolactic acid standard
-
3-nitrophenylhydrazine (3-NPH) hydrochloride
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Pyridine
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
Procedure:
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
-
Derivatization Reaction:
-
To 50 µL of sample or standard, add 50 µL of a freshly prepared solution containing 50 mM 3-NPH, 30 mM EDC, and 1.5% pyridine in 50% aqueous methanol.
-
Vortex to mix.
-
Incubate at room temperature for 30 minutes.
-
Dilute the reaction mixture with 900 µL of 20% aqueous methanol containing 0.1% formic acid for LC-MS/MS analysis.
-
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient for the separation of the derivatized analyte.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Predicted): The precursor ion will be the [M-H]- of the 3-NPH derivative. The product ions will need to be determined by infusing a derivatized standard.
Quantitative Data
The following tables summarize the limits of detection (LOD) and quantitation (LOQ) reported for various organic acids using the recommended derivatization strategies. These values can serve as an estimate of the sensitivity that may be achievable for (S)-alpha-acetolactic acid.
Table 1: Reported Limits of Detection for Organic Acids Derivatized with 4-BNMA
| Analyte | Limit of Detection (LOD) (µg/L) |
| Pyruvic Acid | 44 |
| Lactic Acid | 10 |
| Succinic Acid | 0.2 |
| Fumaric Acid | 0.9 |
| Malic Acid | 4 |
| Citric Acid | 1 |
| α-Ketoglutaric Acid | 13 |
Table 2: Reported Limits of Quantitation for Keto Acids Derivatized with O-(2,3,4,5,6-pentafluorobenzyl)oxime (a similar strategy to 3-NPH for keto acids) [7]
| Analyte | Limit of Quantitation (LOQ) (µM) |
| Pyruvic Acid | 0.25 |
| α-Ketoglutaric Acid | 0.05 |
| Oxaloacetic Acid | 0.05 |
Note: The LOD and LOQ for (S)-alpha-acetolactic acid must be experimentally determined during method validation.
Visualizations
Caption: Experimental workflow for the analysis of (S)-alpha-acetolactic acid.
Caption: Derivatization of a carboxylic acid with 4-BNMA.
References
- 1. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. 8.4 Aspects to be considered if analytes are unstable – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Cell Viability with (S)-2-Acetolactate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving (S)-2-Acetolactate, particularly focusing on unexpected low cell viability. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to diagnose and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is (S)-2-Acetolactate and what is its known biological role?
(S)-2-Acetolactate is a metabolic intermediate in the biosynthesis of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine.[1] It is synthesized from two molecules of pyruvate by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4][5] This pathway is crucial for protein synthesis and various cellular processes.
Q2: Is (S)-2-Acetolactate expected to be cytotoxic?
Based on available scientific literature, (S)-2-Acetolactate belongs to the class of alpha-keto acids. These molecules, including pyruvate and alpha-ketoglutarate, have been shown to possess antioxidant properties and can protect cells against oxidative stress-induced cytotoxicity, such as that caused by hydrogen peroxide.[6][7][8][9] Therefore, direct cytotoxicity from (S)-2-Acetolactate is not the expected outcome. If you are observing low cell viability, it is likely due to other experimental factors.
Q3: What are the common causes of low cell viability in cell culture experiments?
Low cell viability in cell culture can stem from a multitude of factors unrelated to the specific treatment compound. These include:
-
Suboptimal Culture Conditions: Incorrect temperature, humidity, or CO2 levels.
-
Media and Reagent Issues: Contamination, improper pH, or degradation of essential components.
-
Cell Handling: Over-confluency, excessive passaging, or harsh treatment during subculture.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.
Troubleshooting Guide for Low Cell Viability
If you are experiencing low cell viability following treatment with (S)-2-Acetolactate, it is crucial to systematically investigate potential causes. The following guide will walk you through a process of elimination.
Step 1: Re-evaluate Experimental Controls
Before troubleshooting your (S)-2-Acetolactate treatment, ensure your control groups are behaving as expected.
| Control Group | Purpose | Expected Outcome | Troubleshooting if Outcome is Not Met |
| Untreated Cells | Baseline cell health | High viability (>90%) | Review basic cell culture technique, check for contamination, and ensure media and supplements are not expired. |
| Vehicle Control | Effect of the solvent used to dissolve (S)-2-Acetolactate | High viability, comparable to untreated cells | The solvent may be cytotoxic at the concentration used. Test a serial dilution of the solvent alone to determine a non-toxic concentration. |
Step 2: Investigate the (S)-2-Acetolactate Reagent and its Preparation
Problems with the compound itself or how it is prepared can significantly impact experimental outcomes.
| Potential Issue | Recommended Action |
| Compound Purity | Verify the purity of your (S)-2-Acetolactate with the supplier. Impurities could be the source of cytotoxicity. |
| Compound Stability | (S)-2-Acetolactate, like other alpha-keto acids, may be unstable in solution. A related compound, α-acetolactate, is known to decarboxylate to acetoin, a process influenced by temperature.[10] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Consider performing a stability study of your compound in your specific cell culture medium. |
| Solubility Issues | Ensure (S)-2-Acetolactate is fully dissolved in the vehicle solvent before adding it to the cell culture medium. Undissolved compound can lead to inconsistent concentrations and potential physical stress on cells. A three-step protocol involving an organic solvent, serum, and then culture media can be effective for dissolving hydrophobic compounds.[11][12] |
| pH of Treatment Media | The addition of an acidic compound like (S)-2-Acetolactate could lower the pH of your culture medium, which can negatively impact cell viability. Measure the pH of the final treatment medium and adjust if necessary. |
Step 3: Consider Indirect Metabolic Effects
While not directly cytotoxic, the introduction of a metabolic intermediate could have indirect consequences on cellular metabolism that may lead to reduced viability under certain conditions.
| Potential Metabolic Disruption | Experimental Approach to Investigate |
| Disruption of BCAA Homeostasis | The addition of a BCAA precursor could potentially disrupt the finely tuned regulation of BCAA synthesis and signaling pathways.[13][14][15] This could be particularly relevant in cell lines with specific metabolic dependencies. |
| Impact on Mitochondrial Function | As a product of pyruvate metabolism, a key fuel for mitochondria, an excess of (S)-2-Acetolactate could potentially impact mitochondrial respiration or lead to metabolic shifts.[16][17] |
| Induction of Oxidative Stress | Although alpha-keto acids are generally antioxidants, under specific and less understood circumstances, metabolic shifts could lead to an increase in reactive oxygen species (ROS). Inhibition of the enzyme that produces (S)-2-Acetolactate has been linked to oxidative stress.[18][19] |
Key Experimental Protocols
Protocol 1: Preparation of (S)-2-Acetolactate Stock Solution
-
Determine the appropriate solvent. Based on the manufacturer's instructions or literature, dissolve (S)-2-Acetolactate in a sterile, cell culture-grade solvent (e.g., DMSO, ethanol, or PBS).
-
Prepare a concentrated stock solution. Weigh the compound accurately and dissolve it in the chosen solvent to a high concentration (e.g., 100 mM).
-
Ensure complete dissolution. Gently vortex or sonicate if necessary to ensure the compound is fully dissolved.
-
Sterile filter. Pass the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot and store. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature (typically -20°C or -80°C).
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
-
Harvest cells: Following treatment, detach adherent cells using a gentle dissociation reagent or collect suspension cells.
-
Prepare cell suspension: Resuspend the cell pellet in a known volume of complete medium.
-
Stain with Trypan Blue: Mix a small volume of the cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue solution.
-
Incubate: Allow the mixture to sit for 1-2 minutes at room temperature.
-
Count cells: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate viability:
-
Percent Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizing Experimental Workflows and Pathways
References
- 1. P. aeruginosa Metabolome Database: (S)-2-Acetolactate (PAMDB000697) [pseudomonas.umaryland.edu]
- 2. Biosynthesis of 2-aceto-2-hydroxy acids: acetolactate synthases and acetohydroxyacid synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymdb.ca [ymdb.ca]
- 5. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate and related alpha-ketoacids protect mammalian cells in culture against hydrogen peroxide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpha-Ketoacids scavenge H2O2 in vitro and in vivo and reduce menadione-induced DNA injury and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protective effects of α-ketoacids against oxidative stress on rat spermatozoa in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Role of Branched-chain Amino Acid Metabolism in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial respiratory chain dysfunction alters ER sterol sensing and mevalonate pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palmitate Compromises C6 Astrocytic Cell Viability and Mitochondrial Function [mdpi.com]
- 18. Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Acetyllactic Acid Extraction from Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 2-acetyllactic acid extraction from cellular cultures. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 2-acetyllactic acid from cells?
A1: The primary methods for extracting small organic acids like 2-acetyllactic acid from microbial or mammalian cells include solvent extraction, aqueous two-phase extraction (ATPE), and solid-phase extraction (SPE).[1][2][3] Solvent extraction is widely used due to its simplicity and cost-effectiveness. ATPE offers a milder environment for extraction and can sometimes bypass the need for biomass removal.[1] SPE provides high selectivity and can yield cleaner extracts.[1][4]
Q2: How does the acetyl group in 2-acetyllactic acid affect the extraction process compared to lactic acid?
A2: The acetyl group increases the hydrophobicity of the 2-acetyllactic acid molecule compared to lactic acid. This change in polarity can influence the choice of extraction solvent. More hydrophobic solvents may be more efficient in extracting 2-acetyllactic acid. However, the fundamental principles of acid-base extraction, where pH adjustment is used to control the molecule's charge and solubility, remain crucial.[5][6][7]
Q3: What is the importance of pH during the extraction of 2-acetyllactic acid?
A3: pH is a critical parameter in the extraction of acidic compounds like 2-acetyllactic acid. To efficiently extract it into an organic solvent, the pH of the aqueous phase (the cell culture or lysate) should be adjusted to be below the pKa of 2-acetyllactic acid. This ensures the acid is in its protonated, uncharged form, making it more soluble in the organic solvent.[8][9] Conversely, to back-extract it into an aqueous phase, the pH should be raised above its pKa to deprotonate it into its charged, water-soluble salt form.
Q4: Can I store my cell pellets or supernatant before extraction? If so, under what conditions?
A4: Yes, samples can typically be stored to halt metabolic activity before extraction. For intracellular analysis, cell pellets should be rapidly quenched and stored at -80°C. The supernatant for extracellular analysis can also be stored at -80°C. It is crucial to minimize freeze-thaw cycles, as they can lead to cell lysis and degradation of target analytes. The stability of 2-acetyllactic acid under long-term storage should be empirically determined if it is a critical factor for the experiment.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the aqueous phase | Ensure the pH of the cell lysate or fermentation broth is adjusted to at least 2 pH units below the pKa of 2-acetyllactic acid before adding the organic solvent. Verify the pH of the aqueous layer after solvent addition, as some solvents can alter the pH.[8] |
| Suboptimal solvent selection | The polarity of the extraction solvent is critical. For the more hydrophobic 2-acetyllactic acid, consider solvents like ethyl acetate or methyl isobutyl ketone (MIBK). Perform small-scale pilot extractions with a panel of solvents to determine the most effective one for your specific matrix.[2] |
| Insufficient mixing/agitation | Ensure vigorous mixing of the aqueous and organic phases to maximize the surface area for mass transfer. Use a vortex mixer or shaker for a sufficient duration. However, overly aggressive shaking can lead to emulsion formation.[10] |
| Incomplete cell lysis | For intracellular extraction, ensure that the chosen cell lysis method (e.g., sonication, bead beating, chemical lysis) is effective for your specific cell type. Incomplete lysis will result in a significant portion of the analyte remaining within the cells. |
| Analyte degradation | 2-acetyllactic acid may be susceptible to degradation at extreme pH values or elevated temperatures. Perform extractions at room temperature or on ice, and minimize the time samples are held at harsh pH conditions. |
Sample Emulsion During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Steps |
| High concentration of lipids or proteins | Cell lysates and fermentation broths can contain high concentrations of molecules that act as surfactants, leading to emulsion formation.[11] |
| 1. Centrifugation: Centrifuge the emulsified sample at a higher speed and for a longer duration to help break the emulsion. | |
| 2. Salting out: Add a small amount of a neutral salt, such as sodium chloride or ammonium sulfate, to the aqueous phase. This increases the ionic strength and can help force the separation of the layers.[11][12] | |
| 3. Filtration: Pass the emulsified mixture through a bed of glass wool or a phase separation filter paper.[11] | |
| 4. Gentle mixing: In subsequent extractions, use gentle inversion or rocking instead of vigorous shaking to minimize emulsion formation.[11] | |
| Inappropriate solvent-to-aqueous phase ratio | Vary the ratio of organic solvent to the aqueous sample. Sometimes, a larger volume of the organic phase can help prevent or break emulsions. |
Issues in HPLC/GC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. pH of the mobile phase: For HPLC analysis of acidic compounds, the pH of the mobile phase should be buffered to be at least 2 pH units below the pKa of 2-acetyllactic acid to ensure it is in a single, protonated form. |
| 2. Column choice: Use a column specifically designed for organic acid analysis. For GC-MS, ensure proper derivatization to improve volatility and peak shape.[13] | |
| Co-elution with interfering compounds | 1. Optimize the analytical method: Adjust the mobile phase composition, gradient, or temperature program to improve the separation of 2-acetyllactic acid from other matrix components. |
| 2. Sample cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering compounds.[1] | |
| Low sensitivity | 1. Derivatization: For both HPLC and GC-MS, derivatization can be used to introduce a chromophore or a more easily ionizable group to enhance detection.[13] |
| 2. Detector selection: Ensure the detector is appropriate for the analyte. A UV detector set at a low wavelength (e.g., 210 nm) is common for organic acids in HPLC, but a mass spectrometer will offer higher sensitivity and selectivity.[14][15] |
Data Presentation: Comparison of Extraction Methods for Organic Acids
The following table summarizes the performance of different extraction methods for organic acids from cellular and fermentation samples, which can be used as a starting point for optimizing 2-acetyllactic acid extraction.
| Extraction Method | Principle | Typical Recovery Rate | Advantages | Disadvantages | References |
| Solvent Extraction | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | 45-90% | Simple, cost-effective, scalable. | Can be labor-intensive, may form emulsions, potential for analyte degradation with harsh solvents. | [2][3] |
| Aqueous Two-Phase Extraction (ATPE) | Partitioning of the analyte between two aqueous phases formed by mixing two incompatible polymers or a polymer and a salt. | 77-87% | Mild conditions, can bypass biomass removal, environmentally friendly. | Can be expensive due to the cost of polymers, may have lower selectivity. | [1] |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by washing and elution with a suitable solvent. | 84-100% | High selectivity, cleaner extracts, easily automated. | Higher cost per sample, requires method development for sorbent and solvent selection. | [1][3][4] |
Experimental Protocols
Detailed Methodology: Solvent Extraction of 2-Acetyllactic Acid from a Bacterial Culture
This protocol provides a general framework. Optimization of solvent choice, pH, and phase ratios is recommended for each specific application.
1. Sample Preparation: a. Centrifuge the bacterial culture (e.g., 10,000 x g for 10 minutes at 4°C) to separate the cell pellet from the supernatant. b. For extracellular analysis, carefully collect the supernatant. c. For intracellular analysis, wash the cell pellet with a cold buffer (e.g., PBS) and resuspend it in a known volume of lysis buffer.
2. Cell Lysis (for intracellular extraction): a. Lyse the cells using an appropriate method such as sonication on ice or bead beating. b. Centrifuge the lysate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to remove cell debris. Collect the clear lysate.
3. Acidification: a. Take a known volume of the supernatant or clear cell lysate. b. Adjust the pH to approximately 2.0 using a strong acid (e.g., 6M HCl). Monitor the pH carefully with a calibrated pH meter.
4. Liquid-Liquid Extraction: a. Transfer the acidified sample to a separatory funnel or a suitable extraction vial. b. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate). c. Shake vigorously for 1-2 minutes to ensure thorough mixing. Vent the vessel frequently to release any pressure buildup. d. Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide. e. Carefully collect the upper organic phase containing the extracted 2-acetyllactic acid. f. For improved recovery, repeat the extraction on the aqueous phase with a fresh portion of the organic solvent and combine the organic extracts.
5. Drying and Concentration: a. Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water. b. Decant or filter the dried extract. c. Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a low temperature to concentrate the sample.
6. Reconstitution and Analysis: a. Reconstitute the dried extract in a small, known volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization. b. The sample is now ready for chromatographic analysis.
Visualizations
Caption: Workflow for the extraction and analysis of 2-acetyllactic acid.
Caption: Decision tree for troubleshooting common extraction issues.
References
- 1. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream extraction process development for recovery of organic acids from a fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Acetyllactate | C5H7O4- | CID 13999769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Acetolactate | C5H8O4 | CID 22 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. - [ebi.ac.uk]
- 8. Efficient Recovery of Organic Acids From Fermentation Broth - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. CN101979368A - A method for salting out and extracting organic acids in fermentation broth - Google Patents [patents.google.com]
- 13. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pepolska.pl [pepolska.pl]
- 15. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
avoiding racemization of (S)-2-Acetolactate during derivatization
Welcome to the technical support center for handling (S)-2-Acetolactate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maintaining the stereochemical integrity of (S)-2-Acetolactate during derivatization procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism causing racemization of (S)-2-Acetolactate during derivatization?
A1: The primary mechanism for racemization of (S)-2-Acetolactate is keto-enol tautomerism. The chiral center of (S)-2-Acetolactate is the alpha-carbon (C2), which is positioned between a carbonyl group and a carboxyl group. Under either acid- or base-catalyzed conditions, this alpha-proton is labile and can be removed to form a planar enol or enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to the formation of both (S) and (R) enantiomers and thus, a racemic mixture.
Figure 1: Keto-enol tautomerism leading to racemization of (S)-2-Acetolactate.
Q2: Which experimental conditions are most likely to cause racemization of my sample?
A2: Racemization is highly sensitive to the reaction environment. Conditions that facilitate the formation of the enol intermediate will increase the risk. Key factors include pH, temperature, and reaction time. Strongly acidic or basic conditions, elevated temperatures, and prolonged reaction times significantly increase the likelihood of racemization.
Table 1: Influence of Experimental Parameters on Racemization Risk
| Parameter | Low Racemization Risk | High Racemization Risk | Rationale |
| pH | Neutral (pH 6-8) or mildly acidic | Strongly Acidic (pH < 4) or Basic (pH > 9) | Both acid and base catalyze enol formation. |
| Temperature | Sub-ambient (e.g., -20°C to 4°C) | Elevated (e.g., > 40°C) | Higher temperatures provide the activation energy needed for tautomerism. |
| Reaction Time | Minimized (< 1 hour) | Prolonged (> 2 hours) | Longer exposure to destabilizing conditions increases the extent of racemization. |
| Solvent | Aprotic (e.g., Dichloromethane, THF) | Protic (e.g., Methanol, Water) | Protic solvents can facilitate proton exchange, promoting tautomerism. |
| Catalysts | None or mild catalysts | Strong acids, bases, or certain metal ions | Catalysts can lower the energy barrier for enolization. |
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric purity detected after derivatization.
This is a common issue stemming from reaction conditions that are too harsh. The goal is to select a derivatization strategy that is both efficient and mild enough to preserve the stereocenter.
Logical Flow for Selecting a Derivatization Strategy:
Technical Support Center: (S)-α-Acetolactic Acid Stability in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-α-Acetolactic acid in acidic environments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S)-α-Acetolactic acid and why is its stability a concern?
(S)-α-Acetolactic acid is a chiral α-keto acid that serves as a key intermediate in the biosynthesis of branched-chain amino acids, such as valine and leucine.[1] Its inherent instability, particularly in acidic conditions, presents a significant challenge for researchers. The molecule readily undergoes spontaneous decarboxylation, leading to the formation of acetoin in anaerobic environments or diacetyl in the presence of oxygen.[2] This degradation can impact the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that influence the stability of (S)-α-Acetolactic acid?
The stability of (S)-α-Acetolactic acid is primarily affected by:
-
pH: Acidic conditions significantly accelerate the rate of decomposition.[2]
-
Temperature: Higher temperatures increase the rate of spontaneous decarboxylation.[2][3]
-
Oxygen: The presence of oxygen leads to the oxidative decarboxylation of (S)-α-Acetolactic acid to diacetyl.[2]
-
Metal Ions: Certain metal ions can catalyze the degradation of (S)-α-Acetolactic acid.
Q3: What are the main degradation products of (S)-α-Acetolactic acid in acidic conditions?
Under acidic conditions, (S)-α-Acetolactic acid primarily degrades into two main products through decarboxylation:
-
Acetoin: Formed through non-oxidative decarboxylation, which is favored in anaerobic (oxygen-free) conditions.
-
Diacetyl: Formed through oxidative decarboxylation, which occurs in the presence of oxygen.[2]
Q4: How can I minimize the degradation of (S)-α-Acetolactic acid during my experiments?
To minimize degradation, consider the following precautions:
-
Work at low temperatures: Perform experiments on ice or at refrigerated temperatures whenever possible.
-
Control the pH: Use buffers to maintain a pH as close to neutral as experimentally feasible. If acidic conditions are required, be aware of the increased instability.
-
Work under anaerobic conditions: If the formation of diacetyl is a concern, conduct experiments in an oxygen-free environment (e.g., using a glove box or by purging solutions with an inert gas like nitrogen or argon).
-
Use fresh solutions: Prepare solutions of (S)-α-Acetolactic acid immediately before use.
-
Chelating agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results | Degradation of (S)-α-Acetolactic acid during the experiment. | Prepare fresh solutions of (S)-α-Acetolactic acid for each experiment. Maintain a consistent and low temperature throughout the experimental procedure. Control the pH of your solutions with appropriate buffers. |
| Unexpected formation of diacetyl | Presence of oxygen in the reaction mixture. | De-gas all solutions and perform experiments under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield of desired product in a reaction involving (S)-α-Acetolactic acid | Spontaneous decarboxylation of the starting material. | Shorten reaction times as much as possible. Optimize reaction conditions to proceed at a lower temperature. |
| High background in analytical assays (e.g., Westerfeld assay) | Contamination of reagents with acetoin or diacetyl. Spontaneous degradation of (S)-α-Acetolactic acid in the sample before or during the assay. | Run appropriate blanks and controls. Keep samples on ice and analyze them as quickly as possible after preparation. |
Data Presentation: Stability of (S)-α-Acetolactic Acid
The following tables summarize the stability of (S)-α-Acetolactic acid under various conditions.
Table 1: Effect of Temperature on the Stability of α-Acetolactic Acid at pH 5.5
| Temperature (°C) | Remaining α-Acetolactic Acid after 6 hours (%) | Remaining α-Acetolactic Acid after 24 hours (%) |
| 20 | Not specified | ~80% |
| 30 | Not specified | ~60% |
| 40 | Not specified | 10.4 ± 0.1% |
| 50 | 23 ± 2% | 2.5 ± 0.4% |
Data extracted from a study by Dorau et al. (2019) where the initial concentration was approximately 83 mM.[3]
Table 2: Influence of pH on the Stability of α-Acetolactic Acid
| pH | Qualitative Stability | Notes |
| > 5.0 | Relatively more stable | The formation of α-acetolactate from pyruvate by some enzymes is observed at pH values above 5.[2] |
| 4.5 | Significantly less stable | The activity of some enzymes that produce α-acetolactate is very low at this pH, and the compound is prone to degradation.[2] |
| < 4.5 | Highly unstable | Acidic environments are known to accelerate the spontaneous decarboxylation process.[2] |
Experimental Protocols
Quantification of (S)-α-Acetolactic Acid using the Westerfeld Assay
This colorimetric method indirectly quantifies (S)-α-Acetolactic acid by first converting it to acetoin through acid-catalyzed decarboxylation, and then measuring the acetoin concentration.
Materials:
-
Sample containing (S)-α-Acetolactic acid
-
Sulfuric acid (H₂SO₄), concentrated
-
Creatine solution (0.5% w/v in water)
-
α-naphthol solution (5% w/v in 2.5 M NaOH, freshly prepared)
-
Acetoin standard solutions (for calibration curve)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
To 1.0 mL of the sample, add 0.1 mL of concentrated H₂SO₄.
-
Mix well and incubate at 60°C for 15 minutes to ensure complete decarboxylation of α-acetolactate to acetoin.
-
Cool the sample to room temperature.
-
-
Color Development:
-
Add 0.5 mL of the creatine solution to the sample.
-
Add 0.5 mL of the freshly prepared α-naphthol solution.
-
Mix thoroughly and incubate at room temperature for 30-60 minutes. A pink to reddish color will develop in the presence of acetoin.
-
-
Measurement:
-
Measure the absorbance of the solution at 530 nm using a spectrophotometer.
-
Use a blank solution (without acetoin) to zero the spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of acetoin.
-
Determine the concentration of acetoin in the sample by comparing its absorbance to the standard curve.
-
The calculated acetoin concentration corresponds to the initial concentration of (S)-α-Acetolactic acid in the sample.
-
Visualizations
Decomposition Pathways of (S)-α-Acetolactic Acid
The following diagrams illustrate the primary degradation pathways of (S)-α-Acetolactic acid.
Caption: Primary decomposition pathways of (S)-alpha-Acetolactic acid.
Experimental Workflow for Westerfeld Assay
This diagram outlines the key steps in the quantification of (S)-α-Acetolactic acid using the Westerfeld assay.
Caption: Step-by-step workflow for the Westerfeld assay.
References
Technical Support Center: Purification of Crude (S)-2-Acetolactate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (S)-2-Acetolactate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of (S)-2-Acetolactate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified (S)-2-Acetolactate | Degradation during purification: (S)-2-Acetolactate is unstable, especially in acidic conditions and at elevated temperatures, leading to decarboxylation to acetoin.[1][2] | - Maintain a pH between 5.5 and 7.0 throughout the purification process.[1][3] - Perform all purification steps at low temperatures (e.g., 4°C).[4] - Minimize the duration of each purification step. |
| Incomplete extraction: The distribution coefficient of (S)-2-Acetolactate in the chosen solvent system may be low. | - Perform multiple extractions with smaller volumes of the organic solvent. - Adjust the pH of the aqueous phase to just below the pKa of (S)-2-Acetolactate (pKa ≈ 3.45) to protonate it and increase its solubility in the organic phase, but be mindful of increased instability at lower pH.[1] - Consider using a different organic solvent with higher polarity. | |
| Poor binding or elution in ion exchange chromatography: The pH of the buffers may not be optimal for binding or elution. | - For anion exchange, ensure the loading buffer pH is at least 1-2 units above the pKa of (S)-2-Acetolactate to ensure it is deprotonated and binds to the resin. - For elution, use a salt gradient or a buffer with a pH closer to the pKa of (S)-2-Acetolactate. | |
| Contamination of Final Product with Acetoin | Degradation of (S)-2-Acetolactate: The primary degradation product of (S)-2-Acetolactate is acetoin.[2][5] | - Strictly adhere to low temperature and neutral pH conditions during all purification steps. - Process the crude product as quickly as possible. |
| Co-elution of Other Organic Acids | Similar chemical properties: Other organic acids produced during fermentation (e.g., lactic acid, acetic acid) have similar pKa values and polarities. | - Optimize the salt gradient in ion exchange chromatography for better resolution. - For HPLC, consider using a column with a different stationary phase or adjusting the mobile phase composition. |
| Formation of an Emulsion During Liquid-Liquid Extraction | Presence of surfactants or proteins in the crude mixture. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Centrifuge the mixture at a low speed to aid phase separation. - Filter the crude mixture through a bed of celite before extraction. |
| Failure to Crystallize | Presence of impurities: Impurities can inhibit crystal formation. | - Further purify the product using another chromatographic step. - Try different solvent systems for crystallization (e.g., ethyl acetate/hexane, acetone/water). - Use seeding with a small crystal of pure (S)-2-Acetolactate salt. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for the stability of (S)-2-Acetolactate during purification?
A1: The stability of (S)-2-Acetolactate is highly sensitive to pH and temperature. It is prone to spontaneous decarboxylation to form acetoin, a reaction that is accelerated in acidic environments and at higher temperatures.[1][2] Therefore, it is crucial to maintain a pH between 5.5 and 7.0 and a low temperature (ideally 4°C) throughout the entire purification process to minimize degradation and maximize yield.[1][4]
Q2: What are the common impurities found in crude (S)-2-Acetolactate from fermentation?
A2: Crude (S)-2-Acetolactate from fermentation broth typically contains a mixture of other organic acids such as lactic acid, acetic acid, and pyruvate, as well as residual sugars and components from the culture medium.[6] Proteins and other cellular debris will also be present and should be removed in the initial clarification steps.
Q3: Which chromatographic technique is most suitable for purifying (S)-2-Acetolactate?
A3: Ion exchange chromatography is a highly effective method for separating (S)-2-Acetolactate from other charged molecules, particularly other organic acids.[7][8][9] Since (S)-2-Acetolactate is an acid with a pKa of approximately 3.45, anion exchange chromatography is typically used.[1] The molecules are separated based on the strength of their interaction with the charged stationary phase, which can be modulated by changing the pH and salt concentration of the mobile phase.
Q4: Can liquid-liquid extraction be used for the purification of (S)-2-Acetolactate?
A4: Yes, liquid-liquid extraction can be a useful step, particularly for initial cleanup and concentration from the aqueous fermentation broth.[10][11] To effectively extract (S)-2-Acetolactate into an organic solvent, the aqueous phase should be acidified to a pH near or just below its pKa (around 3.45) to protonate the carboxylic acid group, thereby increasing its hydrophobicity.[1] However, due to the instability of the compound at low pH, this step must be performed quickly and at a low temperature.
Q5: What analytical methods are recommended for assessing the purity of (S)-2-Acetolactate?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for analyzing the purity of (S)-2-Acetolactate and quantifying impurities.[12][13] Gas chromatography (GC) can also be used, often after a derivatization step to increase the volatility of the analyte.[14] These methods can effectively separate (S)-2-Acetolactate from its degradation product, acetoin, and other organic acid impurities.
Experimental Protocols
General Workflow for Purification of (S)-2-Acetolactate
Caption: General workflow for the purification of (S)-2-Acetolactate.
Detailed Methodologies
1. Clarification of Crude Fermentation Broth
-
Objective: To remove cells, cellular debris, and other particulate matter.
-
Protocol:
-
Centrifuge the crude fermentation broth at 10,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.
-
2. Liquid-Liquid Extraction (Optional Initial Cleanup)
-
Objective: To concentrate the (S)-2-Acetolactate and remove water-soluble impurities.
-
Protocol:
-
Cool the clarified supernatant to 4°C.
-
Carefully adjust the pH of the supernatant to 3.5 with cold 1 M HCl while stirring.
-
Immediately extract the acidified supernatant with 3 equal volumes of cold ethyl acetate.
-
Pool the organic phases.
-
Back-extract the (S)-2-Acetolactate into a neutral aqueous solution by washing the combined organic phases with a cold buffer at pH 7.0 (e.g., potassium phosphate buffer).
-
3. Anion Exchange Chromatography
-
Objective: To separate (S)-2-Acetolactate from other organic acids and charged impurities.
-
Protocol:
-
Equilibrate a suitable anion exchange column (e.g., DEAE-Sepharose) with a starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) at 4°C.
-
Adjust the pH of the aqueous extract containing (S)-2-Acetolactate to 8.0 and load it onto the equilibrated column.
-
Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline to remove unbound impurities.
-
Elute the bound (S)-2-Acetolactate using a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer.
-
Collect fractions and analyze for the presence of (S)-2-Acetolactate using an appropriate analytical method (e.g., HPLC).
-
Signaling Pathway (Biosynthesis and Degradation)
Caption: Biosynthesis and degradation pathway of (S)-2-Acetolactate.
References
- 1. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Structure-Based Design of Acetolactate Synthase From Bacillus licheniformis Improved Protein Stability Under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Acetoin Toxicity and Adaptive Responses in an Acetoin-Producing Species, Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Acetic Acid Bacteria in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
- 8. purolite.com [purolite.com]
- 9. iajps.com [iajps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Overall analyses of the reactions catalyzed by acetohydroxyacid synthase/acetolactate synthase using a precolumn derivatization-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing (2S)- and (2R)-2-hydroxy-2-methyl-3-oxobutanoic acid activity
A comparative analysis of (2S)- and (2R)-2-hydroxy-2-methyl-3-oxobutanoic acid reveals distinct stereospecificity in their biological activities, particularly as substrates for enzymes in the branched-chain amino acid biosynthesis pathway. Experimental evidence demonstrates that enzymatic recognition and processing of these enantiomers are highly selective, leading to significant differences in their metabolic fates.
Quantitative Comparison of Enantiomer Activity
The differential activity of the (2S)- and (2R)-enantiomers has been characterized primarily through their interaction with two key enzymes: acetolactate synthase and acetolactate decarboxylase. The following table summarizes the available quantitative data on their activity.
| Enzyme | Organism | Substrate | Kinetic Parameter | Value | Reference |
| Reductoisomerase | Salmonella typhimurium | (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid | Activity | Active Substrate | [1] |
| Reductoisomerase | Salmonella typhimurium | (2R)-2-hydroxy-2-methyl-3-oxobutanoic acid | Activity | Inactive | [1] |
| Acetolactate Decarboxylase | Klebsiella aerogenes | This compound | Product | (R)-Acetoin | [2] |
| Acetolactate Decarboxylase | Klebsiella aerogenes | (2R)-2-hydroxy-2-methyl-3-oxobutanoic acid | Product | (R)-Acetoin (via rearrangement to (S)-enantiomer) | [2] |
Experimental Protocols
Enzymatic Assay for Reductoisomerase Activity
This protocol is designed to determine the substrate specificity of reductoisomerase for the (2S)- and (2R)-enantiomers of 2-hydroxy-2-methyl-3-oxobutanoic acid.
-
Enzyme Purification: Reductoisomerase is purified from Salmonella typhimurium cell lysates using standard chromatographic techniques to achieve high purity.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂ (10 mM), and NADPH (0.2 mM).
-
Substrate Addition: The (2S)- or (2R)-enantiomer of 2-hydroxy-2-methyl-3-oxobutanoic acid is added to the reaction mixture to a final concentration of 1 mM.
-
Initiation of Reaction: The reaction is initiated by the addition of the purified reductoisomerase enzyme.
-
Monitoring the Reaction: The reaction progress is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot. A significant decrease in absorbance in the presence of the (2S)-enantiomer and a lack of significant change in the presence of the (2R)-enantiomer indicates that only the (2S)-isomer is a substrate for the enzyme.[1]
Assay for Acetolactate Decarboxylase Activity and Stereochemistry
This protocol determines the stereochemical outcome of the decarboxylation of both enantiomers of 2-hydroxy-2-methyl-3-oxobutanoic acid by acetolactate decarboxylase.
-
Enzyme Source: Acetolactate decarboxylase is obtained from Klebsiella aerogenes.[3]
-
Incubation: The purified enzyme is incubated separately with the (2S)- and (2R)-enantiomers of 2-hydroxy-2-methyl-3-oxobutanoic acid in a buffered solution (e.g., 50 mM phosphate buffer, pH 6.0).
-
Product Analysis: The reaction products are analyzed using chiral gas chromatography or high-performance liquid chromatography (HPLC) to determine the stereochemistry of the resulting acetoin.
-
Mechanism Elucidation: The observation that both enantiomers yield (R)-acetoin, coupled with isotopic labeling studies, reveals that the (2R)-enantiomer undergoes an enzyme-catalyzed rearrangement to the (2S)-enantiomer prior to decarboxylation.[2]
Signaling Pathway and Experimental Workflow
The biological activity of these enantiomers is centered on the biosynthesis of the branched-chain amino acids valine and leucine. The (2S)-enantiomer is a key intermediate in this pathway.
Caption: Biosynthesis pathway of valine and the role of (2S)- and (2R)-2-hydroxy-2-methyl-3-oxobutanoic acid.
The experimental workflow to compare the activity of the two enantiomers typically involves separate assays for each enzyme, as detailed in the protocols above.
Caption: Experimental workflow for comparing the enzymatic activity of the (2S)- and (2R)-enantiomers.
References
- 1. Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid), and (2R)- and (2S)-α-acetohydroxybutyric acid (2-ethyl-2-hydroxy-3-oxobutanoic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Structure and mechanism of acetolactate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry of the decarboxylation of α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) by the acetolactate decarboxylase of Klebsiella aerogenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantification of (S)-2-Acetolactate: HPLC vs. GC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of (S)-2-Acetolactate, a key but unstable intermediate in the biosynthesis of branched-chain amino acids, presents a significant analytical challenge.[1] This guide provides a detailed comparison of two prominent analytical techniques for its quantification: an indirect High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization and a direct Gas Chromatography-Mass Spectrometry (GC-MS) method with a different derivatization agent.
(S)-2-Acetolactate's inherent instability necessitates analytical strategies that either convert it to a more stable compound for measurement or employ rapid derivatization and analysis.[2] This guide will delve into the experimental protocols, performance metrics, and workflows of both an indirect HPLC and a direct GC-MS approach, offering a comprehensive overview to aid in method selection for your research needs.
Method Comparison at a Glance
The choice between an indirect HPLC and a direct GC-MS method for (S)-2-Acetolactate quantification depends on several factors, including the desired level of specificity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of these two approaches, based on typical validation data for similar analytes.
| Parameter | Indirect HPLC with Derivatization | Direct GC-MS with Derivatization |
| Principle | Quantification of a stable derivative of a product of (S)-2-Acetolactate (e.g., acetoin) | Direct quantification of a stable derivative of (S)-2-Acetolactate |
| Linearity (R²) | ≥ 0.999 | ≥ 0.990 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Typically in the pg on-column range |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range | Typically in the pg on-column range |
Experimental Workflows
The analytical workflows for both methods involve several critical steps from sample preparation to data analysis. The following diagrams, generated using the DOT language, illustrate the logical flow of each procedure.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments in both the indirect HPLC and direct GC-MS methods.
Method 1: Indirect HPLC Quantification via Acetoin Derivatization
This method relies on the conversion of (S)-2-Acetolactate to the more stable product, acetoin, which is then derivatized for HPLC analysis.
1. Sample Preparation and Conversion:
-
Quench metabolic activity in the biological sample by flash-freezing in liquid nitrogen or adding a cold solvent (e.g., methanol/water mixture).
-
Extract metabolites using a suitable solvent system (e.g., perchloric acid extraction followed by neutralization).
-
To convert (S)-2-Acetolactate to acetoin, incubate the extract under conditions that promote decarboxylation (e.g., gentle heating). The specific conditions (temperature and time) should be optimized for complete conversion.
2. Pre-column Derivatization:
-
A common derivatizing agent for carbonyl compounds like acetoin is 2,4-dinitrophenylhydrazine (DNPH).[3]
-
Mix the sample extract containing acetoin with a solution of DNPH in an acidic medium (e.g., acetonitrile and sulfuric acid).
-
Allow the reaction to proceed at a controlled temperature for a specific duration to ensure complete derivatization.
3. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of an acid like phosphoric acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the DNPH derivative (e.g., 365 nm).
-
Quantification: Create a calibration curve using standards of acetoin that have undergone the same derivatization procedure.
Method 2: Direct GC-MS Quantification with ECF Derivatization
This method involves the direct derivatization of (S)-2-Acetolactate with ethyl chloroformate (ECF) followed by GC-MS analysis.
1. Sample Preparation:
-
Quench metabolic activity in the biological sample as described for the HPLC method.
-
Extract metabolites using a suitable solvent.
2. Direct Derivatization:
-
The derivatization is performed in an aqueous/organic biphasic system.
-
To the aqueous sample extract, add a solution of pyridine in ethanol, followed by the derivatizing agent, ethyl chloroformate (ECF).
-
Vigorously mix the reaction mixture to facilitate the derivatization of (S)-2-Acetolactate.
-
Extract the derivatized analytes into an organic solvent (e.g., chloroform).
3. GC-MS Analysis:
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to separate the derivatized compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting specific ions of the derivatized (S)-2-Acetolactate.
-
Quantification: Prepare a calibration curve using (S)-2-Acetolactate standards that have been subjected to the same derivatization and extraction procedure.
Biosynthesis Pathway of (S)-2-Acetolactate
(S)-2-Acetolactate is a crucial intermediate in the biosynthesis of the branched-chain amino acids valine and leucine.[4] The pathway begins with pyruvate and is catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5]
References
- 1. Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the acidic stability of Staphylococcus aureus α-acetolactate decarboxylase in Bacillus subtilis by changing basic residues to acidic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overall analyses of the reactions catalyzed by acetohydroxyacid synthase/acetolactate synthase using a precolumn derivatization-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P. aeruginosa Metabolome Database: (S)-2-Acetolactate (PAMDB000697) [pseudomonas.umaryland.edu]
- 5. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]
(S)-alpha-Acetolactic Acid in the Metabolic Landscape: A Comparative Guide to Key Keto Acids
For researchers, scientists, and drug development professionals, understanding the nuanced roles of various keto acids is paramount to unraveling complex metabolic pathways and identifying potential therapeutic targets. This guide provides an objective comparison of (S)-alpha-Acetolactic acid with other significant keto acids, supported by experimental data and detailed methodologies.
(S)-alpha-Acetolactic acid is a critical intermediate in the biosynthesis of branched-chain amino acids (BCAAs), specifically valine and leucine.[1] It is formed from the condensation of two pyruvate molecules by the enzyme acetolactate synthase.[1] While central to this anabolic pathway, its role is highly specific compared to other keto acids that function as major hubs in central carbon metabolism. This guide will explore these differences by comparing (S)-alpha-Acetolactic acid to pyruvate, alpha-ketoglutarate, alpha-ketobutyrate, and other branched-chain alpha-keto acids (BCKAs).
Comparative Analysis of Metabolic Roles
The metabolic significance of a keto acid is defined by the pathways it participates in, its precursors, and its metabolic fate. The following table summarizes these key features for (S)-alpha-Acetolactic acid and other major keto acids.
| Keto Acid | Molar Mass ( g/mol ) | Key Metabolic Pathway(s) | Precursor(s) | Key Metabolic Fate(s) |
| (S)-alpha-Acetolactic acid | 132.115 | Branched-Chain Amino Acid Biosynthesis | Pyruvate | Dihydroxy-isovalerate (precursor to Valine and Leucine), Acetoin |
| Pyruvic acid | 88.06 | Glycolysis, Gluconeogenesis, Citric Acid Cycle, Fermentation | Glucose, Alanine, Lactate | Acetyl-CoA, Lactate, Alanine, Oxaloacetate, Ethanol |
| Alpha-Ketoglutaric acid | 146.11 | Citric Acid Cycle, Amino Acid Metabolism, Nitrogen Transport | Isocitrate, Glutamate | Succinyl-CoA, Glutamate, Glutamine |
| Alpha-Ketobutyric acid | 102.09 | Amino Acid Metabolism (Threonine, Methionine) | Threonine, Methionine, Cystathionine | Propionyl-CoA |
| Branched-Chain Keto Acids (BCKAs) | Varies | Branched-Chain Amino Acid Catabolism | Leucine, Isoleucine, Valine | Acyl-CoA derivatives, leading to Acetyl-CoA or Succinyl-CoA |
In-Depth Metabolic Pathways and Significance
(S)-alpha-Acetolactic Acid: The BCAA Precursor
(S)-alpha-Acetolactic acid holds a unique position as a dedicated precursor for BCAA synthesis. Unlike keto acids central to energy metabolism, its primary role is anabolic. The formation of (S)-alpha-Acetolactic acid from two molecules of pyruvate is a committed step in this pathway.[1] It can also be decarboxylated to acetoin by α-acetolactate decarboxylase, a reaction of significance in fermentation processes.[1]
Pyruvic Acid: The Central Metabolic Hub
Pyruvic acid, or its conjugate base pyruvate, is arguably the most central keto acid in metabolism. It is the end-product of glycolysis and acts as a critical branch point.[2][3] In aerobic conditions, pyruvate is converted to acetyl-CoA to fuel the citric acid cycle.[4][5] Under anaerobic conditions, it is fermented to lactate or ethanol.[2][4] Furthermore, pyruvate can be converted to oxaloacetate to replenish Krebs cycle intermediates or serve as a starting point for gluconeogenesis, the synthesis of glucose.[2][4]
Alpha-Ketoglutarate: A Krebs Cycle Core and Nitrogen Shuttle
Alpha-ketoglutarate (AKG) is a key intermediate of the citric acid cycle, formed from the oxidative decarboxylation of isocitrate.[6][7] Beyond its role in energy production, AKG is crucial for nitrogen metabolism.[7] It can accept an amino group in transamination reactions to form the amino acid glutamate, thereby acting as a "nitrogen scavenger".[8] This makes AKG a central link between carbon and nitrogen metabolism, essential for amino acid synthesis and preventing ammonia toxicity.[8][9]
Alpha-Ketobutyrate and Branched-Chain Keto Acids (BCKAs)
Alpha-ketobutyrate is an intermediate in the catabolism of the amino acids threonine and methionine.[10][11] It is converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.[10] Studies have shown that high levels of α-ketobutyrate can inhibit pyruvate and fatty acid oxidation, suggesting a potential regulatory role in hepatic metabolism.[11][12]
Branched-chain keto acids (BCKAs) are produced from the transamination of the essential BCAAs: leucine, isoleucine, and valine.[13] This initial step of BCAA catabolism is reversible and occurs mainly in skeletal muscle.[14] The BCKAs are then transported to the liver for irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[13][14] Dysregulation of BCAA and BCKA metabolism is linked to metabolic disorders like insulin resistance and nonalcoholic fatty liver disease (NAFLD).[14][15]
Experimental Protocols for Keto Acid Analysis
The study of keto acids in metabolic research relies on robust and accurate analytical methods. The choice of method depends on the specific keto acid, the biological matrix, and the research question.
Spectrophotometric Assay for Enzyme Activity
This method is commonly used to determine the activity of enzymes that produce or consume keto acids. For example, the activity of acetolactate synthase (AHAS) or α-acetolactate decarboxylase can be measured using a colorimetric assay.
-
Principle: The product of the enzymatic reaction, or a derivative, reacts with a chemical agent to produce a colored compound, which is then quantified using a spectrophotometer. For (S)-alpha-Acetolactic acid, it is often decarboxylated to acetoin, which is then determined by the Voges-Proskauer reaction (Westerfeld method) involving creatine and α-naphthol.[16]
-
Protocol Outline (for α-acetolactate decarboxylase):
-
Reaction Mixture: Prepare a buffered solution (e.g., maleate buffer) containing a known concentration of the substrate, (S)-alpha-Acetolactic acid.
-
Enzyme Addition: Initiate the reaction by adding the enzyme extract (e.g., cell lysate). Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction, often by adding acid, which also facilitates the oxidative decarboxylation of any remaining α-acetolactate to diacetyl or acetoin.
-
Color Development: Add colorimetric reagents (e.g., α-naphthol and creatine) and incubate to allow for color development.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
-
Quantification: Determine the amount of product formed by comparing the absorbance to a standard curve generated with known concentrations of acetoin or diacetyl.[17]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying individual keto acids and other metabolites in a complex mixture, such as plasma, urine, or cell extracts.
-
Principle: The sample is passed through a column packed with a stationary phase. Different compounds in the sample interact differently with the stationary phase, causing them to separate as they are carried through the column by a liquid mobile phase. A detector at the end of the column measures the amount of each compound as it elutes.
-
Protocol Outline (for general keto acid analysis):
-
Sample Preparation: Deproteinize biological samples (e.g., using perchloric acid or ultrafiltration). The supernatant is collected for analysis.
-
Derivatization (Optional but common): To enhance detection, keto acids are often derivatized. A common agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the keto group to form a stable, UV-absorbing hydrazone.[18]
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). An appropriate mobile phase gradient (e.g., a mixture of acetonitrile and water with an acid like phosphoric acid) is used to elute the compounds.
-
Detection: Detect the derivatized keto acids using a UV-Vis detector at a specific wavelength (e.g., 360 nm for DNPH derivatives). Mass spectrometry (LC-MS) can also be used for more sensitive and specific detection.[19]
-
Quantification: Identify and quantify the keto acids by comparing their retention times and peak areas to those of known standards.[18]
-
Conclusion
(S)-alpha-Acetolactic acid and other keto acids are integral players in cellular metabolism, yet their roles are distinct. While pyruvate and alpha-ketoglutarate function as central hubs connecting major catabolic and anabolic pathways, (S)-alpha-Acetolactic acid serves a more specialized function as a dedicated intermediate in BCAA biosynthesis. Other keto acids, such as alpha-ketobutyrate and the BCKAs, are key products of amino acid catabolism whose dysregulation is increasingly implicated in metabolic diseases. A thorough understanding of these differences, supported by precise experimental methodologies, is crucial for advancing research in metabolism and developing novel therapeutic strategies for a range of human diseases.
References
- 1. Acetolactic acid - Wikipedia [en.wikipedia.org]
- 2. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]
- 8. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 10. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]
- 11. Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of α-ketobutyrate on the metabolism of pyruvate and palmitate in isolated rat hepatocytes [inis.iaea.org]
- 13. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 15. Altered branched-chain α-keto acid metabolism is a feature of NAFLD in individuals with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of products of acetohydroxy acid synthase by the colorimetric method, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Overall analyses of the reactions catalyzed by acetohydroxyacid synthase/acetolactate synthase using a precolumn derivatization-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Acetyllactic Acid Production in Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Acetyllactic Acid Levels and Methodologies for Quantification
This guide provides a comparative analysis of 2-acetyllactic acid (also known as α-acetolactate) production across different bacterial strains, with a focus on lactic acid bacteria (LAB) of industrial significance. 2-Acetyllactic acid is a pivotal metabolic intermediate in the biosynthesis of the flavor compounds diacetyl and acetoin, which are crucial for the sensory characteristics of many fermented foods, including dairy products. Understanding the variations in 2-acetyllactic acid production among different bacterial strains is essential for optimizing fermentation processes and for the metabolic engineering of strains with desired flavor profiles.
Quantitative Comparison of 2-Acetyllactic Acid Production
The following tables summarize the quantitative data on 2-acetyllactic acid production in different bacterial strains as reported in the scientific literature. The data highlights the significant variations in production levels, which are influenced by the bacterial species, strain, genetic modifications, and culture conditions.
| Bacterial Species | Strain | Key Genetic Characteristics | Culture Conditions | Max. 2-Acetyllactic Acid Conc. (mM) |
| Lactococcus lactis subsp. lactis bv. diacetylactis | Y8 (Parental) | Wild-type | Modified MRS, static | ~3.01[1] |
| Lactococcus lactis subsp. lactis bv. diacetylactis | MR3 (Parental) | Wild-type | Modified MRS, static | ~3.25[1] |
| Lactococcus lactis subsp. lactis bv. diacetylactis | NO8 (Parental) | Wild-type | Modified MRS, static | ~4.63[1] |
| Lactococcus lactis subsp. lactis bv. diacetylactis | MR3-T1 (Mutant) | α-acetolactate decarboxylase deficient, low lactate dehydrogenase | Milk, partial anaerobiosis | 8.4[1] |
| Lactococcus lactis subsp. lactis bv. diacetylactis | MR3-T5 (Mutant) | α-acetolactate decarboxylase deficient, low lactate dehydrogenase | Milk, partial anaerobiosis | 13.5[1] |
| Lactococcus lactis subsp. lactis bv. diacetylactis | MR3-T7 (Mutant) | α-acetolactate decarboxylase deficient, low lactate dehydrogenase | Milk, partial anaerobiosis | 10.0[1] |
| Lactobacillus rhamnosus | CNRZ 212 (Parental) | Wild-type | Milk, static | Not detected |
| Lactobacillus rhamnosus | 212M1 (Mutant) | α-acetolactate decarboxylase deficient | Milk, static | ~0.2 |
| Lactobacillus rhamnosus | 212M2 (Mutant) | α-acetolactate decarboxylase deficient | Milk, static | ~0.2 |
| Lactobacillus rhamnosus | F414 (Parental) | Wild-type | Milk, static | Not detected |
| Lactobacillus rhamnosus | F414M1 (Mutant) | α-acetolactate decarboxylase deficient | Milk, static | ~0.2 |
Metabolic Pathway of 2-Acetyllactic Acid Biosynthesis
The primary pathway for 2-acetyllactic acid production in lactic acid bacteria involves the condensation of two pyruvate molecules, a central intermediate of glycolysis. This reaction is catalyzed by the enzyme α-acetolactate synthase. The resulting 2-acetyllactic acid can then be either decarboxylated to acetoin by α-acetolactate decarboxylase or undergo oxidative decarboxylation to form diacetyl.
Biosynthesis of 2-acetyllactic acid from pyruvate and its conversion to acetoin and diacetyl.
Experimental Protocols
Accurate quantification of 2-acetyllactic acid is crucial for comparative studies. Below are detailed methodologies for two common analytical techniques.
Colorimetric Assay for α-Acetolactate Quantification
This method is based on the conversion of α-acetolactate to acetoin, which is then quantified colorimetrically.
Materials:
-
Culture supernatant
-
0.5 M HCl
-
Creatine solution (0.5% w/v)
-
α-naphthol solution (5% w/v in 2.5 M NaOH)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells and collect the supernatant.
-
Conversion to Acetoin: Mix 200 µL of the supernatant with 400 µL of 0.5 M HCl. Incubate the mixture at an elevated temperature (e.g., 44°C) for 30 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.
-
Color Development: Add 400 µL of deionized water, 1 mL of 0.5% creatine solution, and 1 mL of 5% α-naphthol solution to the sample. Incubate at room temperature (e.g., 20°C) for 60 minutes for color development.
-
Measurement: Measure the absorbance of the resulting colored complex at 525 nm using a spectrophotometer.
-
Quantification: Determine the concentration of α-acetolactate from a standard curve prepared using known concentrations of acetoin.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a highly sensitive and specific method for the simultaneous analysis of 2-acetyllactic acid, diacetyl, and acetoin.
Materials:
-
Culture supernatant
-
Internal standard (e.g., 2,3-butanediol)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-WAX)
Procedure:
-
Sample Preparation: To a known volume of culture supernatant, add a known amount of the internal standard.
-
Extraction: Perform a liquid-liquid extraction with ethyl acetate. The extraction should be carried out at a neutral pH to prevent the decomposition of α-acetolactate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: Inject an aliquot of the dried extract into the GC-MS system.
-
Quantification: Identify and quantify the analytes based on their retention times and mass spectra by comparing them to those of authentic standards. The concentration is calculated relative to the internal standard.
Workflow for the quantification of 2-acetyllactic acid using colorimetric and GC-MS methods.
Conclusion
The production of 2-acetyllactic acid varies significantly among different bacterial strains. As the data indicates, genetic modifications, such as the inactivation of the α-acetolactate decarboxylase gene, can lead to a substantial accumulation of this key metabolic intermediate. The choice of bacterial strain and the optimization of fermentation conditions are therefore critical for controlling the formation of important flavor compounds in fermented products. The provided experimental protocols offer reliable methods for the accurate quantification of 2-acetyllactic acid, enabling researchers to conduct robust comparative analyses and further explore the metabolic potential of diverse bacterial strains. While quantitative data for Lactococcus and Lactobacillus are available, further research is needed to quantify 2-acetyllactic acid production in other important lactic acid bacteria, such as Leuconostoc species, to gain a more comprehensive understanding of flavor formation in complex microbial ecosystems.
References
Comparison Guide: Cross-Reactivity of Antibodies Against (S)-2-Acetolactate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies targeting (S)-2-acetolactate, a key intermediate in the biosynthesis of branched-chain amino acids. Due to the limited availability of direct experimental data on anti-(S)-2-acetolactate antibody cross-reactivity with a wide range of analogs in the public domain, this guide focuses on the foundational concepts, experimental workflows, and hypothetical data to illustrate the key considerations for researchers in this field.
Principles of Antibody Cross-Reactivity with Small Molecules (Haptens)
(S)-2-Acetolactate is a small molecule, also known as a hapten. Haptens are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response. The specificity of the resulting antibodies is a critical parameter, and cross-reactivity occurs when an antibody raised against a specific antigen (in this case, (S)-2-acetolactate) also binds to other structurally similar molecules, known as analogs.[1][2] The degree of cross-reactivity is influenced by several factors:
-
Structural Similarity: The more structurally similar an analog is to the original hapten, the higher the likelihood of cross-reactivity.[1] Key functional groups and their spatial arrangement are critical for antibody recognition.
-
Hapten Presentation: The site on the hapten used for conjugation to the carrier protein can influence which parts of the molecule are most exposed to the immune system, thereby affecting the specificity of the resulting antibodies.
-
Antibody Affinity: High-affinity antibodies are generally more specific, but even they can exhibit cross-reactivity with closely related analogs.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for a monoclonal antibody raised against (S)-2-acetolactate. The cross-reactivity is determined using a competitive ELISA, where the concentration of the analog required to inhibit the binding of the antibody to the (S)-2-acetolactate-carrier conjugate by 50% (IC50) is compared to the IC50 of (S)-2-acetolactate itself.
Cross-Reactivity (%) = (IC50 of (S)-2-Acetolactate / IC50 of Analog) x 100
| Analog | Structure | Assumed IC50 (nM) | Cross-Reactivity (%) |
| (S)-2-Acetolactate | 10 | 100 | |
| (R)-2-Acetolactate | Stereoisomer | 500 | 2 |
| 2-Aceto-2-hydroxybutyrate | Ethyl group instead of methyl at C2 | 80 | 12.5 |
| Pyruvic acid | Precursor molecule | >10,000 | <0.1 |
| Lactic acid | Structurally related α-hydroxy acid | >10,000 | <0.1 |
Note: This data is illustrative and not based on published experimental results.
Experimental Protocols
Production of Anti-(S)-2-Acetolactate Antibodies
Since (S)-2-acetolactate is a hapten, it must be conjugated to a carrier protein to become immunogenic.
Methodology:
-
Hapten Synthesis and Activation: (S)-2-acetolactate is chemically modified to introduce a reactive group (e.g., a carboxyl or amino group) that can be used for conjugation. This is often achieved by introducing a spacer arm to minimize steric hindrance from the carrier protein.
-
Conjugation to Carrier Protein: The activated hapten is then covalently linked to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a suitable cross-linking agent (e.g., EDC/NHS chemistry).
-
Immunization: Laboratory animals (e.g., mice or rabbits) are immunized with the hapten-carrier conjugate. The immunization protocol typically involves an initial injection with complete Freund's adjuvant followed by several booster injections with incomplete Freund's adjuvant.
-
Antibody Production and Purification:
-
Polyclonal Antibodies: Blood is collected from the immunized animals, and the polyclonal antibodies are purified from the serum, typically using affinity chromatography.
-
Monoclonal Antibodies: Spleen cells from an immunized mouse are fused with myeloma cells to create hybridomas. These hybridomas are then screened to identify clones that produce antibodies with high affinity and specificity for (S)-2-acetolactate.[3]
-
Assessment of Cross-Reactivity by Competitive ELISA
A competitive ELISA is a common method for determining the specificity of antibodies against small molecules.[4][5]
Methodology:
-
Coating: A microtiter plate is coated with a conjugate of (S)-2-acetolactate and a protein (this can be the same or a different carrier protein than used for immunization).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS) to prevent non-specific binding.
-
Competition: A fixed concentration of the anti-(S)-2-acetolactate antibody is pre-incubated with varying concentrations of the free (S)-2-acetolactate (as the standard) or its analogs.
-
Incubation: The antibody-hapten/analog mixtures are then added to the coated plate and incubated. The free hapten/analog in the solution will compete with the immobilized hapten for binding to the antibody.
-
Detection: The plate is washed to remove unbound antibodies. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: After another washing step, a substrate for the enzyme is added, which results in a color change.
-
Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free hapten/analog in the sample.
-
Data Analysis: The IC50 values for (S)-2-acetolactate and each analog are determined from the resulting dose-response curves. The percent cross-reactivity is then calculated.
Visualizations
Caption: Hapten-Carrier Conjugation Workflow.
Caption: Competitive ELISA Workflow.
Caption: (S)-2-Acetolactate in Amino Acid Biosynthesis.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 3. Production and characterization of monoclonal antibody against Saffron pollen profilin, Cro s 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Competitive Enzyme-Linked Immunosorbent Assay for Measuring the Levels of Serum Antibody to Haemophilus influenzae Type b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive ELISA for the Detection of Serum Antibodies Specific for Middle East Respiratory Syndrome Coronavirus (MERS-CoV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of Synthesized (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid by NMR: A Comparative Guide
Data Presentation: Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid and compare them with experimental data for its methyl ester and a structurally similar analog. Data for a common starting material, pyruvic acid, is also included to aid in the identification of potential unreacted precursors.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | -CH₃ (acetyl) | -CH₃ (at C2) | -OH (hydroxyl) | -OH (carboxylic) | Solvent |
| This compound (Predicted) | ~2.2-2.4 (s) | ~1.5-1.7 (s) | Broad (variable) | Broad (variable, >10) | CDCl₃/DMSO-d₆ |
| Methyl 2-hydroxy-2-methyl-3-oxobutanoate[1] | 2.26 (s) | 1.57 (s) | 4.22 (s) | N/A (-OCH₃ at 3.77) | CDCl₃ |
| 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid (diastereomers) | N/A | 1.43 (s) / 1.50 (s) | Broad | N/A | CDCl₃ |
| Pyruvic acid | 2.36 (s) | N/A | N/A | Broad (variable) | D₂O |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C =O (ketone) | C -OH (C2) | C OOH (C1) | -C H₃ (acetyl) | -C H₃ (at C2) | Solvent |
| This compound (Predicted) | ~205-210 | ~75-80 | ~175-180 | ~25-30 | ~20-25 | CDCl₃/DMSO-d₆ |
| Methyl 2-hydroxy-2-methyl-3-oxobutanoate[1] | 205.0 | 81.1 | 171.6 (ester) | 24.3 | 22.0 | CDCl₃ |
| 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid (major diastereomer) | 202.7 | 74.2 | 175.9 | N/A | 24.1 | CDCl₃ |
| Pyruvic acid (oxo form) | ~200 | N/A | ~170 | ~29 | N/A | Aqueous |
Experimental Protocols
Synthesis of this compound
A potential synthetic route involves the oxidation of 2,3-dihydroxy-2-methylbutanoic acid or the direct synthesis from pyruvic acid.[2] Given the biological relevance of (S)-α-acetolactic acid, enzymatic synthesis is also a common approach. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion and minimize the presence of starting materials in the final product.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dried synthesized product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts, particularly of the hydroxyl protons. For observing the carboxylic acid and hydroxyl protons, aprotic solvents like CDCl₃ or DMSO-d₆ are preferable. In D₂O, these protons will exchange with deuterium and the signals will disappear.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the identity of the synthesized compound and a conceptual signaling pathway involving the target molecule.
Caption: Workflow for NMR-based identity confirmation.
Caption: Biosynthetic pathway involving the target compound.
Interpretation and Comparison
When analyzing the NMR spectra of the synthesized product, the following points should be considered for identity confirmation:
-
¹H NMR Spectrum:
-
Singlets for Methyl Groups: The spectrum of pure this compound should exhibit two distinct singlets in the aliphatic region. The singlet for the acetyl methyl protons (-COCH₃) is expected to be further downfield (around 2.2-2.4 ppm) due to the deshielding effect of the adjacent carbonyl group, compared to the methyl group at the C2 position (around 1.5-1.7 ppm).
-
Absence of Splitting: The lack of adjacent protons for both methyl groups should result in sharp singlets. Any observed splitting could indicate the presence of impurities.
-
Hydroxyl Protons: The signals for the carboxylic acid and tertiary alcohol protons will be broad and their chemical shifts will be highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton is expected at a significantly downfield position (>10 ppm). These signals will disappear upon D₂O exchange.
-
Comparison with Analogs: The chemical shifts of the methyl groups in the synthesized compound should be comparable to those observed for methyl 2-hydroxy-2-methyl-3-oxobutanoate, keeping in mind the slight shielding effect of the carboxylic acid compared to the methyl ester.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl (C3) should appear at a more downfield position (around 205-210 ppm) than the carboxylic acid carbonyl (C1) (around 175-180 ppm).
-
Quaternary Carbon: The carbon bearing the hydroxyl and methyl groups (C2) is expected in the range of 75-80 ppm.
-
Methyl Carbons: The two methyl carbons should appear in the upfield region of the spectrum (around 20-30 ppm).
-
Comparison with Analogs: The chemical shifts of the carbon atoms in the synthesized product should align with the trends observed in the spectra of its methyl ester and the dimethylated analog.
-
-
Identifying Impurities:
-
Unreacted Pyruvic Acid: The presence of a singlet around 2.36 ppm in the ¹H NMR and signals around 200 ppm and 170 ppm in the ¹³C NMR could indicate residual pyruvic acid.
-
Other Byproducts: Depending on the synthetic route, other byproducts may be present. Careful analysis of any unexpected signals and comparison with spectra of potential side products is necessary.
-
By following this comparative guide, researchers can systematically analyze the NMR data of their synthesized this compound to confidently confirm its identity, even in the absence of a direct reference spectrum. This rigorous approach to structural elucidation is fundamental to ensuring the quality and reliability of scientific research and development.
References
Uncharted Territory: The Biological Activity of (S)-2-Acetolactate Esters Remains a Scientific Frontier
A comprehensive review of current scientific literature reveals a significant gap in our understanding of the biological activities of (S)-2-Acetolactate esters. While the parent molecule, (S)-2-Acetolactate, is a well-documented intermediate in the biosynthesis of branched-chain amino acids, direct comparative studies on the biological effects of its ester derivatives are not publicly available. This absence of data precludes a direct, evidence-based comparison of their respective biological activities.
(S)-2-Acetolactate is a crucial metabolic intermediate found in plants, bacteria, and fungi. It serves as a precursor in the biosynthesis of essential amino acids, namely valine, leucine, and isoleucine.[1][2][3] This pathway is a key target for various herbicides, which act by inhibiting acetolactate synthase (ALS), the enzyme responsible for the formation of (S)-2-Acetolactate.[4][5] The disruption of this pathway leads to a deficiency in essential amino acids, ultimately resulting in plant death.
While specific data on (S)-2-Acetolactate esters is lacking, the broader class of esters exhibits a wide range of biological activities. Scientific investigations into various ester compounds have revealed potential antimicrobial, and cytotoxic effects. For instance, certain keto esters have demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungal strains.[6] Similarly, esters of polyhydric alcohols have shown inhibitory effects on Gram-positive organisms.[7] However, it is crucial to note that these findings are not directly transferable to the esters of (S)-2-Acetolactate, as the biological activity of an ester is highly dependent on its specific chemical structure.
The process of esterification can significantly alter the physicochemical properties of a parent molecule, such as its lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This principle is often exploited in drug development through the creation of prodrugs, where an active molecule is chemically modified into an ester to enhance its delivery or targeting.[8][9] Theoretically, esterification of (S)-2-Acetolactate could modulate its biological activity, potentially leading to novel pharmacological effects.
Future Directions: A Proposed Research Workflow
To address the current knowledge gap, a systematic investigation into the biological activities of (S)-2-Acetolactate and its esters is required. A hypothetical experimental workflow for such a comparative study is outlined below.
Figure 1. A proposed workflow for the comparative biological evaluation of (S)-2-Acetolactate and its esters.
Experimental Protocols
Should such a research endeavor be undertaken, the following experimental protocols would be fundamental:
1. Synthesis and Characterization of (S)-2-Acetolactate Esters:
-
General Esterification Procedure: (S)-2-Acetolactate would be reacted with the corresponding alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) or using a coupling agent (e.g., DCC/DMAP). The reaction progress would be monitored by thin-layer chromatography.
-
Purification: The crude product would be purified using column chromatography on silica gel.
-
Structural Verification: The identity and purity of the synthesized esters would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.
2. Antimicrobial Activity Assays:
-
Minimum Inhibitory Concentration (MIC): A broth microdilution method would be used to determine the lowest concentration of each compound that inhibits the visible growth of various bacterial and fungal strains.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following the MIC assay, aliquots from wells showing no growth would be plated on agar to determine the lowest concentration that results in microbial death.
3. Cytotoxicity Assays:
-
MTT Assay: Human cancer cell lines and normal cell lines would be treated with varying concentrations of the test compounds for a specified period. The cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
4. Enzyme Inhibition Assays:
-
Acetolactate Synthase (ALS) Inhibition: The inhibitory activity of the compounds against ALS would be determined by measuring the rate of acetolactate formation in the presence and absence of the test compounds.
Conclusion
References
- 1. P. aeruginosa Metabolome Database: (S)-2-Acetolactate (PAMDB000697) [pseudomonas.umaryland.edu]
- 2. (S)-2-Acetolactate [morf-db.org]
- 3. Human Metabolome Database: Showing metabocard for (S)-2-Acetolactate (HMDB0006855) [hmdb.ca]
- 4. Acetohydroxyacid synthase: a target for antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Action of Esters of Polyhydric Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic prodrug design enables biocatalytic activation in mice to elicit tumor growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrugs in Cardiovascular Therapy [mdpi.com]
A Researcher's Guide to Selecting Chiral Columns for the Separation of 2-Acetyllactic Acid Isomers
For scientists and professionals in drug development and research, the successful separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. This guide provides a comparative overview of chiral columns suitable for the separation of 2-acetyllactic acid isomers, a small, polar organic acid. Due to a lack of direct comparative studies for 2-acetyllactic acid, this guide leverages data from the separation of the structurally similar compound, lactic acid, and established principles of chiral chromatography to inform column selection.
Understanding the Analyte: 2-Acetyllactic Acid
2-Acetyllactic acid possesses a carboxylic acid group and a ketone, both of which can participate in interactions with a chiral stationary phase (CSP). The presence of the acetyl group, as compared to the hydroxyl group in lactic acid, introduces different steric and electronic properties that will influence the chiral recognition mechanism. Successful separation will depend on exploiting these differences through interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Based on the successful separation of lactic acid and other small polar acidic compounds, several types of CSPs are recommended for initial screening.
| Chiral Stationary Phase (CSP) Type | Commercial Examples | Principle of Separation | Potential for 2-Acetyllactic Acid Separation |
| Polysaccharide-based (Amylose or Cellulose Derivatives) | Chiralpak® IA, Chiralpak® AD, Chiralcel® OD | Based on the formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[1] | High. These are versatile phases. The 2-nitrobenzyl ester derivative of lactic acid has been successfully separated on Chiralpak® IA, suggesting that derivatization could be a viable strategy for 2-acetyllactic acid as well.[2][3] |
| Macrocyclic Glycopeptides (Teicoplanin, Vancomycin-based) | Astec® CHIROBIOTIC® T, Astec® CHIROBIOTIC® V | Utilizes a combination of ionic interactions (with the peptide backbone), hydrogen bonding, and inclusion in the macrocyclic cavity.[4][5] | High. Teicoplanin-based columns have shown excellent results for the direct separation of lactic acid enantiomers in reversed-phase mode.[4][6] The ionic and hydrogen bonding capabilities are well-suited for the acidic nature of 2-acetyllactic acid. |
| Anion-Exchangers | CHIRALPAK® QN-AX, CHIRALPAK® QD-AX | Based on the ionic exchange between the protonated tertiary nitrogen of the chiral selector (derived from quinine or quinidine) and the anionic analyte.[7] | Good. These columns are specifically designed for acidic compounds and have demonstrated remarkable performance in resolving a wide variety of acids.[7] |
| Protein-based | CHIRAL-AGP, CHIRAL-HSA | Mimics biological interactions, relying on a combination of ionic, hydrophobic, and hydrogen bonding interactions with the protein structure.[8][9] | Moderate to Good. CHIRAL-AGP has broad applicability for acids.[8][9] The complex interaction mechanisms may provide unique selectivity for 2-acetyllactic acid. |
Experimental Protocols
The following are detailed starting protocols for method development, based on successful separations of lactic acid. Optimization will be necessary for 2-acetyllactic acid.
Protocol 1: Direct Separation on a Macrocyclic Glycopeptide Column
This protocol is adapted from the separation of lactic acid on a teicoplanin-based CSP.[4][6]
-
Column: Astec® CHIROBIOTIC® T or similar teicoplanin-based column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic modifier and an aqueous buffer. A good starting point is Acetonitrile/0.03 M Ammonium Acetate (85:15, v/v).[4]
-
Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates to maximize interaction time with the CSP.[10]
-
Temperature: 25 °C. Temperature can be varied (e.g., 5 °C to 45 °C) to influence selectivity; lower temperatures often increase resolution.[4][10]
-
Detection: UV at 210 nm.
-
Injection Volume: 5 - 20 µL.
Protocol 2: Separation of a Derivative on a Polysaccharide-based Column
This protocol is based on the separation of a 2-nitrobenzyl lactate derivative.[2] Derivatization of the carboxylic acid may be necessary if direct separation is unsuccessful.
-
Derivatization Step: React 2-acetyllactic acid with a suitable agent to form an ester (e.g., 2-nitrobenzyl bromide) to introduce a chromophore and alter its interaction with the CSP.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Normal-phase, such as a mixture of n-hexane and 2-propanol. A typical starting point is 90:10 (v/v). The ratio can be adjusted to optimize retention and resolution.
-
Flow Rate: 0.5 mL/min.[2]
-
Temperature: Room temperature.
-
Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm for the 2-nitrobenzyl derivative).[2]
-
Injection Volume: 5 - 20 µL.
Logical Workflow for Method Development
The following diagram illustrates a systematic approach to developing a chiral separation method for 2-acetyllactic acid.
Caption: Workflow for Chiral Method Development.
Conclusion
While direct comparative data for the separation of 2-acetyllactic acid isomers is limited, a logical and effective method development strategy can be devised. Initial screening should focus on macrocyclic glycopeptide and anion-exchange columns for direct injection. If these approaches are unsuccessful, derivatization of the carboxylic acid followed by separation on a polysaccharide-based column is a highly promising alternative. Systematic optimization of the mobile phase, flow rate, and temperature is crucial for achieving baseline resolution. This guide provides the necessary framework and starting points for researchers to successfully develop a robust chiral separation method for 2-acetyllactic acid.
References
- 1. chiraltech.com [chiraltech.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromtech.net.au [chromtech.net.au]
- 9. ChromTech and Daicel HPLC columns [hplc.eu]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to Alternative Precursors for Valine and Leucine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative versus conventional precursors for the biosynthesis of the essential amino acids valine and leucine. We delve into the distinct metabolic pathways, present available performance data, and provide detailed experimental protocols for key analytical methods. This information is intended to assist researchers in exploring novel production strategies and metabolic engineering targets.
Introduction: Beyond Central Carbon Metabolism
Traditionally, industrial production of valine and leucine relies on microbial fermentation using glucose as the primary carbon source. In organisms like Escherichia coli and Corynebacterium glutamicum, these branched-chain amino acids are synthesized from pyruvate, a key intermediate of glycolysis. However, research has unveiled alternative biosynthetic routes in certain anaerobic bacteria that utilize short-chain fatty acids, specifically isobutyrate and isovalerate, as direct precursors for valine and leucine, respectively. These alternative pathways offer intriguing possibilities for utilizing different feedstocks and potentially bypassing certain regulatory bottlenecks inherent in the central metabolic pathways.
Comparative Analysis of Biosynthetic Pathways and Performance
This section compares the biosynthesis of valine and leucine from the conventional precursor, pyruvate (derived from glucose), and the alternative precursors, isobutyrate and isovalerate.
Valine Biosynthesis: Pyruvate vs. Isobutyrate
The conventional pathway to valine begins with the condensation of two pyruvate molecules. In contrast, certain anaerobic bacteria can synthesize valine through the reductive carboxylation of isobutyrate.
Table 1: Comparison of Valine Biosynthesis Precursors
| Feature | Conventional Precursor: Pyruvate (from Glucose) | Alternative Precursor: Isobutyrate |
| Starting Metabolite | Pyruvate | Isobutyrate |
| Key Enzymatic Step | Condensation of two pyruvate molecules by acetolactate synthase. | Reductive carboxylation of isobutyryl-CoA.[1][2] |
| Organisms | Widespread in bacteria, archaea, fungi, and plants.[3] | Documented in anaerobic bacteria such as Peptostreptococcus elsdenii and Bacteroides ruminicola.[1][2] |
| Quantitative Data | Titer: High titers (e.g., >100 g/L) have been achieved in metabolically engineered E. coli and C. glutamicum. | Quantitative production data (titer, yield, productivity) from isobutyrate as the primary feedstock is not extensively reported in recent literature. Early studies focused on pathway elucidation using radiolabeling.[1][2] |
| Yield | Theoretical maximum yield from glucose is approximately 0.78 g/g. High experimental yields have been reported in optimized strains. | Molar yield from isobutyrate is theoretically high due to direct incorporation of the carbon skeleton. However, specific yield data from fermentation is limited. |
| Productivity | High productivities have been achieved through process optimization in fed-batch fermentations. | Productivity data is not readily available. |
Leucine Biosynthesis: α-Ketoisovalerate vs. Isovalerate
The standard biosynthesis of leucine starts from α-ketoisovalerate, an intermediate in the valine biosynthesis pathway. The alternative pathway involves the carboxylation of isovalerate.
Table 2: Comparison of Leucine Biosynthesis Precursors
| Feature | Conventional Precursor: α-Ketoisovalerate (from Glucose) | Alternative Precursor: Isovalerate |
| Starting Metabolite | α-Ketoisovalerate (derived from pyruvate) | Isovalerate |
| Key Enzymatic Step | Condensation of α-ketoisovalerate with acetyl-CoA by α-isopropylmalate synthase. | Carboxylation of the isovalerate carbon skeleton.[4][5] |
| Organisms | Widespread in bacteria, archaea, fungi, and plants. | Documented in anaerobic rumen bacteria such as Bacteroides ruminicola and Peptostreptococcus elsdenii.[4][5] |
| Quantitative Data | Titer: Significant titers have been achieved in engineered microbial hosts. | As with isobutyrate, quantitative production data for leucine from isovalerate is scarce in recent literature. Early studies demonstrated the pathway's existence.[4][5] |
| Yield | Dependent on the efficiency of both valine and leucine biosynthetic pathways from glucose. | Direct incorporation of the isovalerate backbone suggests a potentially high molar yield. Specific data is lacking. |
| Productivity | High productivity is achievable in optimized fermentation processes. | Productivity data is not available. |
Signaling Pathways and Biosynthetic Schematics
Conventional Biosynthesis of Valine and Leucine from Pyruvate
The conventional pathways for valine and leucine biosynthesis are initiated from pyruvate and are interconnected.
Alternative Biosynthesis of Valine from Isobutyrate
This pathway demonstrates the direct conversion of isobutyrate to a key intermediate in valine synthesis.
Alternative Biosynthesis of Leucine from Isovalerate
Similar to the alternative valine pathway, this route shows the direct carboxylation of isovalerate to form a leucine precursor.
Experimental Protocols
General Protocol for ¹⁴C-Labeling to Trace Alternative Precursor Incorporation
This protocol is adapted from studies on valine and leucine biosynthesis in anaerobic bacteria and is designed to qualitatively and quantitatively assess the incorporation of labeled precursors into amino acids.[1][4]
Objective: To determine if a microorganism can synthesize valine from ¹⁴C-labeled isobutyrate or leucine from ¹⁴C-labeled isovalerate.
Materials:
-
Anaerobic growth medium specific to the microorganism.
-
[1-¹⁴C]isobutyrate or [1-¹⁴C]isovalerate.
-
Actively growing culture of the test microorganism (e.g., Peptostreptococcus elsdenii, Bacteroides ruminicola).
-
Trichloroacetic acid (TCA).
-
Apparatus for anaerobic culture.
-
Scintillation counter and vials.
-
Chromatography system for amino acid separation (e.g., paper chromatography, HPLC).
Procedure:
-
Culture Preparation: Grow the microorganism in an appropriate anaerobic medium to the mid-logarithmic phase.
-
Inoculation and Labeling: In an anaerobic environment, inoculate a fresh tube of medium containing a known concentration of the non-labeled precursor (isobutyrate or isovalerate) with the active culture. Add the ¹⁴C-labeled precursor at a known specific activity.
-
Incubation: Incubate the culture under optimal growth conditions for a specified period.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Wash the cell pellet to remove any unincorporated label. Lyse the cells to release intracellular proteins.
-
Protein Precipitation and Hydrolysis: Precipitate the protein from the cell lysate using cold TCA. Hydrolyze the protein pellet to its constituent amino acids.
-
Amino Acid Separation: Separate the amino acids from the protein hydrolysate using a suitable chromatography method.
-
Quantification and Radioactivity Measurement: Quantify the amount of each amino acid. Measure the radioactivity associated with the valine or leucine fraction using a scintillation counter.
-
Data Analysis: Calculate the specific activity of valine or leucine to determine the extent of incorporation of the labeled precursor.
Quantification of Valine and Leucine in Fermentation Broth by HPLC
This protocol provides a general method for the quantitative analysis of valine and leucine in fermentation samples.
Objective: To accurately measure the concentration of valine and leucine in a fermentation broth.
Materials:
-
Fermentation broth sample.
-
Valine and Leucine analytical standards.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, fluorescence, or mass spectrometer).
-
Reversed-phase C18 column.
-
Mobile phase (e.g., phosphate buffer and acetonitrile).
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection or phenylisothiocyanate (PITC) for UV detection), if required by the detection method.
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and other solids.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample as necessary to fall within the linear range of the standard curve.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of valine and leucine of known concentrations.
-
-
Derivatization (if applicable):
-
Mix the samples and standards with the derivatization agent according to the manufacturer's protocol.
-
-
HPLC Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Run the appropriate gradient method to separate the amino acids.
-
Detect the amino acids using the chosen detector.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of valine and leucine in the samples by interpolating their peak areas on the standard curve.
-
Conclusion
The biosynthesis of valine and leucine from the alternative precursors isobutyrate and isovalerate presents a scientifically interesting alternative to the conventional glucose-based pathways. These pathways, primarily observed in anaerobic bacteria, offer a more direct route to the final amino acid products. However, the current body of literature lacks the extensive quantitative data on production metrics (titer, yield, and productivity) that is available for the highly optimized processes using conventional precursors in industrial microorganisms like E. coli and C. glutamicum.
For researchers and drug development professionals, these alternative pathways represent a promising area for further investigation. Future metabolic engineering efforts could focus on introducing and optimizing these pathways in robust industrial hosts. Such endeavors could potentially lead to the development of novel fermentation processes that can utilize a broader range of feedstocks and may offer advantages in terms of carbon conservation and pathway regulation. Further research is required to fully assess the industrial viability of these alternative biosynthetic routes.
References
- 1. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 2. [PDF] HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of (S)-alpha-Acetolactic Acid: Biocatalysis vs. Chemical Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. (S)-alpha-Acetolactic acid, a key chiral intermediate in various biosynthetic pathways, presents a compelling case study in comparing the efficacy of different synthetic strategies. This guide provides an objective comparison of the predominant biosynthetic route and potential chemical synthesis methodologies, supported by available experimental data and detailed protocols.
Executive Summary
The synthesis of (S)-alpha-Acetolactic acid is dominated by a highly efficient and stereospecific biosynthetic approach utilizing whole-cell biocatalysis. This method leverages the enzyme acetolactate synthase (ALS) to achieve high titers and yields of the desired (S)-enantiomer. In contrast, specific, high-efficacy chemical synthesis routes for the enantiomerically pure (S)-form are not well-documented in publicly available literature, highlighting a significant gap in current synthetic chemistry. This guide will delve into the specifics of the established biocatalytic method and discuss the general principles that would apply to a potential asymmetric chemical synthesis, providing a framework for evaluating future developments in the field.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the synthesis of (S)-alpha-Acetolactic acid via whole-cell biocatalysis. Data for a specific, efficient chemical synthesis of the (S)-enantiomer is not currently available in the reviewed literature to provide a direct quantitative comparison.
| Metric | Biosynthesis (Whole-Cell Biocatalysis) | Chemical Synthesis |
| Product Titer | Up to 172 ± 2 mM[1] | Data not available |
| Yield | 76 - 80%[1] | Data not available |
| Purity (Enantiomeric Excess) | Highly stereospecific for (S)-enantiomer | Data not available |
| Reaction Time | Optimal at ~30 hours[1] | Data not available |
| Key Reagents | Genetically modified Lactococcus lactis, Pyruvate, Glucose/Lactose | Data not available |
| Reaction Conditions | pH 5.5, 20°C, Anaerobic[1] | Data not available |
| Scalability | Demonstrated at laboratory scale | Data not available |
Biosynthetic Route: Whole-Cell Catalysis with Lactococcus lactis
The most effective and well-documented method for producing (S)-alpha-Acetolactic acid is through whole-cell biocatalysis using a metabolically engineered strain of the bacterium Lactococcus lactis. This process leverages the innate enzymatic machinery of the cell to perform a highly selective synthesis.
Signaling Pathway and Experimental Workflow
The core of this biosynthetic route is the enzymatic condensation of two pyruvate molecules, catalyzed by the enzyme acetolactate synthase (ALS). This enzyme exhibits a high degree of stereospecificity, exclusively producing the (S)-enantiomer of alpha-acetolactic acid.[2] The overall workflow involves the cultivation of the engineered Lactococcus lactis strain, followed by the biotransformation of pyruvate under controlled anaerobic conditions.
References
- 1. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis with Good Enantiomeric Excess of Both Enantiomers of α-Ketols and Acetolactates by Two Thiamin Diphosphate Dependent Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Cell-Based Assay for Metabolic Pathway Inhibition Using (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interrogation of specific metabolic pathways is a critical aspect of drug discovery and fundamental biological research. While broad-spectrum assays provide a general overview of cellular health, targeted assays are essential for understanding the specific mechanism of action of novel therapeutic compounds. This guide provides a comparative overview of a targeted, cell-based assay utilizing (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid against other common methods for assessing cellular metabolism.
This compound, also known as (S)-α-acetolactate, is a key intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in bacteria, fungi, and plants. It is a substrate for the enzyme acetolactate decarboxylase. An assay designed around this specific substrate can, therefore, serve as a highly specific tool for identifying inhibitors of this particular metabolic pathway.
Comparison of Cell-Based Metabolic Assays
The following table compares the proposed (S)-α-acetolactate-based assay with established methods for measuring cellular metabolic activity. This comparison highlights the trade-offs between specificity, throughput, and the type of information obtained.
| Assay Type | Principle | Endpoint Measured | Throughput | Specificity | Key Advantages | Key Limitations |
| (S)-α-Acetolactate Decarboxylase Inhibition Assay | Enzymatic conversion of this compound to acetoin, which is then detected colorimetrically. | Inhibition of a specific enzyme in the branched-chain amino acid synthesis pathway. | High | High (Pathway-specific) | Direct measurement of target engagement; suitable for screening specific inhibitors. | Requires cell permeability to the substrate; pathway may not be active in all cell types. |
| MTT/XTT Assay | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product. | General mitochondrial dehydrogenase activity, often used as an indicator of cell viability. | High | Low (General metabolism) | Inexpensive and well-established; good for general cytotoxicity screening. | Can be confounded by changes in cellular redox state independent of viability; indirect measure of metabolism. |
| ATP Luminescence Assay | Luciferase-catalyzed reaction that uses ATP to produce light. | Intracellular ATP concentration, reflecting the overall energy status of the cell. | High | Low (General metabolism) | Highly sensitive and rapid; provides a direct measure of cellular energy. | ATP levels can fluctuate rapidly and are influenced by multiple pathways. |
| Extracellular Flux (XF) Analysis (e.g., Seahorse) | Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). | Mitochondrial respiration and glycolysis. | Low to Medium | Medium (Major energy pathways) | Provides kinetic data on the two major energy-producing pathways; allows for detailed metabolic profiling. | Lower throughput and requires specialized instrumentation; more complex data analysis. |
Experimental Protocols
Protocol 1: (S)-α-Acetolactate Decarboxylase Inhibition Assay
This protocol describes a hypothetical cell-based assay to screen for inhibitors of acetolactate decarboxylase.
1. Cell Culture and Seeding: a. Culture a suitable cell line (e.g., a bacterial strain or a yeast model expressing the target enzyme) to mid-log phase. b. Seed the cells into a 96-well microplate at a predetermined optimal density and incubate under appropriate conditions to allow for cell attachment or metabolic equilibration.
2. Compound Treatment: a. Prepare serial dilutions of test compounds (potential inhibitors) in the appropriate assay buffer or cell culture medium. . Add the compounds to the designated wells of the 96-well plate containing the cells. Include wells for positive control (known inhibitor) and negative control (vehicle). c. Incubate the plate for a predetermined period to allow for compound uptake and interaction with the target enzyme.
3. Substrate Addition and Enzymatic Reaction: a. Prepare a solution of this compound in the assay buffer. b. Add the substrate solution to all wells to initiate the enzymatic reaction. c. Incubate the plate at the optimal temperature for the enzyme for a specific duration.
4. Detection of Acetoin (Product): a. The conversion of (S)-α-acetolactate to acetoin can be detected using the Voges-Proskauer test. b. Add Barritt's Reagent A (α-naphthol) and Barritt's Reagent B (potassium hydroxide) to each well. c. Incubate at room temperature for 15-30 minutes to allow for color development (a red color indicates the presence of acetoin).
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at the appropriate wavelength (e.g., 530 nm) using a microplate reader. b. Calculate the percentage of inhibition for each test compound concentration relative to the controls. c. Determine the IC50 value for active compounds by plotting the percentage of inhibition against the compound concentration.
Protocol 2: MTT Cell Viability Assay
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
2. Compound Treatment: a. Treat cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition: a. Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. b. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Read the absorbance at 570 nm.
Visualizing Workflows and Pathways
Branched-Chain Amino Acid Biosynthesis Pathway
The Metabolic Crossroads: A Comparative Guide to (S)-2-Acetolactate's Role in Biosynthesis
(S)-2-Acetolactate stands as a critical intermediate at the nexus of branched-chain amino acid (BCAA) biosynthesis, a pathway essential for the vitality of plants, bacteria, fungi, and archaea. Its formation and subsequent conversion are tightly regulated enzymatic steps that are central to cellular growth and are notable targets for herbicides. This guide provides a comparative overview of the metabolic roles of (S)-2-acetolactate, presenting key enzymatic data, detailed experimental protocols, and visual representations of the involved pathways.
Biosynthesis of Branched-Chain Amino Acids: The Central Role of (S)-2-Acetolactate
(S)-2-Acetolactate is a precursor in the synthesis of the essential amino acids valine, leucine, and isoleucine. The initial and rate-limiting step is the condensation of two pyruvate molecules to form (S)-2-acetolactate, a reaction catalyzed by acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is a key regulatory point in the pathway, subject to feedback inhibition by the final BCAA products. Subsequently, (S)-2-acetolactate is converted to 2,3-dihydroxy-isovalerate by the enzyme ketol-acid reductoisomerase (KARI), which is a crucial step in the pathway leading to valine and leucine.
In the isoleucine biosynthesis pathway, ALS catalyzes the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a structural analog of (S)-2-acetolactate. This highlights the versatility of ALS in utilizing different substrates to channel metabolites into specific BCAA synthesis routes.
Catabolic Fate of 2-Acetolactate
In some bacteria, 2-acetolactate can also play a role in catabolism, particularly in butanediol fermentation. In this pathway, 2-acetolactate is decarboxylated by acetolactate decarboxylase to produce acetoin, a precursor to 2,3-butanediol. This catabolic route is an alternative to mixed acid fermentation.
Comparative Enzyme Kinetics
The efficiency of the enzymes involved in (S)-2-acetolactate metabolism varies across different organisms. A comparison of the kinetic parameters of Acetolactate Synthase (ALS) and Ketol-Acid Reductoisomerase (KARI) from various species provides insights into their catalytic efficiencies and substrate affinities.
Table 1: Comparison of Kinetic Parameters for Acetolactate Synthase (ALS/AHAS)
| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Escherichia coli (KARI) | (S)-2-Acetolactate | 0.11 | - | 1.4 | |
| Mycobacterium tuberculosis (KARI-II) | (S)-2-Acetolactate | 0.25 | - | 2.23 | |
| Campylobacter jejuni (KARI) | 2-Acetolactate | 0.881 | - | 0.85 | [1] |
| Ralstonia eutropha (AHAS) | Pyruvate | 10.5 | 0.203 | - | [2] |
Table 2: Comparison of Kinetic Parameters for Ketol-Acid Reductoisomerase (KARI)
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | (S)-2-Acetolactate | 110 | 1.4 | |
| Mycobacterium tuberculosis | (S)-2-Acetolactate | 110 | 1.4 | |
| Campylobacter jejuni | 2-Acetolactate | 881 | 0.85 | [1] |
Inhibition of Acetolactate Synthase: Herbicides and Feedback Regulation
The essential role of ALS in plants and microorganisms makes it a prime target for herbicides. Several classes of herbicides, including sulfonylureas and imidazolinones, are potent inhibitors of ALS. Additionally, the enzyme is subject to feedback inhibition by the end-products of the BCAA pathway: valine, leucine, and isoleucine.
Table 3: Inhibition of Acetolactate Synthase (ALS/AHAS) by Herbicides
| Herbicide | Organism | Inhibition Type | Ki | IC50 | Reference |
| Chlorsulfuron (Sulfonylurea) | Hordeum vulgare (Barley) | Noncompetitive | 3 nM (steady-state) | - | [3] |
| Imazaquin (Imidazolinone) | Hordeum vulgare (Barley) | Uncompetitive | 0.55 µM (steady-state) | - | [3] |
| Thifensulfuron (Sulfonylurea) | Spiny annual sow-thistle (Resistant) | - | - | 74 nM | [4] |
| Thifensulfuron (Sulfonylurea) | Spiny annual sow-thistle (Susceptible) | - | - | 0.12 nM | [4] |
| Imazamox (Imidazolinone) | Spiny annual sow-thistle (Resistant) | - | - | >10x susceptible | [4] |
| Imazethapyr (Imidazolinone) | Spiny annual sow-thistle (Resistant) | - | - | >10x susceptible | [4] |
Table 4: Feedback Inhibition of Acetolactate Synthase (ALS/AHAS) by Branched-Chain Amino Acids
| Amino Acid(s) | Organism | Ki (mM) | % Inhibition | Reference |
| Valine | Corynebacterium glutamicum | 0.9 | ~57% (at 5 mM) | [5][6] |
| Isoleucine | Corynebacterium glutamicum | 3.1 | ~57% (at 5 mM) | [5][6] |
| Leucine | Corynebacterium glutamicum | 6.0 | ~57% (at 5 mM) | [5][6] |
| Valine + Leucine (1 mM each) | Rice (Wild-type) | - | 65% | [7] |
| Valine + Leucine (1 mM each) | Rice (Resistant mutant) | - | 22% | [7] |
Experimental Protocols
1. Acetolactate Synthase (ALS) Activity Assay
This colorimetric assay measures the activity of ALS by quantifying the formation of acetoin, which is a decarboxylated product of 2-acetolactate.
-
Sample Preparation:
-
Tissues: Homogenize 0.1 g of tissue in 1 mL of ice-cold assay buffer. Centrifuge at 8000 x g for 10 minutes at 4°C. The supernatant is used for the assay.
-
Cells/Bacteria: Resuspend approximately 5 x 106 cells in 1 mL of assay buffer. Disrupt the cells by sonication. Centrifuge at 8000 x g for 10 minutes at 4°C and collect the supernatant.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 mM thiamine pyrophosphate (TPP), 0.5 mM MgCl2, and the sample extract.
-
Initiate the reaction by adding 100 mM sodium pyruvate.
-
Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 50% sulfuric acid. This also initiates the decarboxylation of 2-acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
Add 0.5% creatine and 5% α-naphthol to the mixture and incubate at 37°C for 30 minutes to develop a red color.
-
Measure the absorbance at 525 nm. The absorbance is directly proportional to the amount of acetoin formed and thus to the ALS activity.
-
2. Quantification of (S)-2-Acetolactate and other Organic Acids by LC-MS
This method allows for the sensitive and specific quantification of organic acids in complex biological samples like fermentation broths.
-
Sample Preparation:
-
Extract the crude acid mix from the sample (e.g., bacterial culture supernatant) using a 2:1 (v/v) mixture of dichloromethane/acetonitrile.
-
Isolate the organic acids from the extract using 3.5 M ammonium hydroxide solution.
-
-
LC-MS Analysis:
-
Separate the organic acids using a suitable liquid chromatography (LC) column (e.g., a reverse-phase C18 column).
-
Use a mobile phase gradient appropriate for organic acid separation (e.g., a gradient of an aqueous buffer and an organic solvent like methanol or acetonitrile).
-
Detect and quantify the organic acids using a mass spectrometer (MS) in negative ion mode, monitoring the mass-to-charge (m/z) ratio of the deprotonated ions.
-
Generate a standard curve for each organic acid of interest to determine their concentrations in the samples.
-
Signaling Pathways and Experimental Workflows
Caption: Branched-Chain Amino Acid Biosynthesis Pathway.
Caption: Workflow for Acetolactate Synthase (ALS) Activity Assay.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Feedback-Resistant Acetohydroxy Acid Synthase Increases Valine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herbicide-Resistant Mutations in Acetolactate Synthase Can Reduce Feedback Inhibition and Lead to Accumulation of Branched-Chain Amino Acids [scirp.org]
A Comparative Guide to the Analytical Techniques for 2-Acetyllactic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of 2-acetyllactic acid, also known as 2-acetolactate, is crucial in various research fields, including metabolic engineering, drug discovery, and diagnostics. This guide provides a comprehensive comparison of the primary analytical techniques used for the quantification of 2-acetyllactic acid: enzymatic assays, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present quantitative performance data, and illustrate the underlying biochemical pathways.
At a Glance: Comparison of Analytical Techniques
| Feature | Enzymatic Assay | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetric detection of a downstream product of 2-acetyllactic acid enzymatic conversion. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation of the compound in a liquid mobile phase followed by UV or MS detection. |
| Sample Preparation | Minimal, often direct addition of sample to reagent mixture. | Derivatization is typically required to increase volatility and thermal stability. | Minimal, often requires only filtration and dilution. |
| Limit of Detection (LOD) | Generally in the low micromolar range. | Can achieve very low limits, often in the nanomolar to low micromolar range. | Typically in the low to mid-micromolar range. |
| Limit of Quantification (LOQ) | Typically in the mid-micromolar range. | Can achieve very low limits, often in the low micromolar range. | Generally in the mid to high micromolar range. |
| Linearity | Good over a specific concentration range. | Excellent over a wide dynamic range. | Good over a defined concentration range. |
| Precision (%RSD) | Typically <15% | Generally <10% | Typically <15% |
| Throughput | High, suitable for multi-well plate formats. | Lower, due to longer run times and sample preparation. | Moderate, with typical run times of several minutes per sample. |
| Specificity | Can be susceptible to interference from structurally similar compounds. | High, provides structural information for confident identification. | Moderate to high, depending on the detector used. |
Biochemical Pathway of 2-Acetyllactic Acid
2-Acetyllactic acid is a key intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][2][3][4] It is synthesized from pyruvate by the enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS).[2][3] Subsequently, it is converted to other intermediates in the pathway. Understanding this pathway is essential for interpreting analytical results and for metabolic engineering applications.
Caption: Biosynthesis and degradation pathway of 2-acetyllactic acid.
I. Enzymatic Assay
Enzymatic assays offer a rapid and high-throughput method for the detection of 2-acetyllactic acid. The most common principle involves the enzymatic conversion of 2-acetyllactic acid to acetoin, which is then quantified colorimetrically.
Experimental Workflow
Caption: General workflow for an enzymatic assay of 2-acetyllactic acid.
Experimental Protocol
A typical protocol for an enzymatic assay involves the following steps:
-
Reagent Preparation: Prepare a reaction buffer, an enzyme solution (e.g., acetolactate decarboxylase), and a colorimetric reagent solution (e.g., a mixture of creatine and α-naphthol).
-
Standard Curve: Prepare a series of known concentrations of 2-acetyllactic acid to generate a standard curve.
-
Reaction: In a microplate well, mix the sample or standard with the reaction buffer and enzyme solution.
-
Incubation: Incubate the mixture to allow the enzymatic conversion of 2-acetyllactic acid to acetoin.
-
Color Development: Add the colorimetric reagent and incubate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 525 nm) using a microplate reader.
-
Quantification: Determine the concentration of 2-acetyllactic acid in the samples by comparing their absorbance to the standard curve.
Note: Specific incubation times and temperatures will vary depending on the enzyme and kit used.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that provides high sensitivity and specificity for the analysis of 2-acetyllactic acid. Due to the low volatility of 2-acetyllactic acid, a derivatization step is typically required to convert it into a more volatile and thermally stable compound.
Experimental Workflow
Caption: General workflow for GC-MS analysis of 2-acetyllactic acid.
Experimental Protocol
A representative GC-MS protocol for 2-acetyllactic acid is as follows:
-
Sample Extraction: Extract 2-acetyllactic acid from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the solvent and derivatize the residue. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the derivatized 2-acetyllactic acid from other components.
-
Ionization: Use electron ionization (EI) as the ion source.
-
Detection: Monitor characteristic ions of the derivatized 2-acetyllactic acid for quantification.
-
-
Quantification: Use an internal or external standard calibration curve for accurate quantification.
III. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of 2-acetyllactic acid, particularly for samples in aqueous matrices. It generally requires minimal sample preparation and can be coupled with various detectors for enhanced specificity.
Experimental Workflow
Caption: General workflow for HPLC analysis of 2-acetyllactic acid.
Experimental Protocol
A general HPLC method for 2-acetyllactic acid analysis is outlined below:
-
Sample Preparation: Filter the aqueous sample through a 0.22 µm filter to remove particulates. Dilute the sample as necessary with the mobile phase.
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase of acidified water (e.g., with 0.1% formic acid) and an organic modifier (e.g., methanol or acetonitrile) is commonly used.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: Monitor the eluent using a UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer for higher specificity.
-
-
Quantification: Generate a calibration curve using external standards of 2-acetyllactic acid to quantify the analyte in the samples.
Conclusion
The choice of analytical technique for 2-acetyllactic acid detection depends on the specific requirements of the study. Enzymatic assays are well-suited for high-throughput screening due to their simplicity and speed. GC-MS offers the highest sensitivity and specificity, making it ideal for complex matrices and low-level detection, although it requires a more involved sample preparation. HPLC provides a good balance of speed, simplicity, and sensitivity, particularly for aqueous samples. Researchers should consider the desired level of sensitivity, sample throughput, and the complexity of the sample matrix when selecting the most appropriate method for their application.
References
A Comparative Guide to Acetolactate Synthase Inhibitors in Relation to (S)-alpha-Acetolactic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various acetolactate synthase (ALS) inhibitors, with a focus on their interaction with the enzyme's natural substrate product, (S)-alpha-Acetolactic acid. The information presented herein is supported by experimental data to aid in research and development efforts targeting this critical enzyme.
Introduction to Acetolactate Synthase
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme found in plants, bacteria, fungi, and archaea, but notably absent in animals.[1][2][3] It catalyzes the first key step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[4][5] The enzyme condenses two molecules of pyruvate to form (S)-alpha-acetolactate, the precursor for valine and leucine, or one molecule of pyruvate and one molecule of 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate, the precursor for isoleucine.[1][6] This pathway is vital for the growth and development of these organisms, making ALS a prime target for herbicides and potential antimicrobial agents.[3][4]
Mechanism of Action and Inhibition
The catalytic activity of ALS is dependent on thiamine diphosphate (ThDP), Mg2+, and flavin-adenine dinucleotide (FAD) as cofactors.[6] The reaction involves the ThDP-mediated decarboxylation of pyruvate to form a hydroxyethyl-ThDP intermediate, which then attacks a second keto acid substrate to form the product.
ALS inhibitors do not typically bind to the active site where the substrate binds. Instead, they bind to a different site on the enzyme, causing a conformational change that blocks the substrate channel and ultimately inhibits enzyme activity.[4] This allosteric inhibition is the mechanism of action for several commercially important herbicide families, including sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-thiobenzoates (PTBs), and sulfonylamino-carbonyl-triazolinones (SCTs).[4][6]
Comparative Analysis of ALS Inhibitors
The efficacy of different ALS inhibitors can be quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following tables summarize publicly available data for various ALS inhibitors from different chemical classes.
| Sulfonylurea Herbicides | Organism | IC50 / Ki | Reference |
| Chlorimuron ethyl | Arabidopsis thaliana | Ki: 10.8 nM | [6] |
| Metsulfuron-methyl | Resistant Sonchus oleraceus | IC50: >1000 nM | [7] |
| Susceptible Sonchus oleraceus | IC50: 10-100 nM | [7] | |
| Thifensulfuron-methyl | Resistant Sonchus oleraceus | IC50: 74 nM | [7] |
| Susceptible Sonchus oleraceus | IC50: 0.12 nM | [7] | |
| Prosulfuron | Resistant Sonchus oleraceus | IC50: >100 nM | [7] |
| Susceptible Sonchus oleraceus | IC50: 1-10 nM | [7] |
| Imidazolinone Herbicides | Organism | IC50 / Ki | Reference |
| Imazaquin | Arabidopsis thaliana | Ki: 3.0 µM | [6] |
| Imazethapyr | Resistant Amaranthus palmeri | IC50: 159.5 mg ai. L−1 | [8] |
| Susceptible Amaranthus palmeri | IC50: 1.8 mg ai. L−1 | [8] | |
| Resistant Sonchus oleraceus | IC50: >10000 nM | [7] | |
| Susceptible Sonchus oleraceus | IC50: 100-1000 nM | [7] | |
| Imazamox | Resistant Sonchus oleraceus | IC50: >1000 nM | [7] |
| Susceptible Sonchus oleraceus | IC50: 10-100 nM | [7] |
| Other Herbicide Classes | Organism | IC50 / Ki | Reference |
| Pyrimidinyl-thiobenzoates (PTBs) | Rice and Barley | IC50: 0.7 nM to 11.0 nM | [6] |
| Sulfonylamino-carbonyl-triazolinones (SCTs) | Barley | IC50: 9.3 nM to 24.8 nM | [6] |
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay (Spectrophotometric Method)
This protocol is a generalized procedure based on commonly cited methods for determining the in vitro inhibition of ALS activity.[9][10]
1. Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., young leaves) in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM pyruvate, 5 mM MgCl2, 1 mM thiamine pyrophosphate, 10 µM FAD, and 10% v/v glycerol).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The supernatant contains the crude enzyme extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).
2. Assay Reaction:
-
Prepare a reaction mixture containing the extraction buffer components (without the plant tissue).
-
Add varying concentrations of the inhibitor (dissolved in an appropriate solvent, e.g., DMSO) to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the reaction mixture with the inhibitor for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a known amount of the enzyme extract.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
3. Product Detection (Westerfeld Method):
-
Stop the enzymatic reaction by adding sulfuric acid (e.g., 6 N H2SO4). This also initiates the acid-catalyzed decarboxylation of the product, (S)-alpha-acetolactic acid, to acetoin.
-
Incubate the mixture at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to ensure complete conversion to acetoin.
-
Add a solution of creatine (e.g., 0.5% w/v) followed by a solution of α-naphthol (e.g., 5% w/v in NaOH). This will form a colored complex with acetoin.
-
Incubate at room temperature for a defined time (e.g., 15-30 minutes) to allow for color development.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 525-530 nm) using a spectrophotometer.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.
Visualizations
Branched-Chain Amino Acid Biosynthesis Pathway
The following diagram illustrates the central role of Acetolactate Synthase (ALS) in the biosynthesis of valine, leucine, and isoleucine.
Caption: The role of Acetolactate Synthase (ALS) in branched-chain amino acid biosynthesis.
Experimental Workflow for ALS Inhibition Assay
The following diagram outlines the key steps in the spectrophotometric assay for measuring ALS inhibition.
Caption: Workflow for the spectrophotometric ALS inhibition assay.
References
- 1. news-medical.net [news-medical.net]
- 2. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Comparison of (S)-2-Acetolactate with Other Alpha-Hydroxy Acids: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive structural and functional comparison of (S)-2-Acetolactate with other prominent alpha-hydroxy acids (AHAs), including glycolic acid, lactic acid, malic acid, tartaric acid, and citric acid. Designed for researchers, scientists, and drug development professionals, this document summarizes key physicochemical properties, details relevant biological pathways, and provides standardized experimental protocols for further investigation.
Structural and Physicochemical Comparison
(S)-2-Acetolactate, a key intermediate in the biosynthesis of branched-chain amino acids, shares the defining structural feature of the alpha-hydroxy acid family: a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. However, its additional ketone and methyl groups give it unique properties compared to simpler AHAs. The following table summarizes the key physicochemical properties of these compounds.
| Property | (S)-2-Acetolactate | Glycolic Acid | Lactic Acid | Malic Acid | Tartaric Acid | Citric Acid |
| Molecular Formula | C₅H₈O₄[1] | C₂H₄O₃ | C₃H₆O₃ | C₄H₆O₅ | C₄H₆O₆ | C₆H₈O₇ |
| Molecular Weight ( g/mol ) | 132.11[1] | 76.05 | 90.08 | 134.09 | 150.09 | 192.12 |
| pKa | 3.45 (Predicted)[1] | 3.83 | 3.86 | pKa1=3.4, pKa2=5.1 | pKa1=2.98, pKa2=4.34 | pKa1=3.13, pKa2=4.76, pKa3=6.40 |
| Melting Point (°C) | Not available | 75-80 | 18 | 130 | 170-172 | 153 |
| Boiling Point (°C) | Not available | Decomposes | 122 | Decomposes | Decomposes | Decomposes |
| Solubility in water | High (Predicted) | Very soluble | Miscible | Very soluble | Very soluble | Very soluble |
Structural Analysis
(S)-2-Acetolactate's structure is distinguished by the presence of a ketone functional group at the beta-position and a methyl group on the alpha-carbon, in addition to the characteristic alpha-hydroxyl and carboxyl groups. This complexity contributes to its specific role in amino acid biosynthesis. In contrast, glycolic acid is the simplest AHA, possessing only the core alpha-hydroxy acid structure. Lactic acid introduces a single methyl group on the alpha-carbon. Malic and tartaric acids are dicarboxylic acids, with malic acid having one hydroxyl group and tartaric acid having two. Citric acid is a tricarboxylic acid with a single hydroxyl group. These structural variations directly influence their acidity, polarity, and biological functions.
Biological Roles and Signaling Pathways
Alpha-hydroxy acids play diverse roles in metabolism and cellular signaling.
(S)-2-Acetolactate is a crucial intermediate in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms[1][2]. This pathway is essential for protein synthesis.
Glycolic and Lactic Acid are known to be involved in skin health, modulating gene expression related to collagen production and cell proliferation. Lactic acid also plays a significant role in energy metabolism through the Cori cycle.
Malic and Tartaric Acid are key players in cellular respiration and photosynthesis. Malic acid is an intermediate in the citric acid cycle[3]. Tartaric acid biosynthesis in plants is linked to vitamin C metabolism[4][5]. Recent studies suggest tartaric acid may also play a role in regulating lipid metabolism through the AMPK signaling pathway[6].
References
- 1. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P. aeruginosa Metabolome Database: (S)-2-Acetolactate (PAMDB000697) [pseudomonas.umaryland.edu]
- 3. Malic acid - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, a compound often encountered in metabolic research.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is imperative to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Waste Characterization and Segregation
This compound is an organic acid. As such, it should be treated as hazardous chemical waste and segregated from other waste streams to prevent dangerous reactions.
Key Segregation Practices:
-
Do not mix with bases: Keep separate from alkaline solutions.
-
Do not mix with oxidizing agents: Store away from strong oxidizers.[1][2]
-
Do not mix with inorganic acids: Organic and inorganic acids should generally be stored separately.[2]
-
Aqueous vs. Organic Waste: Collect aqueous solutions of this acid separately from non-halogenated or halogenated organic solvent waste.[3]
Disposal Procedures
There are two primary routes for the disposal of this compound: direct disposal via a certified hazardous waste management service or in-lab neutralization for aqueous solutions of low concentration, if permitted by local regulations.
This is the safest and most common method for disposing of organic acid waste.
Step-by-Step Protocol:
-
Container Selection: Use a dedicated, properly labeled, and corrosion-resistant waste container. Glass containers are often preferred.[2] The container should be clearly marked with "Hazardous Waste," "Organic Acid Waste," and the full chemical name: "this compound."
-
Waste Collection: Carefully transfer the waste into the designated container. Avoid overfilling; a good practice is to fill containers to no more than 75-80% of their capacity to allow for vapor expansion.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1] This area should be a cool, dry, and well-ventilated space, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.
This procedure should only be performed for small quantities of dilute aqueous solutions and is subject to institutional and local regulations. Concentrated solutions or large volumes should be managed by a professional disposal service.[4]
Experimental Protocol for Neutralization:
-
Preparation: Perform the neutralization in a fume hood. Prepare a dilute basic solution, such as 5% sodium bicarbonate (baking soda) or 1 M sodium hydroxide, in a large, appropriate container.
-
Dilution: If starting with a more concentrated acidic solution, first dilute it by slowly adding the acid to a large volume of cold water. Always add acid to water, never the other way around. [5]
-
Neutralization: Slowly and carefully add the dilute acidic solution to the basic solution while stirring. Be aware that this reaction can generate heat and gas (carbon dioxide if using bicarbonate).[4][6]
-
pH Verification: After the reaction has subsided, use a pH meter or pH paper to confirm that the pH of the final solution is within a neutral range (typically between 6.0 and 8.0, but check local regulations).[1]
-
Final Disposal: Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on its composition and local regulations.[1] In most cases, this neutralized solution should be collected in a labeled hazardous waste container for pickup. Drain disposal is generally not recommended unless explicitly permitted by your institution's EH&S department for very specific, non-toxic neutralized solutions.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Max 75-80% of capacity | [2] |
| Neutralized pH Range | 6.0 - 8.0 (verify local regulations) | [1] |
| In-Lab Neutralization Limit | Small quantities (e.g., < 25 mL of concentrated acid, diluted) | [4] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Personal protective equipment for handling (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, a key compound in various research and development applications. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your experimental work.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes of the acidic compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the acid, which could cause irritation. |
| Body Protection | A standard laboratory coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A multi-purpose combination respirator cartridge (US) may be necessary if working with the compound in a poorly ventilated area or if aerosols are generated. | Protects the respiratory system from inhalation of any dusts or aerosols of the compound. |
Operational and Disposal Plans
Handling and Storage:
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidents.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled compound.
-
Collect: Carefully collect the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.
Disposal Plan:
As an alpha-keto acid, this compound should be disposed of with care, following all local, state, and federal regulations.
-
Neutralization: The primary method for the disposal of acidic waste is neutralization. Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to a solution of the acid until the pH is neutral (pH 6-8). This should be done in a well-ventilated area and with appropriate PPE.
-
Dilution: Once neutralized, the solution can be further diluted with a large amount of water.
-
Drain Disposal: In many jurisdictions, a neutralized and diluted solution of this type can be poured down the drain with copious amounts of water. However, it is imperative to confirm this with your institution's environmental health and safety (EHS) office before proceeding.
-
Hazardous Waste: If drain disposal is not permitted, the neutralized waste should be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal company.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
